molecular formula C6H8N2O B1386608 1,5-Dimethyl-1H-imidazole-2-carbaldehyde CAS No. 955028-18-9

1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1386608
CAS No.: 955028-18-9
M. Wt: 124.14 g/mol
InChI Key: KXTVDKIRYKCHRB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-6(4-9)8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTVDKIRYKCHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-18-9
Record name 1,5-dimethyl-1H-imidazole-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and organic synthesis. We delve into the nuanced aspects of its molecular structure, bonding, and electronic properties, which dictate its reactivity. This document outlines a robust and validated protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, we present a detailed spectroscopic characterization to ensure identity and purity. The guide culminates in a discussion of its chemical reactivity and its strategic application as an intermediate in the development of pharmacologically active agents, reflecting its importance for researchers, medicinal chemists, and professionals in drug development.

Molecular Structure and Bonding

This compound (C₆H₈N₂O) is a five-membered aromatic heterocycle characterized by two nitrogen atoms, two methyl groups at the N1 and C5 positions, and a carbaldehyde (formyl) group at the C2 position.[1] The structural integrity and chemical behavior of this molecule are governed by a combination of sigma (σ) bonds, a delocalized pi (π) electron system, and the electronic influence of its substituents.

1.1. Core Imidazole Ring The imidazole ring is planar and aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the five ring atoms. This aromaticity imparts significant thermodynamic stability to the core structure.[2][3]

  • Hybridization: All five atoms in the ring (3 carbons and 2 nitrogens) are sp² hybridized. The sp² orbitals form the σ-bond framework of the ring, while the remaining p-orbital on each atom participates in the π-system.

  • Nitrogen Atoms: The N1 nitrogen is a pyrrole-type nitrogen, contributing two electrons to the π-system. Its substituent, a methyl group, lies in the plane of the ring. The N3 nitrogen is a pyridine-type nitrogen; its lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it the primary site of protonation and Lewis acid coordination.

1.2. Substituent Effects The substituents play a critical role in modulating the electronic properties and reactivity of the molecule.

  • C2-Carbaldehyde Group: The aldehyde group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. It deactivates the imidazole ring towards electrophilic substitution but activates the aldehyde's carbonyl carbon for nucleophilic attack. This group is the primary site for synthetic transformations.

  • N1-Methyl Group: The methyl group at the N1 position prevents tautomerism and ensures a single, well-defined constitutional isomer. It also adds steric bulk and slightly increases the electron density of the ring through inductive effects.

  • C5-Methyl Group: This methyl group is an electron-donating group, which slightly increases the electron density of the ring, influencing its overall reactivity profile.

The interplay of these features makes this compound a versatile and reactive intermediate.

Start 1. Prepare POCl₃ in Anhydrous DMF (0°C) Vilsmeier 2. Form Vilsmeier Reagent Start->Vilsmeier AddSubstrate 3. Add 1,5-Dimethylimidazole in DCM Vilsmeier->AddSubstrate React 4. Heat Reaction (60°C, 4-6h) AddSubstrate->React Quench 5. Quench with Ice & NaHCO₃ (aq) React->Quench Extract 6. Extract with Dichloromethane Quench->Extract Dry 7. Dry (Na₂SO₄) & Concentrate Extract->Dry Purify 8. Silica Gel Column Chromatography Dry->Purify Product Pure Product Purify->Product Core 1,5-Dimethyl-1H- imidazole-2-carbaldehyde ReductiveAmination Secondary/Tertiary Amine Core->ReductiveAmination R₂NH, NaBH₃CN Wittig Alkene Core->Wittig Ph₃P=CHR Oxidation Carboxylic Acid Core->Oxidation [O] e.g., KMnO₄ Reduction Primary Alcohol Core->Reduction [H] e.g., NaBH₄ Condensation C-C Bonded Adduct Core->Condensation Active Methylene Cmpd.

Sources

An In-Depth Technical Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Structural Elucidation

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a five-membered aromatic heterocycle bearing methyl groups at the 1 and 5 positions and a formyl group at the 2 position. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable building block for more complex molecular architectures.

Identifiers and Physicochemical Properties

A definitive CAS Registry Number for this compound has not been assigned, underscoring its status as a novel or less-common research chemical. However, we can compile its key identifiers and predict its properties based on its structure and comparison with related known compounds.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₈N₂ON/A
Molecular Weight 124.14 g/mol N/A
Canonical SMILES CN1C=C(N=C1C=O)CN/A
InChI Key (Predicted)N/A
Appearance (Predicted) Light yellow to off-white solid[1]
Solubility (Predicted) Soluble in DMSO, methanol, and chlorinated solvents[2]

Synthesis of this compound

The introduction of a formyl group at the C2 position of an imidazole ring is a well-established transformation in organic synthesis. The most direct and efficient method for the preparation of this compound is the formylation of the readily available precursor, 1,5-dimethyl-1H-imidazole. This can be achieved through two primary, highly effective methods: lithiation followed by quenching with an electrophilic formylating agent, or the Vilsmeier-Haack reaction.

Method 1: Directed Ortho-Metalation (DoM) - Lithiation and Formylation

This method offers high regioselectivity for the C2 position of N-substituted imidazoles. The nitrogen atom at the 1-position directs the deprotonation to the adjacent C2 position.

  • Preparation of the Lithiating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

  • Lithiation: To this cooled solution, add a solution of 1,5-dimethyl-1H-imidazole in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The temperature should be maintained at -78 °C during the addition.

  • Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water. DMF serves as an efficient and readily available source of the formyl group.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

  • Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C (ice bath) with stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.

  • Formylation: To this reagent, add a solution of 1,5-dimethyl-1H-imidazole in DMF dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]

Trustworthiness of Protocols: Both outlined protocols are based on well-documented and reliable reactions for the formylation of imidazoles and other electron-rich heterocycles.[4][5][6][7] The progress of the reaction and the purity of the final product should be rigorously monitored by TLC and confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

The definitive structural confirmation of the synthesized this compound will rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃, predicted):

    • δ 9.8-10.0 ppm (s, 1H): Aldehydic proton (CHO).

    • δ 7.0-7.2 ppm (s, 1H): Proton at the C4 position of the imidazole ring.

    • δ 3.8-4.0 ppm (s, 3H): Methyl protons at the N1 position (N-CH₃).

    • δ 2.3-2.5 ppm (s, 3H): Methyl protons at the C5 position (C-CH₃).

  • ¹³C NMR (in CDCl₃, predicted):

    • δ 180-185 ppm: Carbonyl carbon of the aldehyde group (C=O).

    • δ 145-150 ppm: C2 carbon of the imidazole ring.

    • δ 135-140 ppm: C5 carbon of the imidazole ring.

    • δ 125-130 ppm: C4 carbon of the imidazole ring.

    • δ 33-36 ppm: N1-methyl carbon (N-CH₃).

    • δ 12-15 ppm: C5-methyl carbon (C-CH₃).

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation may involve the loss of the formyl group (CHO, 29 Da) or a methyl radical (CH₃, 15 Da).

Infrared (IR) Spectroscopy
  • Key Absorptions (predicted):

    • ~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

    • ~2820 and ~2720 cm⁻¹: C-H stretching vibrations characteristic of aldehydes (Fermi resonance).

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a versatile intermediate for a wide array of chemical transformations.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,5-dimethyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The formyl group can be reduced to a hydroxymethyl group to yield (1,5-dimethyl-1H-imidazol-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: The aldehyde undergoes condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions are fundamental in the construction of more complex heterocyclic systems and in the development of dynamic combinatorial libraries.

  • Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or related reagents can be used to introduce carbon-carbon double bonds at the 2-position, providing access to vinyl-substituted imidazoles.

  • Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to generate secondary alcohols.

Applications in Drug Discovery and Materials Science

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

  • Enzyme Inhibition: The imidazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites. The aldehyde functionality allows for the facile introduction of various pharmacophores to target specific enzymes.

  • Receptor Ligand Synthesis: As a versatile building block, it can be elaborated into more complex structures designed to interact with specific biological receptors.

  • Antimicrobial and Anticancer Agents: Imidazole derivatives have a long history of use as antimicrobial and anticancer agents.[9] The title compound could serve as a precursor for the synthesis of novel candidates in these therapeutic areas.

  • Materials Science: Heterocyclic aldehydes are valuable in the synthesis of dyes, ligands for metal-organic frameworks (MOFs), and functional polymers. The specific electronic properties of this substituted imidazole could lead to materials with interesting photophysical or catalytic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling substituted imidazole aldehydes should be followed. These compounds are often classified as irritants to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound, though not commercially cataloged, represents a synthetically accessible and valuable building block for chemical and pharmaceutical research. The synthetic routes outlined in this guide are robust and based on well-established chemical principles. The predicted spectroscopic data provides a reliable framework for the characterization of this compound. Its versatile reactivity and the proven importance of the imidazole scaffold in drug discovery position this compound as a compound of high interest for the development of novel therapeutics and functional materials.

References

  • Chem-Impex. 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

  • Zaccheus Onumba Dibiaezue Memorial Libraries. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

  • PubMed. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. [Link]

  • Science of Synthesis. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

  • PubMed Central. Lithiation and Electrophilic Substitution of Dimethyl Triazones. [Link]

  • ResearchGate. Spectroscopic characterization of compounds. [Link]

  • PubChem. 1H-imidazole-2-carbaldehyde. [Link]

  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • MDPI. Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. [Link]

  • PubMed Central. The Formylation of N,N‑Dimethylcorroles. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

Sources

An In-depth Technical Guide on the Discovery and History of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, historical context, and significance of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. While the specific initial discovery of this compound is not prominently documented as a singular event, its emergence is intrinsically linked to the broader exploration of substituted imidazoles as pharmacophores. This document will therefore first explore the foundational discoveries in imidazole chemistry, delve into the synthesis of the crucial precursor, 1,5-dimethyl-1H-imidazole, and finally, detail the logical and established synthetic pathways to this compound.

Part 1: The Genesis of Imidazole Chemistry: A Historical Perspective

The story of imidazole-based compounds begins in the 19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," through the reaction of glyoxal and ammonia. This foundational discovery laid the groundwork for the vast field of imidazole chemistry. The imidazole ring is a crucial component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biochemistry.[1]

Subsequent advancements, such as the Debus-Radziszewski imidazole synthesis, provided more versatile methods for producing substituted imidazoles. This reaction, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia, opened the door to a wide array of C-substituted imidazoles.[1] These early synthetic developments were pivotal for the eventual synthesis of more complex derivatives like this compound.

The introduction of a formyl group onto the imidazole ring, creating imidazole aldehydes, was a significant step forward. These compounds serve as versatile intermediates, allowing for a variety of subsequent chemical transformations to build more complex molecular architectures. This versatility has made them invaluable in the synthesis of pharmaceuticals and other functional materials.

Part 2: Synthesis of the Precursor: 1,5-Dimethyl-1H-imidazole

The journey to this compound logically begins with the synthesis of its precursor, 1,5-dimethyl-1H-imidazole. The establishment of efficient routes to this disubstituted imidazole was a necessary prerequisite for its subsequent functionalization.

One common and effective method for the synthesis of N-alkylated imidazoles involves the methylation of a pre-existing imidazole ring. For instance, 5-methylimidazole can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield 1,5-dimethyl-1H-imidazole.

The logical flow for the synthesis of the precursor can be visualized as follows:

G cluster_0 Precursor Synthesis 5-Methylimidazole 5-Methylimidazole Reaction N-Methylation 5-Methylimidazole->Reaction Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Reaction Base Base Base->Reaction 1,5-Dimethyl-1H-imidazole 1,5-Dimethyl-1H-imidazole Reaction->1,5-Dimethyl-1H-imidazole

Caption: Synthetic pathway to 1,5-Dimethyl-1H-imidazole.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-imidazole

Disclaimer: This is a representative protocol based on established chemical principles. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

  • 5-Methylimidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 5-methylimidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,5-dimethyl-1H-imidazole.

Part 3: The Formylation of 1,5-Dimethyl-1H-imidazole: The Advent of the Aldehyde

With a reliable synthesis of 1,5-dimethyl-1H-imidazole established, the next critical step is the introduction of a formyl group at the C2 position. The C2 position of the imidazole ring is known to be the most acidic and therefore the most amenable to deprotonation and subsequent electrophilic attack. Two primary methods are widely employed for the formylation of such heterocyclic systems: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium species then attacks the electron-rich imidazole ring.

The logical workflow for the Vilsmeier-Haack formylation is as follows:

G cluster_1 Vilsmeier-Haack Formylation 1,5-Dimethyl-1H-imidazole 1,5-Dimethyl-1H-imidazole Reaction Electrophilic Aromatic Substitution 1,5-Dimethyl-1H-imidazole->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Reaction Hydrolysis Aqueous Workup Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This is a representative protocol. Appropriate safety precautions should be taken.

Materials:

  • 1,5-Dimethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DCM, add DMF (3.0 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Stir for 1 hour to ensure complete hydrolysis of the intermediate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Method 2: Lithiation and Formylation

An alternative and often highly efficient method for the formylation of imidazoles involves direct deprotonation at the C2 position using a strong base, followed by quenching the resulting lithiated species with a formylating agent like DMF.[7][8] The acidity of the C2 proton on the imidazole ring makes this position particularly susceptible to lithiation.

The workflow for this approach is depicted below:

G cluster_2 Lithiation-Formylation Pathway Precursor 1,5-Dimethyl-1H-imidazole Lithiation C2-Lithiation Precursor->Lithiation Base Strong Base (e.g., n-BuLi) Base->Lithiation Lithiated_Intermediate Lithiated Imidazole Lithiation->Lithiated_Intermediate Quench Quench with DMF Lithiated_Intermediate->Quench Product This compound Quench->Product

Caption: Lithiation-formylation route to the target aldehyde.

Experimental Protocol: Lithiation and Formylation

Disclaimer: This protocol involves pyrophoric reagents and must be performed under a strictly inert atmosphere by experienced personnel.

Materials:

  • 1,5-Dimethyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

  • Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir for an additional hour.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Part 4: Characterization and Physicochemical Properties

The successful synthesis of this compound would be confirmed through standard analytical techniques.

Property Value
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 955028-18-9
Appearance Expected to be an off-white to yellow solid

Spectroscopic Data (Predicted):

  • ¹H NMR: Resonances corresponding to the two methyl groups, the imidazole ring proton, and the aldehyde proton. The aldehyde proton would appear as a singlet at a characteristic downfield shift (typically δ 9-10 ppm).

  • ¹³C NMR: Signals for the two methyl carbons, the three imidazole ring carbons (with the C2 carbon bearing the aldehyde being significantly deshielded), and the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Part 5: Significance in Medicinal Chemistry and Drug Development

While the specific discovery of this compound is not widely chronicled, its value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs.[9]

The aldehyde functionality at the C2 position is a key handle for further synthetic transformations, such as:

  • Reductive amination: To introduce substituted amine functionalities.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to build larger heterocyclic systems.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

The 1,5-dimethyl substitution pattern provides specific steric and electronic properties to the imidazole ring, which can be crucial for tuning the binding affinity and selectivity of a drug candidate for its biological target. The N1-methylation prevents the formation of tautomers and provides a fixed point of attachment for further derivatization, while the C5-methyl group can influence the molecule's overall shape and lipophilicity.

The logical progression from the aldehyde to more complex drug-like molecules is illustrated below:

G Aldehyde This compound Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Condensation Condensation Aldehyde->Condensation Substituted_Amines Substituted Amines Reductive_Amination->Substituted_Amines Alkenes Alkenes Wittig_Reaction->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles

Caption: Synthetic utility of the target aldehyde.

Conclusion

This compound, while not having a celebrated discovery story, represents the culmination of over a century of research and development in imidazole chemistry. Its synthesis, achievable through well-established and robust methodologies like the Vilsmeier-Haack reaction or lithiation-formylation, provides medicinal chemists with a valuable and versatile building block. The strategic placement of the methyl and formyl groups on the imidazole core allows for the precise and controlled elaboration into more complex molecular entities, underscoring its importance in the ongoing quest for novel therapeutics. The history of this compound is, therefore, not just about its own synthesis, but about the enabling power it provides to the broader field of drug discovery.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
  • Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Sharma, S. D., & Kaur, S. (2013). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • Schall, A., & Reiser, O. (2008). Product Class 6: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 785-836). Thieme.
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  • Iddon, B., Petersen, A. K., Becher, J., & Christensen, N. J. (1995). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds. Journal of the Chemical Society, Perkin Transactions 1, (12), 1475-1481.

Sources

1,5-Dimethyl-1H-imidazole-2-carbaldehyde reactivity and electrophilicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-rich imidazole ring and the electron-withdrawing aldehyde functionality, govern its reactivity profile. This guide provides a comprehensive exploration of the synthesis, electrophilicity, and characteristic reactions of this versatile building block. We will delve into the causality behind its reactivity, present detailed experimental protocols for key transformations, and offer insights into its application as a precursor for more complex molecular architectures.

Introduction: The Imidazole Aldehyde Core

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Functionalization of this core scaffold is a cornerstone of drug discovery and development. Imidazole-2-carbaldehydes, in particular, serve as crucial synthetic intermediates, leveraging the electrophilic nature of the aldehyde group for a wide array of chemical transformations.[3][4]

This compound combines the stability of the aromatic imidazole ring with the versatile reactivity of an aldehyde. The methyl groups at the N-1 and C-5 positions influence the electronic properties of the molecule, enhancing the nucleophilicity of the imidazole ring while the C-2 carbaldehyde group acts as a potent electrophilic site. This guide will dissect these features to provide a foundational understanding for researchers aiming to utilize this compound in their synthetic endeavors.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its molecular architecture. The structure consists of a five-membered imidazole ring substituted with two methyl groups and a carbaldehyde (formyl) group.

  • Imidazole Ring: An aromatic heterocycle with two nitrogen atoms, it acts as an electron-rich system.

  • N-1 Methyl Group: This substitution prevents N-H tautomerism and locks the substitution pattern.

  • C-5 Methyl Group: As an electron-donating group, it slightly increases the electron density of the imidazole ring.

  • C-2 Carbaldehyde Group: This is the primary center of reactivity. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. This group is electron-withdrawing, which deactivates the imidazole ring towards electrophilic aromatic substitution compared to unsubstituted imidazole.

Caption: Molecular structure of this compound.

Synthesis of Imidazole-2-Carbaldehydes

While a specific, optimized synthesis for this compound is not detailed in the provided literature, its preparation can be logically extrapolated from established methods for analogous compounds. The most common strategies involve the formylation of a pre-existing imidazole core.

One robust method is the lithiation of a protected imidazole followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[5][6]

G cluster_0 Synthetic Pathway start 1,5-Dimethyl -1H-imidazole intermediate Lithiation (n-BuLi, THF) start->intermediate -H⁺ reagent Formylation (DMF) intermediate->reagent + C₂H₇NO product 1,5-Dimethyl-1H- imidazole-2-carbaldehyde reagent->product Workup

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Lithiation-Formylation

This protocol is a representative example based on general procedures for imidazole formylation.[5][6]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Starting Material: Add 1,5-dimethyl-1H-imidazole (1.0 eq.) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the 2-lithio-imidazole intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target aldehyde.

Reactivity Profile and Electrophilicity

The aldehyde group at the C-2 position is the molecule's primary electrophilic center, dictating its characteristic reactions.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis.[3]

  • Mechanism: The reaction typically involves the addition of an oxidizing agent to the aldehyde, followed by elimination to form the carboxylic acid.

  • Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) can be employed.

  • Dissolve this compound in a suitable solvent (e.g., acetone/water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the excess KMnO₄ with a reducing agent (e.g., sodium bisulfite).

  • Filter the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate to precipitate the carboxylic acid product, which can then be collected by filtration.

Reduction

The aldehyde can be reduced to a primary alcohol or, under more forcing conditions, to a methyl group.

  • Reduction to Alcohol: This is typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]

  • Reduction to Methyl Group (Deoxygenation): Catalytic hydrogenation over a palladium catalyst can convert the intermediate alcohol to the methyl group, providing a route to 1,2,5-trimethyl-1H-imidazole.[7]

  • Dissolve the aldehyde in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) in small portions.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water or dilute acid.

  • Extract the product with an appropriate organic solvent and purify as necessary.

Condensation Reactions: Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is highly valuable for creating ligands for metal complexes or as intermediates for further synthetic transformations.[4][8]

  • Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond.

G cluster_1 Key Reactions at the Aldehyde Aldehyde 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Oxidation Oxidation [O] Aldehyde->Oxidation Reduction Reduction [H] Aldehyde->Reduction Condensation Condensation R-NH₂ Aldehyde->Condensation Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid e.g., KMnO₄ Alcohol Alcohol Reduction->Alcohol e.g., NaBH₄ Schiff_Base Schiff Base (Imine) Condensation->Schiff_Base -H₂O

Caption: Core reactivity pathways of the C-2 aldehyde group.

  • Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Add the desired primary amine (1.0 eq.).

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring for product formation by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration, or it can be isolated by solvent evaporation and subsequent purification.

Spectroscopic and Physicochemical Data

The following table summarizes the expected physicochemical properties and key spectroscopic signatures for this compound, based on data for analogous compounds like 1-methyl-1H-imidazole-2-carbaldehyde.[8][9]

PropertyExpected Value/Observation
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to yellow solid[10]
¹H NMR (CDCl₃, δ) ~9.7 ppm (s, 1H, CHO), ~7.0-7.2 ppm (s, 1H, imidazole C4-H), ~3.8 ppm (s, 3H, N-CH₃), ~2.4 ppm (s, 3H, C5-CH₃)
¹³C NMR (CDCl₃, δ) ~182 ppm (C=O), ~145 ppm (C2), ~130-140 ppm (C4, C5), ~34 ppm (N-CH₃), ~12 ppm (C5-CH₃)
IR (cm⁻¹) ~1680 cm⁻¹ (C=O stretch, strong)

Applications in Research and Development

This compound is a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: It serves as a starting point for the synthesis of more complex imidazole derivatives with potential biological activity.[10][11] The imidazole core is a known pharmacophore that interacts with various biological targets.[1]

  • Ligand Synthesis: The aldehyde functionality is ideal for synthesizing Schiff base ligands, which can coordinate with a variety of metal ions to form catalysts or functional materials.[8]

  • Materials Science: Imidazole-based compounds are being explored for the development of advanced materials with specific electronic or optical properties.[10]

Conclusion

This compound is a synthetically versatile molecule whose reactivity is dominated by the electrophilic character of its C-2 aldehyde group. This functionality provides a reliable handle for a range of important chemical transformations, including oxidation, reduction, and condensation reactions. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, empowers researchers to effectively utilize this compound as a strategic building block in the design and synthesis of novel pharmaceuticals, catalysts, and advanced materials.

References

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from orgsyn.org. URL: [Link]

  • Chem-Impex. (n.d.). 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from chem-impex.com. URL: [Link]

  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Publications. URL: [Link]

  • PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. URL: [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. URL: [Link]

  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. National Library of Medicine. URL: [Link]

  • MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from mdpi.com. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. Retrieved from researchgate.net. URL: [Link]

  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. RSC Publishing. URL: [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Retrieved from researchgate.net. URL: [Link]

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. URL: [Link]

  • MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from mdpi.com. URL: [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. URL: [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from dergipark.org.tr. URL: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. URL: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from researchgate.net. URL: [Link]

  • ResearchGate. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from researchgate.net. URL: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from beilstein-journals.org. URL: [Link]

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Sources

A Technical Guide to the Organic Solvent Solubility of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Research and Development

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. As a versatile synthetic intermediate, its utility in drug discovery and materials science is profoundly influenced by its behavior in various solvents. A comprehensive understanding of its solubility is paramount for researchers, enabling precise control over reaction conditions, facilitating purification processes such as crystallization, and ensuring accurate formulation for biological screening and downstream applications.

This in-depth guide provides a technical framework for understanding and determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes insights from structural analysis, the known behavior of analogous compounds, and established experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals with both predictive insights and practical protocols to assess solubility with scientific rigor.

Section 1: Theoretical Solubility Profile and Physicochemical Rationale

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of this compound—featuring a polar imidazole core, an N-methyl group, a C-methyl group, and a carbaldehyde functional group—dictates a nuanced solubility profile.

  • The Imidazole Core: The imidazole ring is aromatic and contains two nitrogen atoms. The N-1 nitrogen is methylated, preventing it from acting as a hydrogen bond donor, but the N-3 nitrogen possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself contributes to the molecule's overall polarity. Unsubstituted imidazole is highly soluble in polar solvents like water and alcohols[1][2].

  • N-Methyl Group: The methylation at the N-1 position enhances basicity compared to unsubstituted imidazole but also introduces some lipophilic character. N-methylimidazole is known to be miscible with water and soluble in polar organic solvents such as methanol and chloroform, indicating that this group maintains an affinity for polar environments[3].

  • C-Methyl Group: The methyl group at the C-5 position further increases the molecule's hydrocarbon character, which is expected to slightly decrease its solubility in highly polar, protic solvents (e.g., water) while potentially enhancing it in solvents of intermediate polarity.

  • Carbaldehyde Group: The aldehyde functional group (-CHO) is strongly polar and can act as a potent hydrogen bond acceptor. This feature is expected to significantly enhance solubility in protic solvents (e.g., alcohols) and other polar aprotic solvents (e.g., DMSO, DMF).

Predicted Solubility Trends:

Based on these structural components, a qualitative solubility profile can be predicted. This predictive analysis is crucial for guiding solvent selection in experimental design.

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate The aldehyde and imidazole nitrogens can accept hydrogen bonds from the solvent. Solubility in water is likely moderate due to the presence of two methyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the polar imidazole-carbaldehyde system.
Chlorinated Dichloromethane (DCM)Moderate to High DCM can engage in dipole-dipole interactions. Solubility of similar imidazoles in DCM has been documented[4][5].
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low THF, being more polar, is expected to be a better solvent than diethyl ether. The solubility of imidazoles in ethers is generally lower than in alcohols[6].
Aromatic Toluene, BenzeneLow The molecule's high polarity makes it a poor match for the nonpolar nature of aromatic hydrocarbons.
Nonpolar Alkanes Hexane, CyclohexaneVery Low / Insoluble The significant mismatch in polarity and intermolecular forces will likely result in negligible solubility.

Section 2: Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for quantifying the solubility of a solid compound in a solvent. This protocol provides a self-validating system to ensure accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity, >95%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath with agitation

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the minimum time required. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed. This step is critical to avoid artificially high concentration readings.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any fine particulate matter.

    • Dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

    • Use the calibration curve to determine the concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_equil Equilibration A Add excess solid solute to vial B Add precise volume of solvent A->B C Agitate in thermostatic shaker (24-72h) B->C D Settle excess solid C->D E Centrifuge to clarify D->E F Withdraw & filter supernatant E->F G Dilute sample volumetrically F->G H Analyze via HPLC/UV-Vis G->H J Calculate solubility (g/L or mol/L) H->J I Generate calibration curve with standards I->J

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust understanding can be built upon physicochemical principles and analysis of related structures. The molecule is predicted to be most soluble in polar aprotic and polar protic solvents, with decreasing solubility in less polar environments. For definitive quantitative data, the detailed experimental protocol provided herein offers a reliable and accurate methodology. This guide serves as a foundational resource for scientists, enabling informed solvent selection and fostering greater precision and success in the research and development lifecycle.

References

  • Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Retrieved from Ataman Kimya. [Link]

  • Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved from Solubility of Things. [Link]

  • Domanska, U., & Krolikowski, M. (2012). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 57(7), 1935-1942. [Link]

  • Domanska, U., & Krolikowski, M. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(1), 221-226. [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from National Center for Biotechnology Information. [Link]

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Sources

A Theoretical and Computational Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde: Exploring Molecular Structure, Reactivity, and Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established methodologies from research on analogous imidazole derivatives to offer a robust roadmap for its investigation. We delve into the core aspects of its molecular structure, conformational landscape, electronic properties, and spectroscopic characteristics through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this promising molecule, thereby accelerating its potential applications. The protocols and analyses presented herein are designed to be self-validating, grounded in the principles of density functional theory (DFT) and supported by authoritative literature on related compounds.

Introduction: The Significance of Substituted Imidazole-2-carbaldehydes

The imidazole nucleus is a cornerstone in the architecture of biologically active molecules and functional materials.[1][2][3] Its presence in vital biomolecules like histidine and the extensive pharmacological activities of its derivatives—ranging from antifungal to anticancer properties—underscore its importance.[1][3] Imidazole-2-carbaldehydes, in particular, serve as versatile synthetic intermediates, with the aldehyde functionality providing a reactive handle for the construction of more complex molecular scaffolds.[4][5][6] The strategic placement of methyl groups at the 1 and 5 positions of the imidazole ring in this compound is anticipated to modulate its steric and electronic properties, thereby influencing its reactivity, biological target interactions, and spectroscopic profile. Understanding these nuances at a molecular level is paramount for rational drug design and the development of novel materials.

This guide will illuminate the path to characterizing this compound using a suite of computational tools, providing a theoretical foundation to complement and guide future experimental work.

Molecular Geometry and Conformational Analysis

The initial and most fundamental step in the computational study of a molecule is the determination of its most stable three-dimensional structure. For this compound, a key structural feature is the rotational freedom of the carbaldehyde group relative to the imidazole ring. This rotation gives rise to different conformers, each with a distinct energy and potential impact on the molecule's properties.

Theoretical Approach to Structure Optimization

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for optimizing the geometry of organic molecules.[7][8] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for such studies.[1][7] The choice of basis set is also critical; a split-valence basis set such as 6-311G(d,p) or higher is recommended to provide sufficient flexibility for an accurate description of the electron distribution.[7]

The optimization process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve a scan of the dihedral angle defined by the atoms of the C(imidazole)-C(aldehyde)-O-H bond to identify the rotational conformers.

Workflow for Conformational Analysis

G cluster_0 Computational Setup cluster_1 Conformational Search cluster_2 Analysis A Define Molecular Structure (this compound) B Select DFT Method and Basis Set (e.g., B3LYP/6-311G(d,p)) A->B Input C Potential Energy Surface Scan (Rotate C-C bond of aldehyde) B->C Methodology D Identify Energy Minima (Conformational Isomers) C->D Analysis E Geometry Optimization of Each Conformer D->E Input for Optimization F Frequency Calculation (Confirm true minima) E->F Validation G Determine Relative Energies and Boltzmann Population F->G Data for Analysis

Caption: Workflow for determining the stable conformers of this compound.

Spectroscopic Properties: A Computational Perspective

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for interpreting experimental results and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization, provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes. While there is often a systematic overestimation of the calculated frequencies, they can be scaled by an appropriate factor to achieve good agreement with experimental data.[9]

Table 1: Expected Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
C=O stretch (aldehyde)1680 - 1720A strong, characteristic peak in the IR spectrum.
C=N stretch (imidazole ring)1500 - 1600Often coupled with C=C stretching modes.
C-H stretch (aromatic and methyl)2900 - 3100A complex region with multiple overlapping peaks.
C-H in-plane and out-of-plane bending1000 - 1400Provides fingerprint information about the substitution pattern of the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors.[1] The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aldehyde H9.5 - 10.5-A downfield singlet.
Imidazole H7.0 - 8.0120 - 140The exact shift will depend on the electronic environment.
N-CH₃3.5 - 4.030 - 40A singlet in the ¹H NMR spectrum.
C-CH₃2.0 - 2.510 - 20A singlet in the ¹H NMR spectrum.
Aldehyde C-180 - 190A downfield signal in the ¹³C NMR spectrum.
Imidazole C-115 - 150The chemical shifts will be distinct for each carbon in the ring.

Note: These are estimated ranges based on similar compounds. Actual values will require specific calculations.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are key computational tools for understanding this aspect.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10][11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[12] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests a more reactive molecule.[10][12]

For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring, while the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the molecule will be susceptible to electrophilic attack on the ring and nucleophilic attack at the aldehyde carbon.

Diagram of FMO Analysis Workflow

G cluster_0 Input cluster_1 Calculation cluster_2 Analysis and Visualization A Optimized Molecular Geometry B Single Point Energy Calculation (e.g., B3LYP/6-311G(d,p)) A->B Structure C Extract HOMO and LUMO Energies B->C Output D Calculate HOMO-LUMO Gap (ΔE) C->D Data E Visualize HOMO and LUMO Surfaces C->E Data F Calculate Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) D->F Input

Caption: A streamlined workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule, providing a map of its electrophilic and nucleophilic sites.[13][14] Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[13]

For this compound, the MEP is expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom at position 3 of the imidazole ring. Conversely, the hydrogen atom of the aldehyde group and the regions around the methyl hydrogens will likely exhibit positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems.[11]

Detailed Computational Protocol

This section provides a step-by-step methodology for conducting the theoretical and computational studies described in this guide.

Software and Hardware
  • Quantum Chemistry Software: A comprehensive software package such as Gaussian, ORCA, or Spartan is required.

  • Molecular Visualization Software: Programs like GaussView, Avogadro, or Chemcraft are essential for building molecules and visualizing results.

  • Hardware: A multi-core workstation with sufficient RAM is recommended for efficient computation, especially for larger basis sets and frequency calculations.

Step-by-Step Computational Workflow
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor.

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., PM6 or a small basis set like STO-3G) to obtain a reasonable starting structure.

  • Conformational Analysis:

    • Perform a relaxed potential energy surface scan by systematically rotating the C(imidazole)-C(aldehyde) bond.

    • Identify the energy minima corresponding to the stable conformers.

  • High-Level Optimization and Frequency Calculation:

    • For each stable conformer, perform a full geometry optimization using a higher level of theory (e.g., B3LYP/6-311G(d,p)).

    • Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the thermochemical data and vibrational spectra.

  • Spectroscopic Predictions:

    • IR/Raman: The output of the frequency calculation will provide the vibrational frequencies and intensities.

    • NMR: Perform a GIAO NMR calculation on the most stable conformer to obtain the shielding tensors. Convert these to chemical shifts using the appropriate reference.

  • Electronic Property Analysis:

    • From the output of the high-level calculation, extract the HOMO and LUMO energies.

    • Calculate the HOMO-LUMO gap and other global reactivity descriptors.

    • Generate the MEP surface for visualization.

  • Data Analysis and Interpretation:

    • Compare the relative energies of the conformers and calculate their Boltzmann populations at a given temperature.

    • Analyze the predicted spectra and compare them with any available experimental data for related molecules.

    • Interpret the FMO and MEP analyses in the context of the molecule's expected reactivity and intermolecular interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By leveraging established quantum chemical methods, researchers can gain significant insights into its structural, spectroscopic, and electronic properties, even in the absence of extensive experimental data. The presented workflows provide a clear and actionable plan for predicting the behavior of this molecule, which can significantly aid in its synthesis, characterization, and application in drug discovery and materials science.

Future studies should focus on validating these theoretical predictions with experimental data. The synthesis of this compound and its subsequent analysis using techniques such as X-ray crystallography, NMR, and IR spectroscopy will be crucial for refining the computational models. Furthermore, theoretical investigations into its interactions with biological targets, such as enzymes or receptors, through molecular docking and molecular dynamics simulations, will be a logical next step in exploring its therapeutic potential.

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

  • Oriental Journal of Chemistry. (2015). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Available from: [Link]

  • RSC Advances. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available from: [Link]

  • ResearchGate. (2023). Molecular electrostatic potential surface of imidazole-2-carboxaldehyde.... Available from: [Link]

  • ResearchGate. (2021). Molecular electrostatic potential Surfaces of compounds 1–5. Available from: [Link]

  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Available from: [Link]

  • Molbank. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available from: [Link]

  • Journal of Molecular Structure. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Available from: [Link]

  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

  • ResearchGate. (2025). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. Available from: [Link]

  • IUCr. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Available from: [Link]

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  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

  • Molecules. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

  • Advanced Synthesis & Catalysis. (2025). Visible‐Light‐Promoted Dearomatization for The Construction of Imidazole Scaffolds. Available from: [Link]

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  • Heliyon. (2020). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Available from: [Link]

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An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

This compound is a substituted heterocyclic compound featuring a five-membered imidazole ring, a cornerstone moiety in numerous biologically active molecules and pharmaceutical agents. The strategic placement of two methyl groups and an aldehyde functionality imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis and medicinal chemistry. A thorough characterization of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and understanding its reactivity in further chemical transformations.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the spectroscopic characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this paper synthesizes information from closely related structural analogs, such as 1-methyl-1H-imidazole-2-carboxaldehyde and other imidazole derivatives, to present a predictive yet scientifically grounded analysis.[1] This approach allows for a robust interpretation of the expected spectral features, providing researchers with a reliable reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the imidazole ring.

Expertise & Experience: Causality Behind NMR Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for imidazole derivatives due to its excellent solubilizing power and its ability to highlight exchangeable protons, although for this N-methylated compound, this is less of a concern. Chloroform-d (CDCl₃) is also a common choice. The magnetic field strength (e.g., 400 or 600 MHz) is chosen to achieve optimal signal dispersion, which is crucial for unambiguous assignment, especially for the aromatic proton. Tetramethylsilane (TMS) is universally used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of TMS as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube into the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, setting appropriate parameters for spectral width, number of scans (typically 8-16), and relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain clear spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the respective protons and carbons in the molecule.

NMR Spectroscopy Experimental Workflow.
Predicted Spectroscopic Data

The following tables summarize the predicted NMR data for this compound. These predictions are based on the known spectral data of imidazole-2-carboxaldehyde and 1-methyl-imidazole-2-carboxaldehyde, with adjustments for the electronic effects of the additional methyl group at the C5 position.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde-H ~9.8 Singlet 1H
Imidazole-H4 ~7.1 Singlet 1H
N-CH₃ ~4.0 Singlet 3H

| C5-CH₃ | ~2.4 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) ~182
C2 (Imidazole) ~145
C5 (Imidazole) ~138
C4 (Imidazole) ~128
N-CH₃ ~35

| C5-CH₃ | ~12 |

Interpretation of NMR Spectra
  • ¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing as a sharp singlet around 9.8 ppm. The single proton on the imidazole ring (H4) would appear as a singlet around 7.1 ppm. The two methyl groups will also be sharp singlets; the N-methyl group, being attached to a nitrogen atom, will be further downfield (around 4.0 ppm) compared to the C5-methyl group (around 2.4 ppm). The integration of these signals (1:1:3:3) would confirm the structure.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected around 182 ppm. The imidazole ring carbons (C2, C4, and C5) will appear in the aromatic region (128-145 ppm), with C2 being the most deshielded due to its attachment to two nitrogen atoms and the aldehyde group. The N-methyl carbon will be around 35 ppm, while the C5-methyl carbon will be the most upfield signal at approximately 12 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The Rationale for IR Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly onto a crystal (e.g., diamond or germanium). This avoids the potential for moisture contamination inherent in preparing KBr pellets.

Experimental Protocol: Acquiring an FTIR Spectrum
  • Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for at least 20-30 minutes to ensure stability.

  • Background Scan: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Spectroscopic Data

The predicted IR absorption bands are based on data from 1-methyl-1H-imidazole-2-carboxaldehyde and general values for substituted imidazoles.[7][8][9]

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (aromatic/aldehyde) 3100 - 3000 Medium-Weak
C-H Stretch (aliphatic) 2980 - 2850 Medium-Weak
C=O Stretch (aldehyde) ~1680 Strong
C=N & C=C Stretch (imidazole ring) 1600 - 1450 Medium-Strong

| C-N Stretch | 1400 - 1300 | Medium |

Interpretation of the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum will be the strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated aldehyde. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will confirm the presence of both the imidazole ring and the methyl groups. The complex fingerprint region (below 1500 cm⁻¹) will contain various stretching and bending vibrations of the imidazole ring, including C=N and C=C stretches.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

Electron Ionization (EI) is a common and robust technique that provides a clear molecular ion peak and a reproducible fragmentation pattern, which is highly useful for structural elucidation and library matching. For a molecule like this compound, EI is an excellent choice. The molecular weight of the compound (C₆H₈N₂O) is 124.14 g/mol .[10]

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using an electron beam (typically at 70 eV for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pathway.

MS_Workflow Sample Sample Introduction Direct Probe or GC Ionization Ionization Electron Ionization (EI) Sample->Ionization Vaporization Analysis Mass Analysis Quadrupole Analyzer Ionization->Analysis Ion Acceleration Detection Detection Ion Detector Analysis->Detection Ion Separation (m/z) Spectrum Data Output Mass Spectrum Detection->Spectrum Signal Processing

Mass Spectrometry (EI) Workflow.
Predicted Spectroscopic Data

The predicted mass spectrum is based on the known fragmentation of 1-methyl-1H-imidazole-2-carboxaldehyde.[11]

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Predicted Identity
124 [M]⁺ (Molecular Ion)
123 [M-H]⁺
95 [M-CHO]⁺

| 81 | [M-CHO-CH₂]⁺ or [C₄H₅N₂]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum should exhibit a clear molecular ion peak at m/z = 124, confirming the molecular formula C₆H₈N₂O. A prominent peak at m/z = 123 is expected, corresponding to the loss of a single hydrogen atom, likely from the aldehyde group, forming a stable acylium ion. Another significant fragment would be observed at m/z = 95, resulting from the loss of the formyl radical (-CHO). Further fragmentation of the dimethyl-imidazole ring would lead to smaller fragments.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the blank).

  • Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution and measure its absorbance spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted Spectroscopic Data

The predicted UV-Vis data is based on the spectra of imidazole-2-carbaldehyde and 4-methyl-imidazole-2-carbaldehyde.[12][13]

Table 5: Predicted UV-Visible Spectroscopic Data (in Ethanol)

Electronic Transition Predicted λₘₐₓ (nm)

| π → π* | ~285 |

Interpretation of the UV-Vis Spectrum

The conjugated system of the imidazole ring and the aldehyde group is expected to give rise to a strong π → π* electronic transition. For imidazole-2-carbaldehyde, this absorption occurs around 280 nm.[12] The presence of two electron-donating methyl groups on the ring is likely to cause a slight red-shift (bathochromic shift) of this absorption maximum to approximately 285 nm.

Conclusion

The spectroscopic properties of this compound can be confidently predicted through the combined application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. This guide provides a comprehensive framework for the characterization of this important synthetic intermediate. The predicted data, derived from the analysis of close structural analogs, offers a reliable benchmark for researchers in confirming the synthesis and purity of their material. The detailed protocols and interpretations presented herein are designed to support the rigorous scientific standards required in pharmaceutical and chemical research.

References

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010). CONICET. Retrieved January 19, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • 1H-imidazole-2-carbaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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A Technical Guide to the Synthesis of Novel Derivatives from 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-dimethyl-1H-imidazole-2-carbaldehyde scaffold is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and the reactive aldehyde functionality provide a robust platform for the synthesis of a diverse array of novel derivatives. This guide offers an in-depth exploration of key synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. We will detail field-proven protocols for classical condensation reactions, modern multicomponent strategies, and reductive aminations, providing the necessary framework for researchers to design and execute the synthesis of new chemical entities with high efficiency and structural diversity.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in aromatic interactions makes it a critical pharmacophore. The specific scaffold, this compound, offers distinct advantages. The methylation at the N-1 and C-5 positions blocks potential sites of undesired reactivity or metabolism and can enhance binding affinity through specific hydrophobic interactions. The C-2 carbaldehyde is the primary handle for synthetic diversification, allowing for the introduction of a wide range of functional groups and molecular skeletons. The synthesis of novel derivatives from this core is driven by the search for new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[4][5]

Core Reactivity and Mechanistic Considerations

The synthetic chemistry of this compound is dominated by the reactivity of its aldehyde group. This electrophilic carbon is susceptible to nucleophilic attack, forming the basis for the majority of derivatization strategies.

  • Electrophilicity: The aldehyde proton is readily abstracted, but the carbon is the key site for bond formation. The electron-withdrawing nature of the imidazole ring, although modulated by the methyl groups, maintains sufficient electrophilicity at the aldehyde carbon for reactions with a wide range of nucleophiles.

  • Steric Hindrance: The methyl group at the C-5 position and the N-1 methyl group provide a moderate degree of steric shielding, which can influence the approach of bulky nucleophiles and may affect reaction rates and equilibria.

  • Imidazole Ring Stability: The aromatic imidazole core is generally stable under the mild conditions used for most aldehyde transformations. However, strongly acidic or basic conditions should be approached with caution to avoid potential ring-opening or side reactions.

Key Synthetic Methodologies and Protocols

The aldehyde functional group serves as a gateway to numerous classes of compounds. The following sections detail reliable and versatile synthetic transformations.

Schiff Base Formation and Reductive Amination: Accessing Amine Diversity

One of the most fundamental and powerful methods for incorporating diversity is through the formation of an imine (Schiff base), followed by its reduction to a stable secondary or tertiary amine. This two-step, often one-pot, process is known as reductive amination.[6][7][8]

Causality & Rationale: This method is highly favored in drug discovery for its efficiency and broad substrate scope. It allows for the direct coupling of the aldehyde core with a vast library of commercially available primary and secondary amines, introducing a wide range of chemical functionalities. The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the formation of undesired alcohol byproducts.[6]

Experimental Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (10 mL), add the desired primary or secondary amine (1.1 mmol).

  • Imine Formation: If using a primary amine, add a catalytic amount of acetic acid (0.1 mmol) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to control any effervescence.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Knoevenagel Condensation: Generating α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to produce an α,β-unsaturated derivative.[9][10]

Causality & Rationale: This reaction is catalyzed by a weak base, such as piperidine, pyridine, or even imidazole itself.[11][12] The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic aldehyde carbon. A subsequent dehydration step, often spontaneous, yields the final conjugated product. These products are valuable as Michael acceptors and as precursors for further functionalization. The reaction is highly stereoselective, typically yielding the more stable (E)-isomer.[10][12]

Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL).

  • Catalysis: Add imidazole (0.2 mmol, 20 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. If using a less reactive methylene compound like ethyl cyanoacetate, gentle reflux may be required.[12] Monitor the reaction by TLC.

  • Work-up: Upon completion (typically 2-8 hours), add water (10 mL) to the reaction mixture. The water-soluble imidazole catalyst will partition into the aqueous phase.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 5 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Multicomponent Reactions (MCRs): Building Molecular Complexity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools for generating chemical libraries.[13][14][15] The aldehyde functionality of the imidazole core makes it an ideal substrate for several MCRs, such as the synthesis of highly substituted imidazoles or other heterocyclic systems.[16][17]

Causality & Rationale: MCRs are prized for their atom economy, operational simplicity, and ability to rapidly build complex molecular architectures. For instance, in a Radziszewski-type imidazole synthesis, an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonium source can condense to form highly substituted imidazoles.[13][18] The aldehyde component becomes incorporated into the final heterocyclic ring, offering a direct path to novel, densely functionalized imidazole-containing structures.

Conceptual MCR Protocol: Synthesis of a Tetrasubstituted Imidazole

  • Reaction Setup: A mixture of benzil (a 1,2-dicarbonyl, 1.0 mmol), this compound (1.0 mmol), a primary amine (e.g., aniline, 1.0 mmol), and ammonium acetate (2.0 mmol) is combined in a solvent like ethanol or acetic acid.

  • Catalysis: The reaction can be promoted by a Lewis acid or simply by thermal conditions.

  • Reaction Conditions: The mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.

  • Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography.

Data Presentation & Visualization

To effectively compare these methodologies, the following table summarizes typical outcomes.

Reaction Type Key Reagents Typical Catalyst Product Class Average Yield (%) Key Advantages
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃Acetic AcidSubstituted Amines70-95%Broad substrate scope, high functional group tolerance.[19][20]
Knoevenagel CondensationMalononitrile, Ethyl CyanoacetateImidazole, Piperidineα,β-Unsaturated Nitriles/Esters85-98%High yields, mild conditions, stereoselective (E-isomer).[12]
Multicomponent ReactionDicarbonyl, Amine, NH₄OAcThermal / Lewis AcidHighly Substituted Imidazoles60-90%Rapid complexity generation, atom economy.[16][17]

Diagrams of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

G cluster_start Starting Material cluster_products Derivative Classes Start 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Amine Substituted Amines Start->Amine Reductive Amination (+ R₂NH, Reductant) Unsaturated α,β-Unsaturated Systems Start->Unsaturated Knoevenagel Condensation (+ Active Methylene) Complex Complex Heterocycles Start->Complex Multicomponent Reaction (+ Amine, Dicarbonyl, etc.)

Caption: General synthetic routes from the core aldehyde.

G cluster_workflow Reductive Amination Workflow Aldehyde Aldehyde + Primary Amine Acid Add Catalytic Acid (e.g., AcOH) Aldehyde->Acid Step 1 Imine Iminium Ion Intermediate Acid->Imine Step 2: Formation Reductant Add Mild Reductant (e.g., NaBH(OAc)₃) Imine->Reductant Step 3 Amine Final Amine Product Reductant->Amine Step 4: Reduction Workup Aqueous Workup & Purification Amine->Workup Step 5

Caption: Step-wise workflow for one-pot reductive amination.

Conclusion and Future Outlook

This compound is a powerful and versatile starting material. The synthetic routes detailed in this guide—reductive amination, Knoevenagel condensation, and multicomponent reactions—provide robust and efficient platforms for the generation of diverse molecular libraries. By understanding the causal mechanisms behind these transformations, researchers can rationally design novel derivatives for applications in drug discovery, agrochemicals, and materials science. Future work will likely focus on developing asymmetric versions of these reactions and exploring novel cycloadditions and metal-catalyzed cross-coupling reactions to further expand the accessible chemical space from this valuable scaffold.

References

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1,5-Dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide to Investigating Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2] This guide focuses on 1,5-Dimethyl-1H-imidazole-2-carbaldehyde , a specific derivative for which public-domain biological data is not yet available. The absence of data, combined with the proven potential of the imidazole scaffold, presents a compelling opportunity for novel drug discovery.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for unlocking the therapeutic potential of this compound. We will dissect the molecule's chemical features to postulate its most probable biological activities, grounded in extensive research on related imidazole derivatives. Crucially, we will provide detailed, field-proven experimental protocols and workflows to systematically validate these hypotheses, empowering research teams to pioneer the investigation of this promising molecule.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring containing two nitrogen atoms, known as imidazole, is a highly sought-after structure in medicinal chemistry.[3] Its prevalence in essential biological molecules like the amino acid histidine, purines in DNA, and histamine underscores its fundamental role in biological systems.[4] This biological significance has inspired the development of a multitude of imidazole-containing drugs.

The unique properties of the imidazole ring contribute to its success:

  • Hydrogen Bonding: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.

  • Coordination Chemistry: The ability to coordinate with metal ions is crucial for the inhibition of metalloenzymes.

  • Aromaticity and Stability: The stable aromatic ring serves as a robust scaffold for various chemical modifications.

  • Solubility: The nitrogen atoms can improve the aqueous solubility of drug candidates, a key pharmacokinetic property.

These features have led to the development of imidazole-based drugs with a wide array of applications, including antifungal, antibacterial, anticancer, and antiviral activities.[1]

The subject of this guide, This compound , possesses the core imidazole scaffold. Furthermore, it is functionalized with two methyl groups, which can influence its lipophilicity and steric interactions with target sites, and a highly reactive carbaldehyde (aldehyde) group at the 2-position. This aldehyde is a key feature, serving as a potential point of covalent interaction with biological macromolecules (e.g., forming Schiff bases with lysine residues in proteins) or as a synthetic handle for creating a library of more complex derivatives.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive body of literature on imidazole derivatives, we can logically infer several potential biological activities for this compound.

Potential Antimicrobial Activity

Imidazole derivatives are renowned for their antimicrobial effects, particularly as antifungal agents.[5]

  • Postulated Mechanism: The primary mechanism for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[6] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to cell death. A similar mechanism involving disruption of bacterial cell membranes or interference with DNA and protein synthesis is observed in their antibacterial action.[4][5][7] The lipophilicity, which can be tuned by substituents like methyl groups, is often correlated with antibacterial activity.[7][8]

  • Potential Targets: Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and pathogenic fungi (Candida albicans).[5]

Potential Anticancer Activity

The imidazole scaffold is a "privileged structure" in the development of anticancer drugs, particularly as kinase inhibitors.[9][10]

  • Postulated Mechanism 1: Kinase Inhibition: Many cancers are driven by the dysregulation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] Imidazole-based compounds can act as potent inhibitors of these kinases by competing with ATP for the binding site in the enzyme's catalytic domain.[9][12] This inhibition blocks downstream signaling pathways that control cell proliferation, survival, and metastasis.[3][13]

  • Postulated Mechanism 2: Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This can occur through various mechanisms, including the activation of apoptotic pathways (both intrinsic and extrinsic) and the generation of reactive oxygen species (ROS) that cause cellular damage.[3]

The diagram below illustrates the general principle of EGFR kinase inhibition, a plausible target for an imidazole-based compound.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling p1 p2 EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Growth Factor) EGF->EGFR Binds Compound 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Compound->EGFR Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Experimental_Workflow A Step 1: Foundational Screening (Cytotoxicity & Antimicrobial) B Step 2: Anticancer Proliferation Assay A->B If cytotoxic to cancer cells D Data Analysis & Go/No-Go Decision A->D If potent antimicrobial activity is found C Step 3: Mechanistic Assays B->C If potent antiproliferative activity is confirmed C->D MTT MTT Assay (Normal & Cancer Cell Lines) MIC MIC Assay (Bacteria & Fungi) Kinase Kinase Inhibition Assay (e.g., EGFR) Apoptosis Apoptosis Assay (Annexin V / PI)

Caption: A tiered workflow for evaluating biological activity.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: This is a critical first step to determine the compound's general toxicity profile against both healthy and cancerous cells. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which is proportional to the number of viable cells. [14][15][16] Materials:

  • Human cell lines: e.g., MCF-7 (breast cancer), A549 (lung cancer), and a non-cancerous fibroblast line like HDF.

  • 96-well flat-bottom plates.

  • Complete culture medium (specific to cell lines).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. * Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [14]2. Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [15]5. Formazan Formation: Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope. [14]6. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. [17]7. Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines MCF-7, A549, HDF
Seeding Density 5,000 cells/well
Compound Conc. 0.1 µM to 100 µM (example range)
Incubation Time 48 hours
Endpoint IC₅₀ (µM)
Table 1: Example parameters for MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring a compound's antimicrobial potency. [18][19]This broth microdilution method determines the lowest concentration of the compound that prevents visible growth of a microorganism. [20][21] Materials:

  • Bacterial strains (S. aureus, E. coli) and fungal strain (C. albicans).

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI medium for fungi.

  • Bacterial/fungal inoculum standardized to ~5x10⁵ CFU/mL. [19][20]* Spectrophotometer (for inoculum standardization).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. Leave the last column as a growth control (no compound). [19]2. Inoculation: Add a standardized inoculum to each well, bringing the final volume to 100-200 µL. The final cell concentration should be approximately 5x10⁵ CFU/mL. [20]3. Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria, or 24-48 hours for fungi. [19]4. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or with a plate reader. [19]

    Organism Medium Incubation Endpoint
    S. aureus MHB 37°C, 24h MIC (µg/mL)
    E. coli MHB 37°C, 24h MIC (µg/mL)
    C. albicans RPMI 35°C, 48h MIC (µg/mL)

    Table 2: Example parameters for Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Mechanistic Assay - Apoptosis Detection by Annexin V/PI Staining

Rationale: If the compound shows selective cytotoxicity towards cancer cells, it is crucial to determine if the mechanism of cell death is apoptosis. This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). [22][23] Materials:

  • Cancer cell line of interest.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsin or an EDTA-based solution to detach them. [24]3. Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes. [24]4. Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. [24]5. Add 5 µL of Annexin V-FITC and 5 µL of PI. [24]6. Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells [23] * Annexin V+ / PI+: Late apoptotic or necrotic cells [23]

Protocol 4: Mechanistic Assay - EGFR Tyrosine Kinase Inhibition

Rationale: To directly test the hypothesis that the compound inhibits EGFR, a cell-free biochemical assay is required. This measures the compound's ability to block the phosphorylation of a substrate by the purified EGFR enzyme. [13][25] Materials:

  • Recombinant human EGFR (active kinase domain). [26]* Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). [26]* Peptide substrate (e.g., Poly(Glu, Tyr)). [26]* ATP.

  • ADP-Glo™ Kinase Assay Kit (or similar, to detect kinase activity).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Step-by-Step Methodology:

  • Compound Plating: Add 1 µL of serially diluted test compound (or DMSO control) to the wells of a 384-well plate. [13]2. Enzyme Addition: Add 2 µL of diluted EGFR enzyme in kinase buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. Incubate at room temperature for 60 minutes. [13]4. Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [13]5. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes. [13]6. Luminescence Reading: Measure the luminescent signal with a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

While This compound remains an uncharacterized molecule in the biological literature, its chemical structure provides a strong rationale for investigation. The privileged imidazole scaffold, combined with specific substitutions, suggests a high probability of discovering novel antimicrobial or anticancer activity.

This guide provides a comprehensive, hypothesis-driven framework for its evaluation. By following the proposed cascade of in vitro assays—from broad cytotoxicity screening to specific mechanistic studies—researchers can efficiently determine the compound's biological profile and mechanism of action. Positive results from this workflow, such as potent and selective activity, would provide a solid foundation for further preclinical development, including lead optimization, advanced cell-based models, and eventual in vivo efficacy studies. The exploration of this compound represents a tangible opportunity to develop new therapeutic agents from a well-validated chemical class.

References

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Formylation of 1,5-Dimethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental protocols and theoretical insights for the formylation of 1,5-dimethylimidazole, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to perform this reaction with a thorough understanding of the underlying principles and practical considerations for achieving optimal outcomes.

Introduction: The Significance of Formylated Imidazoles

Formylated imidazoles, such as 1,5-dimethylimidazole-4-carbaldehyde, are versatile building blocks in organic synthesis.[1] The aldehyde functionality serves as a reactive handle for a wide array of subsequent chemical modifications, enabling the construction of complex molecular architectures.[1] These derivatives are pivotal in the development of novel pharmaceutical agents, particularly those targeting neurological disorders, and are also explored in the creation of advanced materials.[1] The strategic introduction of a formyl group onto the imidazole ring is, therefore, a reaction of significant interest.

This guide will explore two primary and effective methods for the formylation of 1,5-dimethylimidazole: the Vilsmeier-Haack reaction and formylation via directed ortho-lithiation. Each method offers distinct advantages and presents different regiochemical outcomes, which will be discussed in detail.

Method 1: Vilsmeier-Haack Formylation for C4-Selective Aldehyde Synthesis

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), to introduce a formyl group onto the substrate.[2][5] For 1,5-dimethylimidazole, this method is anticipated to favor formylation at the C4 position due to the electronic and steric environment of the imidazole ring.

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.[4][5] The electron-rich 1,5-dimethylimidazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[5] The regioselectivity is governed by the electronic and steric factors of the substituted imidazole ring.

Experimental Workflow: Vilsmeier-Haack Reaction

Caption: Workflow for the Vilsmeier-Haack formylation of 1,5-dimethylimidazole.

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1,5-Dimethylimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To this freshly prepared Vilsmeier reagent, add a solution of 1,5-dimethylimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for approximately 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium acetate (NaOAc) to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic, so maintain cooling and add the solution portion-wise. Stir for an additional 10-15 minutes at 0 °C.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-dimethylimidazole-4-carbaldehyde.

Method 2: Directed Ortho-Lithiation for C2-Selective Formylation

An alternative strategy for formylation involves the deprotonation of the imidazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like DMF.[6] This method relies on the acidity of the C-H protons on the imidazole ring. For many imidazole derivatives, the proton at the C2 position is the most acidic and, therefore, preferentially abstracted by a strong base.

Mechanistic Rationale

The reaction begins with the deprotonation of 1,5-dimethylimidazole at the most acidic position, which is the C2 position, by n-BuLi at low temperatures. This generates a highly reactive 2-lithio-1,5-dimethylimidazole intermediate. This intermediate then acts as a potent nucleophile, attacking the carbonyl carbon of DMF. The resulting lithium alkoxide is subsequently hydrolyzed during the aqueous work-up to yield the C2-formylated product, 1,5-dimethylimidazole-2-carbaldehyde.

Experimental Workflow: Lithiation and Formylation

Caption: Workflow for the formylation of 1,5-dimethylimidazole via lithiation.

Detailed Protocol: Lithiation and Formylation

Materials:

  • 1,5-Dimethylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,5-dimethylimidazole (1.0 equivalent) and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.2 equivalents) dropwise.

  • After the addition of DMF, allow the reaction to stir at -78 °C for another hour, then gradually warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate three times.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 1,5-dimethylimidazole-2-carbaldehyde.

Summary and Comparison of Methods

FeatureVilsmeier-Haack ReactionLithiation with n-BuLi/DMF
Primary Product 1,5-Dimethylimidazole-4-carbaldehyde1,5-Dimethylimidazole-2-carbaldehyde
Mechanism Electrophilic Aromatic SubstitutionDeprotonation followed by Nucleophilic Acyl Substitution
Key Reagents POCl₃, DMFn-BuLi, DMF
Reaction Conditions 0 °C to Room Temperature-78 °C to Room Temperature
Advantages Milder conditions, avoids pyrophoric organometallicsHigh regioselectivity for the C2 position
Disadvantages Regioselectivity can sometimes be an issue with other substratesRequires strictly anhydrous conditions and handling of pyrophoric reagents

Conclusion

The formylation of 1,5-dimethylimidazole can be effectively achieved using either the Vilsmeier-Haack reaction or a lithiation-based approach, with the choice of method dictating the regiochemical outcome. The Vilsmeier-Haack reaction is expected to yield the 4-formylated product, while the lithiation protocol provides a route to the 2-formylated isomer. The detailed protocols provided herein, grounded in established chemical principles, offer reliable starting points for researchers. As with any chemical synthesis, optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. ACS Combinatorial Science, 16(10), 558–566. Available at: [Link]

  • Deo, K. S., & Akamanchi, K. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1333-1348. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

1,5-Dimethyl-1H-imidazole-2-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a key coordinating ligand for metal ions make it an exceptionally valuable heterocyclic motif.[1][2] Within this class of compounds, this compound emerges as a particularly strategic building block. The presence of a reactive aldehyde function at the C2 position, flanked by a methylated nitrogen (N1) and a methyl group at C5, provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with high efficiency and specificity.

This guide provides an in-depth exploration of this compound as a precursor in organic synthesis. We will delve into its reactivity and provide detailed, field-proven protocols for its application in key synthetic strategies, including the formation of Schiff bases, the synthesis of N-heterocyclic carbene (NHC) precursors, and its use in multicomponent reactions for diversity-oriented synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the substrate's properties is fundamental to its successful application. The data below is compiled for this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Appearance Light yellow to off-white solid[3]
Melting Point (°C) ~36-39 (similar to 1-methyl analog)[4]
Boiling Point (°C) ~70-74 @ 1 mmHg (similar to 1-methyl analog)[4]
¹H NMR (CDCl₃, δ ppm) ~9.7 (s, 1H, CHO), ~7.0 (s, 1H, Im-H), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃)Predicted values based on analogous structures
¹³C NMR (CDCl₃, δ ppm) ~182 (CHO), ~145 (C2), ~138 (C5), ~128 (C4), ~34 (N-CH₃), ~12 (C-CH₃)Predicted values based on analogous structures

Application 1: Synthesis of Schiff Bases and Related Ligands

Expertise & Experience: The most direct transformation of the aldehyde functionality is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of synthetic chemistry, providing a robust method for creating C=N bonds. The resulting imidazole-containing imines are not merely intermediates; they are valuable ligands in their own right, capable of forming stable complexes with a variety of transition metals. The planarity of the imine bond and the coordinating ability of the imidazole ring make these compounds ideal for applications in catalysis and materials science. Furthermore, the imine bond can be selectively reduced to furnish flexible secondary amine linkers, adding another layer of structural diversity.

Protocol 1: General Synthesis of an Imidazole-Schiff Base

This protocol describes the condensation of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline or benzylamine) (1.05 eq)

  • Anhydrous Ethanol or Methanol

  • Molecular Sieves (4Å), activated

  • Glacial Acetic Acid (catalytic, ~1-2 drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Add the primary amine (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

  • Add activated 4Å molecular sieves to the flask. This is crucial for removing the water generated during the reaction, which drives the equilibrium towards the product.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and filter to remove the molecular sieves.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

  • Self-Validation: Confirm the structure of the product using ¹H NMR (disappearance of the aldehyde proton at ~9.7 ppm and appearance of the imine proton -CH=N- at ~8.5 ppm), ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Workflow: Schiff Base Synthesis A 1. Combine Aldehyde & Amine in Anhydrous Alcohol B 2. Add Acid Catalyst & Molecular Sieves A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Work-up: Filter & Evaporate D->E Complete F 6. Purify Product (Recrystallization/Chromatography) E->F G 7. Characterize: NMR, MS F->G

Caption: General workflow for the synthesis of imidazole-Schiff bases.

Application 2: Precursor to N-Heterocyclic Carbenes (NHCs)

Expertise & Experience: N-Heterocyclic Carbenes (NHCs) have revolutionized the field of organometallic catalysis, serving as superior alternatives to traditional phosphine ligands due to their strong σ-donating properties and structural tunability.[5][6] Imidazolium salts are the direct, stable precursors to NHCs, which are typically generated in situ by deprotonation.[5][7] this compound is an excellent starting point for synthesizing unsymmetrical imidazolium salts, where the substituents on the two nitrogen atoms are different. The synthetic sequence involves reduction of the aldehyde to an alcohol, conversion to a halide, and finally, quaternization with a desired amine to form the imidazolium ring.

Protocol 2: Multi-step Synthesis of an Imidazolium Salt Precursor

This three-step protocol outlines the conversion of the starting aldehyde into a 1,3,5-trisubstituted imidazolium salt.

Step 2A: Reduction to (1,5-Dimethyl-1H-imidazol-2-yl)methanol

  • Dissolve this compound (1.0 eq) in methanol in an ice bath (0 °C).

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The borohydride is a mild and selective reducing agent perfect for this transformation.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction carefully by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the alcohol, which can often be used in the next step without further purification.

  • Self-Validation: Confirm reduction via ¹H NMR (disappearance of the aldehyde proton and appearance of a new methylene signal ~4.5 ppm and a hydroxyl proton).

Step 2B: Halogenation to 2-(Chloromethyl)-1,5-dimethyl-1H-imidazole

  • Dissolve the crude alcohol from Step 2A (1.0 eq) in anhydrous dichloromethane (DCM) in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. This reaction is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it over ice and neutralizing with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude chloride.

Step 2C: Quaternization to form the Imidazolium Salt

  • Dissolve the crude chloride from Step 2B (1.0 eq) in anhydrous acetonitrile or toluene.

  • Add the desired primary amine (e.g., mesitylamine) (1.1 eq). For the synthesis of common NHC precursors, bulky amines are often used.[5]

  • Heat the mixture to 80-100 °C and stir overnight. The imidazolium salt will often precipitate from the solution as a white or off-white solid.

  • Cool the reaction to room temperature, and collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Self-Validation: The final imidazolium salt can be characterized by ¹H NMR (noting the appearance of the characteristic acidic imidazolium proton C2-H, often downfield > 10 ppm, though in this case the C2 position is substituted) and ¹³C NMR.

G Start 1,5-Dimethyl-1H- imidazole-2-carbaldehyde StepA Step 2A: Reduction (NaBH₄, MeOH) Start->StepA ProductA (1,5-Dimethyl-1H- imidazol-2-yl)methanol StepA->ProductA StepB Step 2B: Halogenation (SOCl₂, DCM) ProductA->StepB ProductB 2-(Chloromethyl)- 1,5-dimethyl-1H-imidazole StepB->ProductB StepC Step 2C: Quaternization (R-NH₂, Heat) ProductB->StepC End Imidazolium Salt (NHC Precursor) StepC->End

Caption: Synthetic pathway from imidazole aldehyde to NHC precursor.

Application 3: Diversity-Oriented Synthesis via Multicomponent Reactions (MCRs)

Expertise & Experience: Multicomponent reactions (MCRs) are powerful tools in modern drug discovery and organic synthesis, allowing for the construction of complex, drug-like molecules in a single, highly efficient step.[8] The aldehyde functionality makes this compound an ideal "Component A" in many named MCRs, such as the Radziszewski imidazole synthesis.[2][9] By combining the aldehyde with a 1,2-dicarbonyl compound, an amine, and an ammonia source, a new, highly substituted imidazole ring can be constructed, with the original imidazole moiety appended as a substituent. This strategy provides rapid access to molecular diversity, embedding the desirable pharmacophoric features of the imidazole core into a larger, more complex scaffold.[2][10]

Protocol 3: One-Pot, Four-Component Synthesis of a Tetrasubstituted Imidazole

This protocol describes a Radziszewski-type reaction to synthesize a 1,2,4,5-tetrasubstituted imidazole derivative.

Materials:

  • This compound (1.0 eq)

  • Benzil (a 1,2-dicarbonyl) (1.0 eq)

  • A primary amine (e.g., 4-methoxyaniline) (1.0 eq)

  • Ammonium acetate (NH₄OAc) (excess, ~5.0 eq)

  • Glacial Acetic Acid or Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzil (1.0 eq), the primary amine (1.0 eq), and a stoichiometric excess of ammonium acetate. Ammonium acetate serves as the ammonia source for the reaction.

  • Add the solvent, typically glacial acetic acid or ethanol. Acetic acid can act as both the solvent and the catalyst.

  • Heat the mixture to reflux (around 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC. These reactions can take anywhere from 4 to 24 hours to reach completion.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Self-Validation: Characterization of the highly substituted product is essential. Full analysis by ¹H NMR, ¹³C NMR, HRMS, and possibly X-ray crystallography is recommended to unequivocally confirm the structure and regiochemistry.

G cluster_reactants Four Components cluster_process One-Pot Process cluster_product Complex Product A Aldehyde (1,5-diMe-Im-CHO) Process Combine & Reflux in Acetic Acid/Ethanol A->Process B 1,2-Dicarbonyl (Benzil) B->Process C Primary Amine (R-NH₂) C->Process D Ammonia Source (NH₄OAc) D->Process Product Tetrasubstituted Imidazole Process->Product

Sources

Application Notes and Protocols for the Wittig Reaction of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinyl-Substituted Imidazoles

Vinyl-substituted imidazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The vinyl moiety serves as a versatile synthetic handle for further molecular elaboration through various chemical transformations, including Michael additions, cycloadditions, and cross-coupling reactions. The imidazole core is a ubiquitous pharmacophore found in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes. The Wittig reaction provides a powerful and reliable method for the stereoselective synthesis of these valuable vinyl-imidazole building blocks from readily available imidazole aldehydes.[1]

This guide provides a comprehensive overview and detailed protocols for the Wittig reaction of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key intermediate for accessing a diverse range of 2-vinyl-1,5-dimethyl-1H-imidazole derivatives. We will delve into the mechanistic underpinnings of the reaction, discuss the critical parameters influencing its outcome, and provide step-by-step experimental procedures for both Z- and E-selective olefination.

Mechanistic Insights: The Wittig Reaction Pathway

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and a phosphine oxide.[2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate.[3][4] This intermediate then collapses in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene 2-Vinyl-1,5-dimethyl-1H-imidazole Oxaphosphetane->Alkene Syn-elimination TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: The Wittig Reaction Mechanism.

Stereochemical Control: The Role of the Ylide

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene (E/Z isomerism) by carefully selecting the type of phosphonium ylide used.[3][5]

  • Non-stabilized Ylides: These ylides, where the R group attached to the carbanion is an alkyl or hydrogen, are highly reactive. The reaction is typically under kinetic control, leading predominantly to the formation of the Z-alkene.[2][3]

  • Stabilized Ylides: When the R group is an electron-withdrawing group (e.g., -CO₂R, -CN), the negative charge on the carbanion is stabilized through resonance. These ylides are less reactive, and the reaction is under thermodynamic control, favoring the formation of the more stable E-alkene.[3][5]

For the synthesis of vinyl-substituted imidazoles, both stabilized and non-stabilized ylides can be employed, depending on the desired stereochemical outcome.

Experimental Protocols

The following protocols provide detailed procedures for the preparation of a phosphonium salt and its subsequent use in Wittig reactions with this compound to yield either the Z- or E-alkene.

Protocol 1: Preparation of a Generic Phosphonium Salt (e.g., Methyltriphenylphosphonium Bromide)

This protocol describes the synthesis of a common phosphonium salt precursor for a non-stabilized ylide.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Bromomethane (CH₃Br) or another suitable alkyl halide

  • Anhydrous toluene or acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Carefully add the alkyl halide (1.1 eq). For gaseous halides like bromomethane, it can be condensed into the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The phosphonium salt will precipitate as a white solid.

  • Filter the solid precipitate under a stream of nitrogen and wash thoroughly with anhydrous diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the phosphonium salt under high vacuum. The salt should be stored in a desiccator as it can be hygroscopic.

Protocol 2: Z-Selective Wittig Reaction using a Non-Stabilized Ylide

This protocol is designed to favor the formation of the Z-alkene.

Materials:

  • Methyltriphenylphosphonium bromide (or another suitable phosphonium salt) (1.2 eq)

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the phosphonium salt (1.2 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red).

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: E-Selective Wittig Reaction using a Stabilized Ylide

This protocol is designed to favor the formation of the E-alkene. A commercially available stabilized ylide is often used for convenience.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.5 eq)

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the stabilized ylide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting material.

Alternative Strategy for E-Selectivity: The Horner-Wadsworth-Emmons (HWE) Reaction

For cases where the standard Wittig reaction with stabilized ylides provides poor E-selectivity or low yields, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[5][6] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, and typically affords excellent E-selectivity.[6] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[5]

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe HWE Reaction wittig_reagent Phosphonium Ylide (Stabilized) wittig_product E-Alkene wittig_reagent->wittig_product Good E-selectivity hwe_reagent Phosphonate Carbanion hwe_product E-Alkene hwe_reagent->hwe_product Excellent E-selectivity Aldehyde This compound

Sources

Use of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde in neurogenesis inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde as a foundational scaffold for synthesizing novel inhibitors of neurogenesis, with a focus on targeting key kinase pathways.

Introduction: The Rationale for Targeting Neurogenesis

Neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs), is critical not only during embryonic development but also continues in specific regions of the adult brain, most notably the subgranular zone (SGZ) of the hippocampus's dentate gyrus.[1] This process is integral to learning, memory, and mood regulation. However, dysregulation of neurogenesis is implicated in various neurological and psychiatric disorders. While promoting neurogenesis is a key strategy for regenerative medicine, the targeted inhibition of specific signaling pathways that govern NSC proliferation and differentiation is a crucial therapeutic approach for conditions characterized by aberrant cell growth or to dissect the fundamental roles of newborn neurons in brain function and disease.[2][3]

The imidazole nucleus is a "privileged" scaffold in medicinal chemistry due to its unique electronic properties and its ability to engage in multiple types of non-covalent interactions, making it a common core in many clinically successful drugs.[4] Specifically, imidazole-based compounds have been successfully developed as potent kinase inhibitors.[5][6] One of the most critical kinase targets in the regulation of neurogenesis is Glycogen Synthase Kinase-3β (GSK-3β).[7] GSK-3β is a key negative regulator in the Wnt/β-catenin signaling pathway; its inhibition generally leads to the stabilization of β-catenin, promoting downstream gene expression associated with neuronal differentiation and maturation.[7][8] Therefore, designing imidazole-based molecules that selectively inhibit GSK-3β provides a powerful tool to modulate neurogenesis.

This guide details the application of this compound, a versatile chemical intermediate, in the synthesis of a novel class of potential neurogenesis inhibitors targeting the GSK-3β pathway.

Part 1: Synthesis of Imidazole-Based Inhibitors

The aldehyde functional group at the C2 position of the 1,5-Dimethyl-1H-imidazole core is a reactive handle that allows for the construction of diverse and complex molecular architectures through various chemical transformations, such as condensation reactions.[9] We present a protocol for a multi-component reaction to synthesize a library of potential inhibitors.

Protocol 1: Synthesis of a Pyran-Fused Imidazole Derivative (IM-PI-01)

This protocol describes a one-pot, three-component reaction between this compound, malononitrile, and a β-ketoester (methyl acetoacetate) to generate a densely functionalized imidazole-pyran hybrid molecule. This class of compounds has shown potential as anticancer agents by targeting signaling kinases.[9]

Reaction Scheme:

Synthetic_Workflow cluster_reactants Reactants A 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Intermediate Knoevenagel Adduct A->Intermediate Piperidine, Ethanol, rt B Malononitrile B->Intermediate Piperidine, Ethanol, rt C Methyl Acetoacetate Product IM-PI-01 (Final Product) C->Product Reflux, 2h Intermediate->Product Reflux, 2h Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3β Inhibition GSK3b_off Active GSK-3β BetaCatenin_off β-catenin GSK3b_off->BetaCatenin_off P DestructionComplex Destruction Complex DestructionComplex->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor GSK3b_on Inactive GSK-3β Receptor->GSK3b_on Inhibits BetaCatenin_on Stable β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF TargetGenes Target Gene Transcription (Neurogenesis Modulation) TCF_LEF->TargetGenes Activation Inhibitor IM-PI-01 Inhibitor->GSK3b_off Inhibits Bio_Assay_Workflow A 1. Culture NSCs (e.g., primary hippocampal neurons) B 2. Treat Cells - Vehicle Control - IM-PI-01 (Dose-Response) A->B C 3. Add BrdU (24h) (Labels proliferating cells) B->C D 4. Incubate for 48-72h (Allow for differentiation) C->D E 5. Fix and Permeabilize Cells D->E F 6. Immunofluorescence Staining - Anti-BrdU (proliferation) - Anti-β-III Tubulin (new neurons) - DAPI (nuclei) E->F G 7. Image Acquisition (Fluorescence Microscopy) F->G H 8. Quantify & Analyze (% BrdU+ cells, % β-III Tubulin+ cells) G->H

Sources

Application Notes and Protocols: The Reaction of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde with Ylides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination and Epoxidation of an Imidazole Core

The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its versatile binding properties and presence in numerous biologically active molecules. The functionalization of this privileged scaffold is a critical endeavor for tuning the pharmacological profile of lead compounds. Among the various synthetic transformations, the reaction of imidazole aldehydes with ylides provides a powerful and direct route to introduce alkenyl (vinyl) and epoxide functionalities at the C2-position. These transformations, primarily the Wittig-type olefination and the Corey-Chaykovsky epoxidation, open avenues to novel chemical entities with diverse biological potential.

This guide provides a comprehensive overview and detailed protocols for the reaction of a key building block, 1,5-Dimethyl-1H-imidazole-2-carbaldehyde , with both phosphorus and sulfur ylides. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind the choice of reagents and conditions, and provide step-by-step protocols that have been validated for robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the strategic modification of imidazole-based compounds.

Synthesis of the Starting Material: this compound

A reliable supply of the starting aldehyde is paramount for any successful synthetic campaign. While several methods exist for the formylation of imidazoles, a common and effective approach involves the lithiation of the C2-position followed by quenching with an appropriate formylating agent.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the formylation of N-substituted imidazoles.[1]

Materials:

  • 1,5-Dimethyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,5-dimethyl-1H-imidazole (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Part I: Olefination via Phosphorus Ylides (Wittig and Horner-Wadsworth-Emmons Reactions)

The conversion of the aldehyde functionality of this compound to an alkene is most commonly achieved through the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification.[2] These reactions offer a high degree of control over the location of the newly formed double bond.

The Wittig Reaction: A Classic Approach to Alkenyl Imidazoles

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane), typically generated in situ from a phosphonium salt and a strong base. The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) plays a crucial role in determining the stereoselectivity of the resulting alkene.

Mechanism of the Wittig Reaction:

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the alkene and a stable triphenylphosphine oxide byproduct.

Wittig_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Aldehyde 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Alkene 2-Alkenyl-1,5-dimethyl- 1H-imidazole Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Figure 1: Simplified workflow of the Wittig reaction.

Protocol 2: Wittig Olefination with a Stabilized Ylide (E-selective)

This protocol describes the reaction with a stabilized ylide, which generally favors the formation of the (E)-alkene.[3]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv) and (carbethoxymethylene)triphenylphosphorane (1.1 equiv).

  • Reaction: Add anhydrous toluene or DCM and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Reactivity and Purity

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphoranes.[4][5] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying purification. The HWE reaction with stabilized phosphonates typically yields (E)-alkenes with high stereoselectivity.[6]

Mechanism of the HWE Reaction:

The reaction begins with the deprotonation of the phosphonate ester by a base to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, forming an intermediate which eliminates a dialkyl phosphate to give the alkene.

HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Adduct Carbanion->Intermediate + Aldehyde Aldehyde 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Alkene (E)-Alkene Intermediate->Alkene Phosphate Dialkyl Phosphate Intermediate->Phosphate

Figure 2: Stepwise workflow of the Horner-Wadsworth-Emmons reaction.

Protocol 3: Horner-Wadsworth-Emmons Olefination (E-selective)

This protocol provides a general procedure for the HWE reaction to synthesize (E)-α,β-unsaturated esters.[4][7]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equiv) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reaction TypeYlide/PhosphonateTypical ProductStereoselectivityByproduct
Wittig Stabilized(E)-α,β-Unsaturated EsterHigh E-selectivityTriphenylphosphine oxide
Wittig Non-stabilized(Z)-AlkeneGenerally Z-selectiveTriphenylphosphine oxide
HWE Stabilized(E)-α,β-Unsaturated EsterHigh E-selectivityWater-soluble phosphate

Part II: Epoxidation via Sulfur Ylides (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction provides a direct method for the synthesis of epoxides from aldehydes using sulfur ylides.[8][9][10] This transformation is particularly valuable as epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce diverse functionalities.

Mechanism of the Corey-Chaykovsky Reaction:

The reaction proceeds via the nucleophilic addition of the sulfur ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate.[11] This intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces the dialkyl sulfide to form the epoxide ring.[8][12]

CCR_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Aldehyde 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Betaine Betaine Aldehyde->Betaine + Sulfur Ylide SulfurYlide Sulfur Ylide ((CH₃)₂S(O)=CH₂) Epoxide 2-(Oxiran-2-yl)-1,5-dimethyl- 1H-imidazole Betaine->Epoxide Intramolecular Sₙ2 DMSO Dimethyl Sulfoxide Betaine->DMSO

Figure 3: Simplified workflow of the Corey-Chaykovsky reaction.

Protocol 4: Corey-Chaykovsky Epoxidation

This protocol details the formation of an epoxide using dimethylsulfoxonium methylide (Corey's ylide).[5][13]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous DMSO. Heat the mixture to 50 °C until hydrogen evolution ceases and a clear solution is formed. Cool the solution to room temperature.

  • Formation of the Sulfonium Salt Suspension: In a separate flask, add trimethylsulfoxonium iodide (1.2 equiv) to anhydrous THF.

  • Ylide Generation: Add the sulfonium salt suspension to the solution of the dimsyl anion in DMSO at room temperature. Stir the resulting mixture for 10-15 minutes.

  • Reaction with Aldehyde: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at room temperature. Stir the reaction mixture overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired epoxide.

Conclusion and Future Perspectives

The Wittig, Horner-Wadsworth-Emmons, and Corey-Chaykovsky reactions represent indispensable tools for the functionalization of this compound. The choice of reaction and ylide allows for the selective synthesis of either (E)- or (Z)-alkenes, as well as epoxides, providing access to a wide array of novel imidazole derivatives. The protocols detailed herein offer robust and reproducible methods for achieving these transformations.

Future work in this area may focus on the development of catalytic and asymmetric variants of these reactions to access enantiomerically pure imidazole-containing compounds, further expanding their utility in drug discovery and development. The exploration of a broader range of ylides will undoubtedly lead to the synthesis of even more diverse and complex molecular architectures based on the versatile imidazole scaffold.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available from: [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. Available from: [Link]

  • Organic Chemistry Portal. Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Grokipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Edwards, D. R., Montoya-Peleaz, P., & Crudden, C. M. (2007). Experimental investigation into the mechanism of the epoxidation of aldehydes with sulfur ylides. Organic letters, 9(26), 5481–5484. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • ResearchGate. Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Available from: [Link]

  • Wang, Z., & Tius, M. A. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society, 144(33), 15056–15062. Available from: [Link]

  • University of Bristol. Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Available from: [Link]

  • Adichemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Available from: [Link]

  • Odesa National University. Alkenylimidazoles: methods of synthesis and chemical properties. Available from: [Link]

  • ResearchGate. Experimental Investigation into the Mechanism of the Epoxidation of Aldehydes with Sulfur Ylides. Available from: [Link]

  • PubMed. Synthesis of 1,2,4,5-tetrasubstituted Imidazoles by a Sequential aza-Wittig/Michael/isomerization Reaction. Available from: [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]

  • National Institutes of Health. Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Available from: [Link]

  • PubMed. Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes. Available from: [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]

  • ResearchGate. Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. Available from: [Link]

  • Oriental Journal of Chemistry. Understanding The Mechanism Of Stable Phosphorus Ylides Derived From Imidazole, 2-Methylimidazole Or 4-Methylimidazole: A Kinetic Study. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

  • RSC Publishing. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. Available from: [Link]

  • RSC Publishing. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Available from: [Link]

  • ResearchGate. Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Available from: [Link]

  • Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Available from: [Link]

Sources

Application Note: High-Efficiency Purification of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde Derivatives using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde and its derivatives, crucial intermediates in pharmaceutical research and drug development. We will delve into the principles of flash chromatography as applied to these N-methylated heterocyclic compounds, addressing common challenges such as peak tailing and offering strategies for method optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.

Introduction: The Significance of Purifying Imidazole-2-Carbaldehyde Derivatives

Imidazole-based compounds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound scaffold, in particular, is a versatile building block for the synthesis of a wide array of bioactive molecules. The purity of these intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of the final drug substance.

Flash chromatography is a widely adopted technique for the rapid and efficient purification of synthetic intermediates.[1] However, the basic nature of the imidazole nitrogen in this compound derivatives can lead to challenging interactions with the acidic surface of standard silica gel, often resulting in poor peak shape and co-elution with impurities.[2] This application note will provide a systematic approach to overcome these challenges and achieve high-purity compounds.

Understanding the Chemistry: Properties of this compound

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.

  • Polarity: The presence of the aldehyde group and the two nitrogen atoms in the imidazole ring imparts a moderate to high polarity to the molecule. The N-methyl group at the 1-position slightly increases the steric hindrance around one of the nitrogen atoms but does not drastically alter the overall polarity compared to its non-methylated counterpart.

  • Basicity: The lone pair of electrons on the nitrogen at the 3-position makes the imidazole ring basic. This basicity is a critical factor in chromatography, as it can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing.[3]

  • Solubility: this compound and its derivatives are generally soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

Core Protocol: Flash Chromatography of this compound

This protocol provides a robust starting point for the purification of this compound. Optimization may be required for derivatives with significantly different substituents.

Materials and Equipment
Material/EquipmentSpecifications
Flash Chromatography SystemAutomated system with UV-Vis detection (e.g., Biotage® Selekt, Teledyne ISCO CombiFlash®)[4][5]
Flash ColumnPre-packed silica gel column (e.g., Biotage® Sfär Silica, RediSep® Rf)[4][6]
SolventsHPLC-grade n-hexane, ethyl acetate, and triethylamine (TEA)
TLC PlatesSilica gel 60 F254
Crude SampleThis compound
Method Development with Thin-Layer Chromatography (TLC)

Prior to flash chromatography, it is essential to develop an appropriate solvent system using TLC.[7]

  • Initial Screening: Prepare several TLC chambers with varying ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). A good starting point is a 70:30 (v/v) mixture of n-hexane:ethyl acetate.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) and spot it onto the TLC plate.

  • Development: Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Optimization: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Adjust the solvent ratio to achieve this Rf. If significant streaking or tailing is observed, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-0.5% v/v) to the mobile phase to improve the peak shape.[2]

Flash Chromatography Protocol

This protocol is designed for an automated flash chromatography system.

  • Column Selection: Choose a silica gel column size appropriate for the amount of crude material to be purified. A common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight.[7]

  • System Preparation:

    • Prime the system with the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • If a basic modifier is used, prime the system with the mobile phase containing the modifier.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Load this powder into an empty solid load cartridge.[7] This technique often leads to better resolution.

    • Liquid Injection: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the sample is fully dissolved.

  • Elution and Fraction Collection:

    • Equilibration: Equilibrate the column with the initial mobile phase for 2-3 column volumes (CV).

    • Gradient Elution: Apply a linear gradient from a low polarity mobile phase to a higher polarity mobile phase. A typical gradient might be from 5% to 50% ethyl acetate in n-hexane over 10-15 CV.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

    • Fraction Collection: Collect fractions based on the UV absorbance peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Flash_Chromatography_Workflow Figure 1: General Workflow for Flash Chromatography Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Solvent System) Column_Prep 2. Column Selection & Equilibration TLC->Column_Prep Informs mobile phase Crude Crude 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Crude->TLC Loading 3. Sample Loading (Dry or Liquid) Column_Prep->Loading Elution 4. Gradient Elution & Fraction Collection Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Combine 6. Combine Pure Fractions Fraction_Analysis->Combine Evaporation 7. Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A typical workflow for the purification of imidazole derivatives.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides solutions.

ProblemPotential CauseSuggested Solution
Peak Tailing Strong interaction between the basic imidazole nitrogen and acidic silanol groups on the silica surface.[3]Add a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to mask the silanol groups.[2]
Poor Separation Inappropriate solvent system or co-eluting impurities of similar polarity.Re-optimize the solvent system using TLC. Consider using a different solvent system (e.g., DCM/MeOH). For very difficult separations, consider an alternative stationary phase.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase significantly (e.g., a steep gradient to 100% ethyl acetate or even add a small percentage of methanol).
No Compound Elutes The compound may have degraded on the silica column.Test the stability of the compound on a small amount of silica gel before performing large-scale purification. If unstable, consider alternative stationary phases.
Alternative Stationary Phases

For particularly challenging separations or for compounds that show instability on silica gel, alternative stationary phases can be highly effective.

  • Amine-Functionalized Silica: These columns have a primary amine functionality that provides a less acidic surface, which can significantly improve the peak shape of basic compounds like N-methylated imidazoles without the need for a mobile phase modifier.[2]

  • Reversed-Phase (C18) Silica: For derivatives that are sufficiently non-polar, reversed-phase flash chromatography can be an excellent alternative. The separation is based on hydrophobicity, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Troubleshooting_Logic Figure 2: Decision Tree for Troubleshooting Purification Start Crude Product Purification TLC_Check Perform TLC Analysis Start->TLC_Check Good_Rf Good Rf (0.2-0.4) No Tailing? TLC_Check->Good_Rf Silica_Flash Proceed with Standard Silica Flash Chromatography Good_Rf->Silica_Flash Yes Tailing Significant Tailing? Good_Rf->Tailing No Add_Modifier Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->Add_Modifier Yes Poor_Sep Poor Separation? Tailing->Poor_Sep No Add_Modifier->Silica_Flash Reoptimize_Solvent Re-optimize Solvent System (e.g., DCM/MeOH) Poor_Sep->Reoptimize_Solvent Yes Alt_Stationary Consider Alternative Stationary Phase Poor_Sep->Alt_Stationary No Reoptimize_Solvent->Silica_Flash Amine_Column Amine-Functionalized Silica Alt_Stationary->Amine_Column C18_Column Reversed-Phase (C18) Silica Alt_Stationary->C18_Column

Caption: A logical approach to troubleshooting common purification issues.

Conclusion

The successful purification of this compound derivatives is a critical step in the synthesis of many potential pharmaceutical agents. By understanding the chemical properties of these compounds and employing a systematic approach to method development, high-purity materials can be reliably obtained using automated flash chromatography. The protocols and troubleshooting strategies outlined in this application note provide a solid foundation for researchers to develop efficient and robust purification workflows, ultimately accelerating the drug discovery and development process.

References

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). RediSep Columns. Retrieved from [Link]

  • Kovalent. (n.d.). Purification by Flash Chromatography. Retrieved from [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (2018). ACS Omega. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Choosing the Right Purification System. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® Flash 75 and 150. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® Selekt. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Novel Short-Chain Dehydrogenase Inhibitors Utilizing 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Short-Chain Dehydrogenase/Reductase Superfamily

The short-chain dehydrogenase/reductase (SDR) superfamily represents a large and diverse group of NAD(P)(H)-dependent oxidoreductases.[1][2] With over 80 members identified in the human genome, these enzymes are critical regulators of a vast array of physiological processes.[1] Their substrates include steroid hormones, prostaglandins, retinoids, and various xenobiotics, implicating them in the pathophysiology of numerous diseases.[1] Consequently, SDRs have emerged as promising therapeutic targets for conditions such as hormone-dependent cancers, metabolic disorders like obesity and diabetes, and inflammatory diseases.[1][2]

The development of specific and potent SDR inhibitors is a key objective in modern drug discovery. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for enzyme inhibition.[3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of a novel class of potential SDR inhibitors, starting from the versatile building block, 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. The rationale behind this synthetic approach is to leverage the imidazole core for target engagement while allowing for diversification of peripheral substituents to optimize potency and selectivity.

Strategic Approach: From Imidazole Aldehyde to Bioactive Inhibitor

Our synthetic strategy is centered around a multi-step sequence that transforms the readily available this compound into a library of diverse compounds for biological screening. The core transformation involves a Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction, followed by reduction and subsequent functionalization. This approach allows for the systematic introduction of various chemical moieties to probe the structure-activity relationship (SAR) of the synthesized compounds against a target SDR.

G cluster_synthesis Synthetic Pathway A This compound C Knoevenagel Condensation Product A->C Piperidine, EtOH, Reflux B Active Methylene Compound (e.g., Malononitrile) B->C D Reduction of Alkene and Nitrile C->D H2, Pd/C or NaBH4/CoCl2 E Primary Amine Intermediate D->E G Final Inhibitor Library E->G Acyl/Sulfonyl Chloride, Base F Amide Coupling / Sulfonylation F->G G cluster_workflow Experimental Workflow A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Work-up & Isolation C->D E Purification (Filtration/Chromatography) D->E F Characterization (NMR, MS) E->F G cluster_sar SAR Analysis Logic A Synthesized Inhibitor Library B In Vitro IC50 Data A->B Biological Assay C Identify Key Structural Features B->C D Correlation of Structure with Potency C->D E Design of Next-Generation Inhibitors D->E Iterative Optimization

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Application Notes & Protocols: Strategic Condensation Reactions of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in key hydrogen bonding interactions.[1][2][3] Derivatives of imidazole are integral to a wide array of therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs.[1][2][4] 1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a particularly valuable synthetic intermediate. The dimethyl substitution pattern provides metabolic stability and modulates the electronic properties of the ring, while the aldehyde group at the C2 position serves as a versatile handle for carbon-carbon bond formation.

This guide provides an in-depth exploration of two powerful condensation reactions—the Knoevenagel condensation and the Wittig reaction—as applied to this compound. We move beyond simple procedural lists to explain the underlying principles, the rationale for specific conditions, and the strategic application of the resulting products in drug discovery and materials science.[5]

The Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a highly reliable method for forming a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups).[6][7] This reaction is prized for its operational simplicity and its ability to generate conjugated systems, which are often key pharmacophores.

Mechanistic Rationale

The reaction proceeds via a three-step sequence:

  • Deprotonation: A weak base (e.g., piperidine, imidazole) removes a proton from the active methylene compound, creating a highly nucleophilic enolate.[6] The use of a weak base is critical; a strong base like NaOH would induce unwanted self-condensation of the aldehyde.[6]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the this compound.

  • Dehydration: The resulting aldol-type intermediate is readily dehydrated (often spontaneously or with mild heating) to yield the stable, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism Start 1,5-Dimethyl-1H- imidazole-2-carbaldehyde + Active Methylene Cmpd. Enolate Nucleophilic Enolate Formation Start:e->Enolate:w Catalyst Base Weak Base (e.g., Piperidine) Base->Enolate Addition Nucleophilic Addition Enolate:e->Addition:w Attack on Aldehyde Intermediate Aldol Adduct Intermediate Addition:e->Intermediate:w Dehydration Dehydration (-H₂O) Intermediate:e->Dehydration:w Product α,β-Unsaturated Product Dehydration:e->Product:w Wittig_Workflow cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Alkene Formation Phosphonium Triphenylphosphonium Salt Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Reaction Wittig Reaction Ylide->Reaction Aldehyde 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Aldehyde->Reaction Products Alkene Product + Triphenylphosphine Oxide Applications Start 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Condensation Knoevenagel or Wittig Condensation Start->Condensation Product Vinyl-Substituted Imidazole Derivatives Condensation->Product App1 Medicinal Chemistry (Anticancer, Antimicrobial) Product->App1 Further Functionalization App2 Materials Science (Functional Polymers, Dyes) Product->App2 Polymerization or Formulation

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The Synthetic Versatility of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and its ability to engage in key interactions with various enzymatic and receptor targets.[1][2] Within the diverse family of imidazole-containing building blocks, substituted imidazole aldehydes serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures. This guide focuses on the practical application of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key reagent whose aldehyde functionality provides a reactive handle for constructing a range of pharmacologically relevant scaffolds. While direct literature on the specific applications of the 1,5-dimethyl-2-carbaldehyde isomer is specialized, this document will provide detailed protocols and insights based on established reactions of closely related imidazole aldehydes, offering a robust framework for its use in drug discovery.

The strategic placement of the methyl groups at the 1 and 5 positions of the imidazole ring influences the molecule's electronic properties and steric profile, which can be leveraged to fine-tune the pharmacological activity of its derivatives. This guide will explore its application in the synthesis of two major classes of drug targets: Kinase Inhibitors and G-Protein Coupled Receptor (GPCR) Ligands. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Part 1: Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The imidazole scaffold is a privileged structure in the design of kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the enzyme.[3] this compound is an excellent starting point for the synthesis of substituted aminopyridine and similar heterocyclic cores that are central to many potent kinase inhibitors.

Medicinal Chemistry Rationale: Reductive Amination for Kinase Inhibitor Scaffolds

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the formation of carbon-nitrogen bonds. In the context of kinase inhibitor synthesis, the aldehyde group of this compound can be reacted with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is highly versatile, allowing for the introduction of a wide variety of substituents to explore the chemical space around the imidazole core.

The resulting secondary or tertiary amine can serve as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within the kinase ATP-binding pocket. The 1,5-dimethylated imidazole core itself can be designed to interact with the hinge region of the kinase, a critical interaction for potent inhibition.

Experimental Protocol: Synthesis of a Model Kinase Inhibitor Precursor via Reductive Amination

This protocol details the synthesis of a model N-arylmethyl-1-(1,5-dimethyl-1H-imidazol-2-yl)methanamine, a common scaffold in kinase inhibitor development.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in dichloroethane (DCE). Add the substituted aniline (1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: STAB is a mild and selective reducing agent, ideal for reductive aminations.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-arylmethyl-1-(1,5-dimethyl-1H-imidazol-2-yl)methanamine.

Data Presentation:

Reactant/ProductMolecular WeightMolar Eq.Yield (%)
This compound124.141.0-
4-Fluoroaniline111.121.1-
Product221.26-75-85

Visualization of the Synthetic Workflow:

G cluster_0 Imine Formation cluster_1 Reduction A This compound C Imine Intermediate A->C DCE, Acetic Acid B Substituted Aniline B->C D N-Arylmethyl-1-(1,5-dimethyl-1H-imidazol-2-yl)methanamine (Kinase Inhibitor Precursor) C->D Sodium Triacetoxyborohydride (STAB)

Caption: Reductive amination workflow for kinase inhibitor precursor synthesis.

Part 2: Application in the Synthesis of GPCR Ligands

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[4] Imidazole-containing compounds have been successfully developed as ligands for various GPCRs, acting as agonists, antagonists, or allosteric modulators. The aldehyde functionality of this compound allows for its incorporation into more complex heterocyclic systems that are often found in GPCR ligands.

Medicinal Chemistry Rationale: Condensation Reactions for Imidazoline Synthesis

One key application of imidazole aldehydes in the synthesis of GPCR ligands is in the construction of imidazolines. Imidazoline derivatives are known to interact with various receptors, including adrenergic and imidazoline receptors.[5] A common synthetic route to 2-substituted imidazolines involves the condensation of an aldehyde with a 1,2-diamine, followed by oxidation or cyclization.

The this compound can undergo condensation with a diamine like ethylenediamine to form an aminal intermediate, which can then be cyclized and oxidized to the corresponding 2-(1,5-dimethyl-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole. The substituents on the diamine and the imidazole ring can be varied to modulate the affinity and selectivity of the resulting ligand for different GPCRs.

Experimental Protocol: Synthesis of a Model Imidazoline GPCR Ligand

This protocol outlines the synthesis of a 2-(1,5-dimethyl-1H-imidazol-2-yl)-imidazoline, a scaffold with potential activity at imidazoline or adrenergic receptors.

Materials:

  • This compound

  • Ethylenediamine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • 10% Sodium Hydroxide solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Methanol

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • Aminal Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add ethylenediamine (1.1 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the aminal intermediate.

  • Oxidative Cyclization: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a mixture of saturated sodium thiosulfate solution and 10% sodium hydroxide solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired 2-(1,5-dimethyl-1H-imidazol-2-yl)-imidazoline.

Data Presentation:

Reactant/ProductMolecular WeightMolar Eq.Yield (%)
This compound124.141.0-
Ethylenediamine60.101.1-
Product164.21-60-70

Visualization of the Synthetic Pathway:

G Start This compound + Ethylenediamine Intermediate Aminal Intermediate Start->Intermediate DCM, 0 °C Product 2-(1,5-Dimethyl-1H-imidazol-2-yl)-imidazoline (GPCR Ligand Scaffold) Intermediate->Product N-Bromosuccinimide (NBS)

Caption: Synthesis of an imidazoline scaffold for GPCR ligands.

Conclusion

This compound, and by extension, the broader class of substituted imidazole aldehydes, are highly valuable and versatile building blocks in medicinal chemistry. The aldehyde functionality serves as a key reactive point for the construction of diverse and complex molecular scaffolds targeting important drug classes such as kinase inhibitors and GPCR ligands. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important class of molecules in the pursuit of novel therapeutics. The ability to readily modify the substituents on the imidazole core and the reaction partners allows for a high degree of chemical diversity, which is essential for the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

  • Chem-Impex. 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Available from: [Link]

  • Golubenkova, A. S., Golantsov, N. E., Festa, A. A., & Voskressensky, L. G. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1137. Available from: [Link]

  • Lange, J. H. M., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 973–980. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Bhat, I. A., & Khan, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical Biology & Therapeutics, 2(2). Available from: [Link]

  • Sharma, V., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Catalysis & Chemical Engineering, 3(1). Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144–158. Available from: [Link]

  • Zhang, Q., et al. (2020). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 11(10), 1185–1195. Available from: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]

  • de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1133. Available from: [Link]

  • Singh, R., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available from: [Link]

  • Zhang, W., et al. (2022). Design, Synthesis, and Evaluation of New Sugar-Substituted Imidazole Derivatives as Selective c-MYC Transcription Repressors Targeting the Promoter G-Quadruplex. Journal of Medicinal Chemistry, 65(19), 12675–12700. Available from: [Link]

  • Royal Society of Chemistry. Imidazo[6]carbachlorin as a hybrid ligand. Available from: [Link]

  • Singh, J., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(1), 1-15. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. BMC Chemistry, 16(1), 74. Available from: [Link]

  • Hroch, L., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113324. Available from: [Link]

  • Cerdá-Nicolás, M., et al. (2016). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 21(11), 1496. Available from: [Link]

  • Zhang, X., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. We will explore the most common synthetic routes, delve into the causality behind experimental choices, and provide detailed, field-proven protocols to address specific challenges you may encounter.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound primarily relies on the introduction of a formyl group onto the C2 position of the 1,5-dimethylimidazole ring. The C2 position is the most electronically favorable site for electrophilic substitution and deprotonation due to the influence of the two adjacent nitrogen atoms. The two most robust and widely employed methods are the Vilsmeier-Haack formylation and direct C2-lithiation followed by quenching with a formylating agent.

Synthetic Method Pros Cons Best Suited For
Vilsmeier-Haack Formylation Tolerant of a wider range of functional groups; reagents are relatively inexpensive; does not require cryogenic temperatures.Uses corrosive reagents (POCl₃); workup can be challenging; may have lower yields with less activated substrates.Larger scale synthesis; laboratories not equipped for handling highly air-sensitive reagents.
C2-Lithiation & Formylation Often provides higher yields; regioselectivity is excellent; clean reaction profile.Requires strictly anhydrous and anaerobic conditions; requires cryogenic temperatures (-78 °C); sensitive to moisture and air.Small to medium scale synthesis; when maximizing yield is critical; laboratories with appropriate Schlenk or glovebox techniques.

Below is a decision-making workflow to help you select the most appropriate synthetic strategy based on your laboratory's capabilities and experimental goals.

synthesis_choice Decision Workflow: Selecting a Synthetic Route start Goal: Synthesize this compound check_equipment Are cryogenic (-78 °C) and strict anhydrous/anaerobic conditions feasible? start->check_equipment vilsmeier Pursue Vilsmeier-Haack Formylation check_equipment->vilsmeier  No   lithiation Pursue C2-Lithiation & Formylation check_equipment->lithiation  Yes   check_scale Is the reaction scale > 20g? lithiation->check_scale check_scale:s->lithiation:w  No   recommend_vilsmeier Vilsmeier-Haack is often more scalable and safer for large quantities. check_scale->recommend_vilsmeier  Yes   recommend_vilsmeier->vilsmeier

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Vilsmeier-Haack Reaction

Q1: I performed the Vilsmeier-Haack reaction on 1,5-dimethylimidazole using POCl₃ and DMF, but my yield is less than 20%. What went wrong?

A1: Low yield in a Vilsmeier-Haack reaction typically points to three critical areas: the integrity of the Vilsmeier reagent, the reaction temperature, or an incomplete workup.

  • Cause A: Degradation of the Vilsmeier Reagent. The active electrophile, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride), is formed from the reaction of DMF and POCl₃.[1] This reagent is highly sensitive to moisture. Any water present in the DMF or glassware will consume the reagent, drastically reducing the concentration of the active electrophile available to react with your imidazole.

    • Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use.

  • Cause B: Incorrect Reaction Temperature. The formation of the Vilsmeier reagent is exothermic. If the addition of POCl₃ to DMF is done too quickly or without adequate cooling, side reactions can occur. Conversely, the formylation of the imidazole ring requires a certain activation energy.

    • Solution: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF with vigorous stirring.[1] After the reagent is formed, allow the mixture to warm to room temperature before adding the 1,5-dimethylimidazole. Depending on the substrate's reactivity, gentle heating (40-60 °C) may be required to drive the reaction to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Cause C: Ineffective Hydrolysis during Workup. The reaction initially forms an iminium intermediate, which must be hydrolyzed with water to yield the final aldehyde product.[3] Improper hydrolysis can lead to low yields.

    • Solution: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a saturated aqueous solution of a base like sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[1] This neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium salt to the aldehyde. Vigorous stirring during quenching is essential.

Issue 2: Reaction Failure or Low Conversion in C2-Lithiation

Q2: I attempted to deprotonate 1,5-dimethylimidazole at C2 with n-BuLi and then added DMF, but I only recovered my starting material. What is the likely cause?

A2: This is a classic problem when working with organolithium reagents and points almost exclusively to issues with reaction conditions.

  • Cause A: Inactive Organolithium Reagent. n-Butyllithium (n-BuLi) is extremely reactive and will be quenched by atmospheric moisture, oxygen, or acidic protons from solvents or substrates.

    • Solution: Use a freshly titrated or newly purchased bottle of n-BuLi. Perform a titration before use to determine its exact molarity. Handle n-BuLi under a strict inert atmosphere using syringe techniques.

  • Cause B: Presence of Water or Protic Solvents. The C2 proton of 1,5-dimethylimidazole is only weakly acidic. Any stronger acid, including trace amounts of water in your solvent (like THF) or on your glassware, will be deprotonated first, consuming the n-BuLi.

    • Solution: Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). All glassware must be rigorously oven- or flame-dried and assembled while hot under a stream of inert gas.

  • Cause C: Incorrect Temperature. The lithiated imidazole intermediate can be unstable at higher temperatures. Adding n-BuLi or allowing the reaction to warm up prematurely can lead to decomposition or side reactions.

    • Solution: The lithiation step must be performed at -78 °C (a dry ice/acetone bath is standard).[4] Add the n-BuLi dropwise to the solution of 1,5-dimethylimidazole in anhydrous THF at -78 °C and stir for 30-60 minutes at this temperature to ensure complete deprotonation before adding the DMF.

Issue 3: Complex Product Mixture and Purification Difficulties

Q3: My crude product shows multiple spots on the TLC plate, and I'm struggling to isolate the desired this compound by column chromatography.

A3: A complex product mixture can arise from side reactions or incomplete conversion. Purification can be challenging due to the polarity of the product.

  • Cause A: Side Reactions. In the Vilsmeier-Haack reaction, excessive heat can lead to the formation of colored, tar-like byproducts. In the lithiation route, if the reaction is not kept cold, the lithiated intermediate could potentially react with the solvent (THF) or other electrophiles.

    • Solution: Maintain strict temperature control as described above. Ensure complete conversion of the starting material by monitoring with TLC to simplify the final mixture.

  • Cause B: Isomer Formation. While formylation at the C2 position is strongly favored, trace amounts of the C4-formylated isomer could theoretically form, though this is less common for 1,5-disubstituted imidazoles.

    • Solution: The C2 and C4 isomers would likely have different polarities. Careful column chromatography with a shallow solvent gradient (e.g., starting with pure dichloromethane and slowly increasing the percentage of methanol or ethyl acetate) can help separate isomers.

  • Cause C: Challenging Purification. Imidazole-based aldehydes are polar and can be tricky to purify. They may streak on silica gel columns.

    • Solution: Use a suitable solvent system for column chromatography, such as ethyl acetate/hexane or dichloromethane/methanol.[5] Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can often prevent streaking and improve separation by neutralizing acidic sites on the silica gel. Alternatively, purification can sometimes be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[1][6]

vilsmeier_workflow Vilsmeier-Haack Experimental Workflow step1 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0 °C) step2 2. Add 1,5-Dimethylimidazole (Allow to warm to RT, then heat to 50 °C) step1->step2 step3 3. Monitor Reaction by TLC step2->step3 step4 4. Quench Reaction (Pour onto ice / aq. NaHCO₃) step3->step4 step5 5. Extraction (Ethyl Acetate or DCM) step4->step5 step6 6. Purification (Column Chromatography) step5->step6

Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
1,5-Dimethylimidazole96.135.00 g52.0 mmol1.0
Phosphorus oxychloride (POCl₃)153.339.55 g (5.8 mL)62.4 mmol1.2
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent
Saturated aq. NaHCO₃-~200 mL-Workup
Ethyl Acetate-~300 mL-Extraction
Anhydrous MgSO₄-As needed-Drying

Procedure:

  • To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add POCl₃ (5.8 mL, 1.2 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The solution may become a thick, pale-yellow solid or slurry; this is the Vilsmeier reagent.

  • Add a solution of 1,5-dimethylimidazole (5.00 g, 1.0 equiv) in a small amount of anhydrous DMF to the reagent mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath at 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • In a separate large beaker, prepare a stirred solution of crushed ice (approx. 150 g) and saturated aqueous sodium bicarbonate (200 mL).

  • Slowly and carefully pour the reaction mixture into the stirred ice/bicarbonate solution. Caution: This quenching is exothermic and will release gas.

  • Stir the resulting mixture vigorously for 30 minutes until all the ice has melted and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to afford the pure product.

Protocol 2: C2-Lithiation and Formylation

This protocol is based on established methods for the lithiation of imidazole derivatives.[4][7]

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
1,5-Dimethylimidazole96.135.00 g52.0 mmol1.0
n-Butyllithium (n-BuLi)64.0622.9 mL (2.5 M in hexanes)57.2 mmol1.1
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Solvent
Anhydrous N,N-Dimethylformamide (DMF)73.094.4 mL57.2 mmol1.1
Saturated aq. NH₄Cl-~100 mL-Workup
Ethyl Acetate-~200 mL-Extraction
Anhydrous Na₂SO₄-As needed-Drying

Procedure:

  • Set up a 250 mL three-necked, round-bottomed flask that has been oven-dried and assembled hot under a stream of nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

  • Add 1,5-dimethylimidazole (5.00 g, 1.0 equiv) and anhydrous THF (100 mL) to the flask via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (22.9 mL of a 2.5 M solution, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (4.4 mL, 1.1 equiv) dropwise via syringe, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for another 1-2 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 4: Mechanistic Insights

Understanding the reaction mechanisms is key to troubleshooting and optimization.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the imidazole, and hydrolysis to the aldehyde.[8]

vilsmeier_mechanism Mechanism of the Vilsmeier-Haack Reaction cluster_0 1. Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier Forms electrophile Imidazole 1,5-Dimethylimidazole Sigma Sigma Complex (Intermediate) Imidazole->Sigma Nucleophilic attack on Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium Rearomatization Hydrolysis Iminium Salt + H₂O Product 1,5-Dimethyl-1H-imidazole- 2-carbaldehyde Hydrolysis->Product Releases product

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

C2-Lithiation and Formylation Mechanism

This mechanism involves the deprotonation of the most acidic proton on the imidazole ring, followed by nucleophilic attack on the formylating agent.

lithiation_mechanism Mechanism of C2-Lithiation and Formylation cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Addition cluster_2 3. Workup Imidazole_start 1,5-Dimethylimidazole Lithiate C2-Lithiated Imidazole (Nucleophile) Imidazole_start->Lithiate + n-BuLi at -78 °C Tetrahedral Tetrahedral Intermediate Lithiate->Tetrahedral Attacks carbonyl carbon of DMF Workup Tetrahedral Intermediate + H₂O/H⁺ Product_final 1,5-Dimethyl-1H-imidazole- 2-carbaldehyde Workup->Product_final Collapse & Protonation

Caption: Key stages of the C2-lithiation and formylation mechanism.

References

  • Organic Syntheses, Coll. Vol. 6, p.684 (1988); Vol. 56, p.8 (1977). 1H-Imidazole-2-carboxaldehyde. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]

  • MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]

  • DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • NIH. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

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Technical Support Center: Formylation of 1,5-Dimethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1,5-dimethylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.

The formylation of 1,5-dimethylimidazole is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.[1] The Vilsmeier-Haack reaction is the most prevalent and effective method for this transformation due to its application to electron-rich heteroaromatic compounds.[2] However, like any chemical reaction, it is not without its challenges. This guide addresses potential side reactions and offers practical solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am getting a very low yield, or no desired product at all. What could be the cause?

A1: This is a common issue that can stem from several factors related to the reagents, reaction conditions, or work-up procedure.

Probable Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[2][3] It is highly moisture-sensitive.

    • Solution: Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) used are fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware. The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to chilled DMF. Allowing this mixture to stand at room temperature for a short period (e.g., 30 minutes) can ensure complete formation of the reagent before adding the imidazole substrate.

  • Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion or the formation of side products.

    • Solution: A slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is often used to drive the reaction to completion.[4] Carefully calculate and measure the amounts of DMF and POCl₃ relative to your 1,5-dimethylimidazole substrate.

  • Suboptimal Reaction Temperature: Temperature control is crucial. If the temperature is too low, the reaction rate will be negligible. If it's too high, it can lead to decomposition and the formation of tar-like substances.

    • Solution: The formation of the Vilsmeier reagent is exothermic and should be done at 0 °C. After the addition of 1,5-dimethylimidazole, the reaction is typically allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Ineffective Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to yield the final aldehyde.[3][5]

    • Solution: The work-up step is critical. After the reaction is complete, the mixture should be quenched by pouring it onto ice, followed by neutralization with an aqueous base like sodium acetate, sodium bicarbonate, or sodium hydroxide solution.[4] This hydrolysis step should be performed carefully, often at a low temperature (0 °C) to manage the exothermic reaction.

Q2: My analysis shows multiple products. How can I improve the regioselectivity?

A2: The 1,5-dimethylimidazole ring has three carbon atoms (C2, C4, and the methyl carbon at C5) that could potentially be formylated. The formation of multiple isomers indicates a loss of regioselectivity.

Underlying Principle:

Formylation is an electrophilic aromatic substitution.[4] The position of the attack is governed by the electron density of the ring carbons and steric hindrance. For 1,5-dimethylimidazole, the C4 position is generally the most electron-rich and sterically accessible, making it the primary site for formylation to yield 1,5-dimethyl-1H-imidazole-4-carbaldehyde . The C2 position is the next most likely site of attack.

sub 1,5-Dimethylimidazole C4 C4 Position sub->C4 Electrophilic Attack C2 C2 Position sub->C2 Electrophilic Attack C5 C5-Methyl (Sterically Hindered) reagent Vilsmeier Reagent (Electrophile) P1 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Thermodynamically Favored) C4->P1 Major Pathway P2 1,5-Dimethyl-1H-imidazole-2-carbaldehyde (Kinetically Possible) C2->P2 Minor Pathway

Caption: Regioselectivity in the formylation of 1,5-dimethylimidazole.

Solutions to Improve Selectivity:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature instead of heating) often favors the formation of the thermodynamically more stable product, which is typically the C4-formylated isomer.

  • Controlled Reagent Addition: Add the 1,5-dimethylimidazole substrate slowly to the pre-formed Vilsmeier reagent at a controlled temperature. This maintains a low concentration of the nucleophile and can enhance selectivity.

  • Solvent Choice: While DMF is part of the reagent system, using a co-solvent like dichloromethane (DCM) or ethylene dichloride (EDC) can sometimes influence the reaction's selectivity and ease of work-up.[4]

Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?

A3: Tar formation is a clear sign of decomposition or polymerization, often caused by excessively harsh reaction conditions.

Probable Causes & Solutions:

  • Excessive Heat: Overheating the reaction mixture can cause the electron-rich imidazole ring or the resulting aldehyde product to polymerize or decompose.

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath during the Vilsmeier reagent formation and controlled heating (if necessary) during the formylation step, while monitoring with TLC.

  • Highly Concentrated Reagents: Using very high concentrations of POCl₃ can create highly acidic and reactive conditions that promote side reactions.

    • Solution: While the reaction is often run neat in DMF/POCl₃, for sensitive substrates, using an inert co-solvent like DCM can help to moderate the reaction.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the degradation of the desired product.

    • Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up promptly.

Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction?

A1: The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic substitution and hydrolysis.[5]

  • Formation of the Vilsmeier Reagent: DMF (a substituted amide) reacts with POCl₃ to form a chloroiminium ion, which is the active electrophile known as the Vilsmeier reagent.[3][6]

  • Electrophilic Attack: The electron-rich 1,5-dimethylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C4 position.

  • Aromatization: A base (such as another molecule of DMF or the displaced chloride ion) removes a proton from the carbon that was attacked, restoring the aromaticity of the imidazole ring.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt intermediate is hydrolyzed to form the final aldehyde product and dimethylamine.[4][5]

G cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Reacts with Imidazole 1,5-Dimethylimidazole Imidazole->Intermediate Electrophilic Attack Product Formylated Imidazole Intermediate->Product Aqueous Work-up

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Q2: Are there other formylation methods applicable to 1,5-dimethylimidazole?

A2: While the Vilsmeier-Haack reaction is generally preferred, other formylation methods exist, though they are often less suitable for this specific substrate.

Method Reagents Suitability for 1,5-Dimethylimidazole Reference(s)
Vilsmeier-Haack DMF, POCl₃High. Mild conditions, good for electron-rich heterocycles.[2][6]
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Low. Requires harsh basic conditions which can degrade the imidazole ring. Primarily used for phenols.[7][8]
Duff Reaction Hexamethylenetetramine (HMTA), AcidLow. Primarily effective for highly activated substrates like phenols and anilines. Often results in low yields.[9][10][11]
Metalation-Formylation Organolithium reagent (e.g., n-BuLi), then DMFModerate to High. Can offer excellent regioselectivity but requires cryogenic temperatures and strictly anhydrous conditions. The acidity of the C2 proton can be exploited.[12][13]
Q3: What are the expected spectroscopic signatures of the main product, 1,5-dimethyl-1H-imidazole-4-carbaldehyde?

A3: The product can be identified by its characteristic signals in NMR and IR spectroscopy.

  • ¹H NMR: Expect a singlet for the aldehydic proton (CHO) in the range of δ 9-10 ppm. You will also see a singlet for the C2 proton and singlets for the two methyl groups (N-CH₃ and C5-CH₃).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear as a signal around δ 180-190 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band will be visible around 1670-1700 cm⁻¹.

Appendix A: Detailed Experimental Protocol

Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a representative example. Researchers should adapt it based on their specific lab conditions and safety protocols.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • 1,5-Dimethylimidazole

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium acetate or Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid or solid slurry.

  • Formylation Reaction:

    • Cool the Vilsmeier reagent back to 0 °C.

    • Dissolve 1,5-dimethylimidazole (1.0 equivalent) in a minimal amount of anhydrous DCM (if used) and add it dropwise to the Vilsmeier reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

    • Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in DCM eluent system). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7-8.[4]

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1,5-dimethyl-1H-imidazole-4-carbaldehyde.

References
  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Grokipedia. Duff reaction. Available from: [Link]

  • ResearchGate. Reimer–Tiemann reaction | Request PDF. Available from: [Link]

  • Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]

  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • J&K Scientific. 1,5-Dimethyl-1H-imidazole-4-carbaldehyde | 368833-94-7. Available from: [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available from: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • International Journal of Organic Chemistry. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

  • J&K Scientific LLC. Reimer-Tiemann Reaction. Available from: [Link]

  • Cambridge University Press. Duff Reaction. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. Available from: [Link]

  • YouTube. From Other Imidazoles by Substitution of Hydrogen. Available from: [Link]

  • HETEROCYCLES. Pyridine ring formylation by Vilsmeier-Haack procedure (route B-C). Available from: [Link]

  • MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]

  • RSC Publishing. Methanol as a formylating agent in nitrogen heterocycles. Available from: [Link]

  • Chem-Station Int. Ed. Duff Reaction. Available from: [Link]

  • ResearchGate. Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde | Request PDF. Available from: [Link]

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Technical Support Center: Wittig Reaction Troubleshooting for Electron-Rich Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of the Wittig reaction with electron-rich aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why these reactions can be problematic and how to overcome these hurdles.

Introduction: The Challenge of Electron-Rich Aldehydes in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] However, its efficiency can be significantly diminished when working with electron-rich aldehydes. These substrates, often containing electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NR₂) moieties on an aromatic ring, present a unique set of challenges. The primary issue stems from the reduced electrophilicity of the carbonyl carbon. The EDGs push electron density into the carbonyl group, making it less susceptible to nucleophilic attack by the phosphorus ylide.[3][4] This can lead to sluggish reactions, low yields, and the recovery of unreacted starting material.

This guide provides a structured approach to troubleshooting these reactions, offering practical solutions and alternative strategies to ensure successful olefination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Wittig reaction with an electron-rich aldehyde (e.g., p-anisaldehyde) is giving a very low yield or not proceeding at all. What is the primary cause?

A1: The most likely culprit is the reduced reactivity of your aldehyde. Electron-donating groups on the aromatic ring decrease the partial positive charge on the carbonyl carbon, making it a less potent electrophile for the Wittig ylide.[3][4] This sluggish reactivity can be further compounded by the stability of the ylide used.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Given the lower reactivity, extending the reaction time or carefully increasing the temperature can help drive the reaction to completion. Monitor the reaction progress by TLC to avoid decomposition.

  • Use a More Reactive Ylide: If you are using a stabilized ylide (containing an electron-withdrawing group), it will be less nucleophilic and may struggle to react with a deactivated aldehyde.[5] Consider switching to a more reactive, non-stabilized ylide if the desired product stereochemistry allows.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react more readily with electron-rich aldehydes.[6][7][8] The HWE reaction also typically favors the formation of the thermodynamically more stable (E)-alkene.[6][9]

Q2: I'm observing the formation of side products and my starting aldehyde is being consumed, but the desired alkene yield is still low. What could be happening?

A2: Several side reactions can compete with the desired Wittig olefination, especially under forcing conditions.

  • Ylide Decomposition: Some ylides, particularly unstabilized ones, can be unstable and decompose over time, especially if the reaction is heated. One user reported observing significant triphenylphosphine oxide formation even before adding the carbonyl, suggesting ylide instability.

  • Aldol-Type Reactions: If your aldehyde has enolizable protons, it could potentially undergo self-condensation under basic conditions, although this is less common with aromatic aldehydes.

  • Cannizzaro-Type Reactions: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_solutions Solutions Start Low Yield of Desired Alkene Check_Aldehyde Is Starting Aldehyde Consumed? Start->Check_Aldehyde Check_Ylide Is Ylide Stable? Check_Aldehyde->Check_Ylide Yes Unreacted_Aldehyde Unreacted Aldehyde Recovered Check_Aldehyde->Unreacted_Aldehyde No Side_Products Analyze Side Products (e.g., by NMR, MS) Check_Ylide->Side_Products Yes Ylide_Decomposition Ylide Decomposition Products (e.g., Ph3PO) Check_Ylide->Ylide_Decomposition No Optimize_Conditions Optimize Reaction Conditions Side_Products->Optimize_Conditions Increase_Reactivity Increase Reaction Reactivity Unreacted_Aldehyde->Increase_Reactivity Ylide_Decomposition->Optimize_Conditions Use_HWE Switch to HWE Reaction Increase_Reactivity->Use_HWE Optimize_Conditions->Use_HWE Protecting_Group Use Protecting Group for Phenols

Caption: Troubleshooting workflow for Wittig reactions with electron-rich aldehydes.

Q3: My aldehyde has a phenolic hydroxyl group, and the reaction is failing. Why is this happening and how can I fix it?

A3: The acidic proton of the phenol will be deprotonated by the strong base used to generate the ylide. This consumes your base and, more importantly, forms a phenoxide. The resulting phenoxide is an even stronger electron-donating group than the hydroxyl group, further deactivating the aldehyde and making it a "really shitty electrophile".

Solutions:

  • Use Excess Base: A common approach is to use an additional equivalent of base to deprotonate the phenol, followed by the amount needed to generate the ylide. However, this still leaves you with the highly deactivated phenoxide.

  • Protecting Groups: The most robust solution is to protect the phenolic hydroxyl group before the Wittig reaction. Common protecting groups for phenols include silyl ethers (e.g., TBS), which are stable to the basic conditions of the Wittig reaction and can be easily removed later.

  • Change the Order of Addition: Some users have found success by stirring the aldehyde with the base first, and then adding the phosphonium salt in portions. This generates the ylide in the presence of the aldehyde, which may help to trap it before it decomposes.

Q4: I need to synthesize the (E)-alkene, but my reaction with an unstabilized ylide is giving the (Z)-isomer. What are my options?

A4: Unstabilized ylides typically favor the formation of (Z)-alkenes.[5] To obtain the (E)-alkene, you have several options:

  • Schlosser Modification: This modification of the Wittig reaction is specifically designed to produce (E)-alkenes from unstabilized ylides. It involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[10][11]

  • Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously, the HWE reaction with stabilized phosphonate ylides strongly favors the formation of (E)-alkenes.[6][9] This is often the most straightforward and reliable method for obtaining (E)-alkenes.

Q5: Are there any modifications to the Wittig reaction that are particularly well-suited for electron-rich aldehydes?

A5: Yes, several modifications and alternative reactions can be more effective.

ReactionKey FeaturesBest For
Horner-Wadsworth-Emmons (HWE) Reaction Uses more nucleophilic phosphonate carbanions. Byproduct is a water-soluble phosphate, simplifying purification. Typically gives high (E)-selectivity.[6][7][8][9]Low reactivity aldehydes and ketones; when (E)-alkene is the desired product.
Still-Gennari Modification of HWE Employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to favor (Z)-alkene formation.[8]Selective synthesis of (Z)-alkenes from aldehydes.
Solvent-Free/Aqueous Wittig Reactions Can be more environmentally friendly. Some protocols show high yields for reactions with aldehydes like anisaldehyde in aqueous media.[12]"Green chemistry" approaches; may require optimization.

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with p-Anisaldehyde

This protocol is adapted from a procedure for the synthesis of methyl trans-4-methoxycinnamate.[13]

Materials:

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous methanol

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • 5 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Syringe and needle

  • Rubber septum

Procedure:

  • Ylide Generation:

    • To a 5 mL round-bottom flask containing a magnetic stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol, and 0.43 mL of trimethyl phosphonoacetate.

    • Cap the flask with a rubber septum and insert a vent needle.

    • Stir the mixture until a homogeneous solution is formed.

  • Reaction with Aldehyde:

    • In a separate small test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol.

    • Draw this solution into a 1 mL syringe.

    • Carefully add the aldehyde solution dropwise to the stirring ylide solution over a period of 10 minutes.

  • Reaction Completion and Workup:

    • After the addition is complete, remove the syringe and allow the reaction to stir at room temperature for one hour.

    • Quench the reaction by adding an appropriate amount of water or saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or flash column chromatography. A common recrystallization solvent system is ethanol and water.[13]

Concluding Remarks

While the Wittig reaction with electron-rich aldehydes can be challenging due to the inherent low reactivity of the substrate, a systematic approach to troubleshooting can lead to successful outcomes. By understanding the underlying electronic effects, carefully selecting reagents and conditions, and considering more reactive alternatives like the Horner-Wadsworth-Emmons reaction, researchers can effectively synthesize the desired alkenes. The key is to recognize the limitations of the standard Wittig protocol for this specific substrate class and to employ the appropriate modified or alternative methods.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. (2023-01-22). [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Purechemistry. Wittig Reaction. (2023-02-13). [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]

  • Arkivoc. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013-03-21). [Link]

  • NIH. Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023-02-18). [Link]

  • Unknown Source. 27. A Solvent Free Wittig Reaction.
  • YouTube. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). (2024-05-27). [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). [Link]

  • Reddit. Problems with wittig reaction : r/Chempros. (2022-12-16). [Link]

  • NIH. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • ResearchGate. Catalytic Aldehyde Olefinations. (2025-08-06). [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023-01-22). [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Andrew G Myers Research Group. Olefination Reactions. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1,5-Dimethyl-1H-imidazole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this specific synthesis. The following sections are structured in a question-and-answer format to directly address potential issues and explain the underlying chemical principles for rational optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthetic strategy for this compound.

Q1: What are the most viable synthetic routes for the formylation of 1,5-dimethyl-1H-imidazole?

A1: The two most prominent and effective methods for introducing a formyl group at the C2 position of an imidazole ring, such as in 1,5-dimethyl-1H-imidazole, are the Vilsmeier-Haack reaction and organometallic-mediated formylation (lithiation).

  • Vilsmeier-Haack Reaction: This is a widely used and often high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] The imidazole nitrogen atoms activate the ring, making it sufficiently nucleophilic to attack the Vilsmeier reagent.[5]

  • Lithiation and Formylation: This method offers excellent regioselectivity. It involves the deprotonation of the C2 position of the imidazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive 2-lithio intermediate.[6][7] This intermediate is then quenched with an electrophilic formylating agent, most commonly DMF.[8] This approach is particularly useful when the substrate is sensitive to the acidic conditions of the Vilsmeier-Haack reaction or when other positions on the ring are also reactive towards electrophilic substitution.

Q2: How do I choose between the Vilsmeier-Haack reaction and a lithiation approach for my synthesis?

A2: The choice of method depends on several factors, including the stability of your starting material, desired regioselectivity, and available laboratory equipment and expertise.

FeatureVilsmeier-Haack ReactionLithiation and Formylation
Reagents DMF, POCl₃ (or other activating agents like oxalyl chloride)[4]n-BuLi (or other strong bases), DMF, anhydrous solvent (e.g., THF)[9]
Conditions Typically 0°C to reflux, depending on substrate reactivity[4]Cryogenic temperatures (e.g., -78°C) are required for the lithiation step[10]
Advantages Generally less sensitive to moisture, uses common and inexpensive reagents, often high-yielding.[1]Highly regioselective, avoids strongly acidic conditions.[7][8]
Disadvantages Can be aggressive and may not be suitable for sensitive substrates; potential for side reactions if other positions are activated.Requires strictly anhydrous conditions and inert atmosphere; cryogenic temperatures can be challenging for large-scale reactions.[10]
Recommendation A good first choice for the formylation of 1,5-dimethyl-1H-imidazole due to the electron-rich nature of the substrate.Recommended if the Vilsmeier-Haack reaction gives low yields or undesired side products.

Q3: What is the expected regioselectivity for the formylation of 1,5-dimethyl-1H-imidazole?

A3: For 1,5-dimethyl-1H-imidazole, the C2 position is the most electron-deficient carbon atom in the imidazole ring due to the inductive effect of the two adjacent nitrogen atoms. However, it is also the most acidic proton and readily lithiated. In electrophilic substitution reactions like the Vilsmeier-Haack, the electron-donating methyl groups at N1 and C5 will activate the ring, but the directing effect of the ring nitrogens will still favor substitution at C2. Therefore, for both the Vilsmeier-Haack reaction and the lithiation approach, the primary product is expected to be this compound. The potential for formylation at C4 is a possibility, especially under harsh Vilsmeier-Haack conditions, but is generally a minor pathway.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps & Solutions Scientific Rationale
Inactive Vilsmeier Reagent (Vilsmeier-Haack) Ensure that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or distill the POCl₃ before use. Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) before adding the imidazole substrate.[11]The Vilsmeier reagent is a chloroiminium salt formed from the reaction of DMF and POCl₃.[5] If the POCl₃ is hydrolyzed, it will not effectively activate the DMF, leading to a failure of the reaction.
Incomplete Lithiation (Lithiation Approach) Use freshly titrated n-BuLi to ensure accurate stoichiometry. Ensure that the reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Use a suitable anhydrous solvent like THF.[9]Organolithium reagents are extremely reactive towards protic sources, including water. Any moisture will quench the base, preventing the deprotonation of the imidazole ring.[10]
Sub-optimal Reaction Temperature For the Vilsmeier-Haack reaction, if no reaction is observed at lower temperatures, cautiously increase the temperature. Monitor the reaction by TLC. The optimal temperature can range from 0°C to 80°C depending on the substrate's reactivity.[4] For the lithiation, ensure the temperature is maintained at -78°C during the addition of n-BuLi to prevent side reactions.Reaction kinetics are temperature-dependent. For the Vilsmeier-Haack reaction, higher temperatures can overcome the activation energy barrier. For lithiation, low temperatures are crucial to ensure the stability of the lithiated intermediate and prevent unwanted side reactions.[10]
Poor Quenching of the Lithiated Intermediate Ensure that the DMF used for quenching is anhydrous. Add the DMF slowly at -78°C and then allow the reaction to warm to room temperature.The lithiated imidazole is a strong nucleophile and will react with any electrophile present. Using anhydrous DMF ensures that the desired formylation occurs.

Issue 2: Formation of Multiple Products or Impurities

Potential Cause Troubleshooting Steps & Solutions Scientific Rationale
Over-reaction or Side Reactions (Vilsmeier-Haack) Use a milder formylating agent or activating agent (e.g., oxalyl chloride instead of POCl₃). Reduce the reaction temperature and time. Carefully control the stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents is often sufficient).The Vilsmeier-Haack reaction can be aggressive. If the reaction is too exothermic or runs for too long, side reactions such as di-formylation or polymerization can occur.[1]
Formation of Regioisomers While C2 formylation is expected, if C4 formylation is observed, consider switching to the lithiation method, which is generally more regioselective.The lithiation is a directed reaction where the proton at C2 is selectively abstracted, leading to a single lithiated intermediate and thus a single formylated product.[8]
Impure Starting Material Ensure the purity of the 1,5-dimethyl-1H-imidazole starting material. Purify by distillation if necessary.Impurities in the starting material can lead to the formation of undesired side products, complicating purification and reducing the yield of the target compound.
Decomposition during Workup During the hydrolytic workup of the Vilsmeier-Haack reaction, ensure the pH is carefully controlled. Add the reaction mixture to ice-cold aqueous base (e.g., NaOH or NaOAc solution) to hydrolyze the iminium intermediate to the aldehyde.[3]The iminium salt intermediate formed in the Vilsmeier-Haack reaction is stable under acidic conditions but is hydrolyzed to the aldehyde under basic or neutral conditions.[12] Improper workup can lead to incomplete hydrolysis or degradation of the product.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-imidazole
  • To a stirred solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or 1,2-dichloroethane) under an inert atmosphere, slowly add POCl₃ (1.2 equivalents) at 0°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1,5-dimethyl-1H-imidazole (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of NaOH or NaOAc until the pH is basic.[3]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lithiation and Formylation of 1,5-Dimethyl-1H-imidazole
  • Dissolve 1,5-dimethyl-1H-imidazole (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1,5-Dimethyl-1H-imidazole Intermediate Iminium Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Lithiation_Workflow Start 1,5-Dimethyl-1H-imidazole in Anhydrous THF Lithiation Add n-BuLi at -78°C Start->Lithiation Lithiated_Intermediate 2-Lithio-1,5-dimethyl-1H-imidazole Lithiation->Lithiated_Intermediate Formylation Quench with Anhydrous DMF Lithiated_Intermediate->Formylation Workup Aqueous Workup (NH₄Cl) Formylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Lithiation and formylation experimental workflow.

Troubleshooting_Tree Start Low or No Yield? Vilsmeier Vilsmeier-Haack? Start->Vilsmeier Yes Lithiation Lithiation? Start->Lithiation No Check_Reagents Check POCl₃/DMF Quality Vilsmeier->Check_Reagents Check_Anhydrous Ensure Anhydrous Conditions Lithiation->Check_Anhydrous Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Titrate_BuLi Titrate n-BuLi Check_Anhydrous->Titrate_BuLi Conditions OK

Caption: Troubleshooting decision tree for low yield.

References

  • Organic Syntheses Procedure: 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Formylation - Common Conditions. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]

  • Pyridine ring formylation by DMF (route A). HETEROCYCLES, Vol. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • The Formylation of N,N‑Dimethylcorroles - PMC - PubMed Central. Available at: [Link]

  • Vilsmeier-Haack Reaction - YouTube. Available at: [Link]

  • Lithiation and Electrophilic Substitution of Dimethyl Triazones - PMC - NIH. Available at: [Link]

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Challenges in the purification of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. This guide provides in-depth troubleshooting, detailed protocols, and frequently asked questions (FAQs) to navigate the common hurdles in obtaining this valuable synthetic intermediate in high purity.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical and biologically active molecules. However, its purification can be non-trivial due to its chemical nature. The presence of the basic imidazole ring and the reactive aldehyde group can lead to a range of impurities and purification challenges, including co-elution with starting materials, product degradation, and difficulties in crystallization. This guide is designed to provide you with the expertise and practical insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude NMR of this compound shows multiple impurities. What are the likely culprits?

A1: The nature of impurities is highly dependent on the synthetic route employed. Common methods for the synthesis of imidazole-2-carbaldehydes include the Vilsmeier-Haack formylation of 1,5-dimethylimidazole or the methylation of 1-methyl-1H-imidazole-2-carbaldehyde.

  • From Vilsmeier-Haack Reaction:

    • Unreacted Starting Material: Incomplete formylation can leave residual 1,5-dimethylimidazole.

    • Over-formylation or Side Reactions: While less common at the 2-position, harsh conditions can lead to other reactions.

    • Hydrolysis of Vilsmeier Reagent: The aqueous workup of the Vilsmeier-Haack reaction is crucial; incomplete hydrolysis of the intermediate iminium salt can lead to impurities.[1]

  • From Methylation:

    • Unreacted Starting Material: Incomplete methylation of 1-methyl-1H-imidazole-2-carbaldehyde is a common issue.

    • Positional Isomers: Methylation can potentially occur at the N3 position, leading to the formation of a quaternary imidazolium salt, which would be highly polar.

  • General Impurities:

    • Oxidation Product: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.

    • Hydrate Formation: Imidazole-2-carbaldehydes can exist in equilibrium with their hydrate (gem-diol) form in the presence of water.[2] This can sometimes complicate purification and characterization.

Q2: I'm seeing significant peak tailing during silica gel column chromatography of my product. How can I improve the peak shape?

A2: Peak tailing is a classic issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your eluent system (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18-functionalized silica gel can be an effective alternative.

Q3: My attempts to recrystallize this compound have failed, resulting in an oil or no precipitation. What should I try?

A3: Successful recrystallization depends on finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening: A systematic solvent screen is crucial. Start with single solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Mixed Solvent Systems: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, and ethanol/water.[3]

  • Inducing Crystallization: If the compound remains as an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if one is available.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to troubleshooting common issues during the column chromatography of this compound.

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Solvent Polarity Optimize the eluent system. Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that provides good separation between your product and the impurities.
Isocratic Elution is Insufficient Switch to a gradient elution. Start with a low polarity eluent and gradually increase the polarity. This is often more effective for separating compounds with similar polarities.
Strong Adsorption to Silica If the product is streaking or not moving from the baseline, increase the eluent polarity. For highly polar impurities, a flush with a more polar solvent system at the end of the chromatography might be necessary. Consider adding a basic modifier like triethylamine to your eluent.
Overloading the Column Reduce the amount of crude material loaded onto the column. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (e.g., dichloromethane). Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start with a low-polarity eluent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. The addition of 0.5% triethylamine to the eluent is recommended to improve peak shape.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_purification Purification Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis in various solvent systems Crude_Product->TLC_Analysis Dissolve Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Select optimal solvent system Sample_Loading Load Sample Gradient_Elution Gradient Elution (e.g., Hexanes/EtOAc + 0.5% Et3N) Fraction_Collection Collect Fractions TLC_Analysis_Fractions TLC Analysis of Fractions Combine_Pure Combine Pure Fractions Evaporation Solvent Evaporation Pure_Product Pure Product

Guide 2: Recrystallization Purification

This guide provides a decision-making framework for troubleshooting the recrystallization of this compound.

G cluster_solvent Solvent System Issues cluster_solutions Potential Solutions Start Crude Product Oils Out or No Crystals Solvent_Too_Good Solvent is too good? (High solubility at RT) Start->Solvent_Too_Good Solvent_Too_Poor Solvent is too poor? (Low solubility even when hot) Start->Solvent_Too_Poor Impurity_Inhibition Impurities inhibiting crystallization? Start->Impurity_Inhibition Add_Antisolvent Add an anti-solvent (e.g., hexanes to EtOAc) Solvent_Too_Good->Add_Antisolvent Scratch_Seed Scratch flask or add seed crystal Solvent_Too_Good->Scratch_Seed Try_Different_Solvent Try a different solvent (e.g., isopropanol, toluene) Solvent_Too_Poor->Try_Different_Solvent Pre_Purify Pre-purify by column chromatography Impurity_Inhibition->Pre_Purify

Data Summary Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary Phase Eluent System Comments
Silica GelHexanes/Ethyl Acetate + 0.5% Et₃NGood starting point for moderately polar compounds. The triethylamine is crucial to prevent peak tailing.
Silica GelDichloromethane/Methanol + 0.5% Et₃NFor more polar impurities. Start with a low percentage of methanol and increase gradually.
Neutral AluminaHexanes/Ethyl AcetateCan be a good alternative to silica gel to avoid issues with acidity.
Reverse-Phase (C18)Water/Acetonitrile or Water/MethanolUseful if the compound and impurities have different hydrophobicities.

Table 2: Potential Recrystallization Solvents

Solvent Solubility Characteristics Notes
Isopropanol/WaterGood solubility in hot isopropanol, lower in cold. Water can be added as an anti-solvent.A good starting point for polar aldehydes.
Ethyl Acetate/HexanesHigh solubility in ethyl acetate, low in hexanes.A versatile mixed solvent system for a wide range of polarities.
TolueneMay provide good crystals for aromatic compounds upon slow cooling.
WaterPotentially useful if the compound is sparingly soluble in cold water but soluble in hot water.[3]

Experimental Protocols

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic imidazole product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M sodium hydroxide) with stirring until the solution is basic (pH > 8). The product should precipitate out if it is a solid and not very water-soluble.

  • Extraction of Product: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(9), 3208–3213.

Sources

Technical Support Center: Scaling Up the Synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important synthetic transformation. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges encountered in the laboratory and during pilot-plant production.

Introduction to the Vilsmeier-Haack Formylation of 1,5-Dimethylimidazole

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 1,5-dimethylimidazole.[1] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] While this reaction is robust, its scale-up presents several challenges ranging from thermal safety to product purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

Q1: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue when transitioning from a lab-scale to a larger-scale reaction. Several factors can contribute to this problem:

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions or decomposition.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides efficient mixing for the entire reaction volume. The goal is to maintain a homogenous mixture throughout the reagent addition and reaction period.

  • Poor Temperature Control: The formation of the Vilsmeier reagent is exothermic, and poor temperature control can lead to its decomposition or the formation of byproducts.[4]

    • Solution: Maintain the recommended temperature range, typically between 0-10°C, during the addition of POCl₃ to DMF. Utilize a properly sized cooling bath or reactor jacket to dissipate the heat generated. For larger scales, consider a slower addition rate of the POCl₃.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess or deficit of the Vilsmeier reagent can lead to incomplete reaction or side product formation.

    • Solution: Carefully control the stoichiometry. A good starting point is a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the 1,5-dimethylimidazole. It is crucial to use high-purity, anhydrous reagents, as moisture can quench the Vilsmeier reagent.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature after the initial addition phase.[5]

Issue 2: Formation of Impurities and Byproducts

Q2: I am observing significant byproduct formation in my scaled-up reaction. What are these impurities, and how can I minimize them?

A2: Byproduct formation is a common challenge in Vilsmeier-Haack reactions, particularly at larger scales. Here are some likely culprits and their solutions:

  • Di-formylation: Although the 2-position of the imidazole ring is the most activated, forcing conditions can lead to the introduction of a second formyl group.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a significant excess should be avoided. A controlled, slow addition of the Vilsmeier reagent to the substrate solution can also help prevent localized high concentrations that favor di-formylation.[6]

  • Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[5]

    • Solution: Maintain the lowest effective reaction temperature. If heating is necessary to drive the reaction to completion, do so cautiously and for the minimum time required.

  • Polymerization/Decomposition: Imidazole derivatives can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of intractable tars.

    • Solution: Maintain strict temperature control and ensure a controlled quench of the reaction mixture into a cold, basic solution.

Issue 3: Exothermic Reaction and Thermal Safety

Q3: The reaction is highly exothermic, and I am concerned about thermal runaway on a larger scale. How can I manage the thermal hazards?

A3: Thermal safety is a critical consideration for the scale-up of the Vilsmeier-Haack reaction. The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself can be thermally unstable.[7][8] A thermal runaway can lead to a rapid increase in temperature and pressure, posing a significant safety risk.[4]

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is invaluable for designing a safe and scalable process.

  • Controlled Reagent Addition: The most effective way to control the exotherm is by controlling the addition rate of the limiting reagent (typically POCl₃). A slow, controlled addition allows the cooling system to effectively remove the heat generated.

  • "In-situ" Consumption: An alternative and often safer approach is to add the POCl₃ to a mixture of the 1,5-dimethylimidazole and DMF.[8] This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the risk of a thermal runaway.

  • Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer significant safety advantages. Flow chemistry allows for better temperature control, rapid mixing, and a smaller reaction volume at any given time, thereby minimizing the risk of thermal runaway.[4]

Diagram: Thermal Safety Workflow

cluster_0 Thermal Hazard Assessment cluster_1 Mitigation Strategy cluster_2 Scale-up Calorimetry Calorimetry Identify Exotherms Identify Exotherms Calorimetry->Identify Exotherms Determine Heat Flow Determine Heat Flow Identify Exotherms->Determine Heat Flow Controlled Addition Controlled Addition Determine Heat Flow->Controlled Addition In-situ Consumption In-situ Consumption Determine Heat Flow->In-situ Consumption Flow Chemistry Flow Chemistry Determine Heat Flow->Flow Chemistry Process Simulation Process Simulation Determine Heat Flow->Process Simulation Pilot Plant Trial Pilot Plant Trial Process Simulation->Pilot Plant Trial Safe Production Safe Production Pilot Plant Trial->Safe Production cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Imidazole 1,5-Dimethylimidazole Iminium Iminium Salt Intermediate Imidazole->Iminium Product This compound Vilsmeier->Iminium Iminium->Product H₂O Aqueous Work-up H₂O->Product

Sources

Alternative reagents for the synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and explore alternative reagents for this critical synthetic transformation. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 1,5-Dimethyl-1H-imidazole?

The most widely employed method for introducing a formyl group onto an electron-rich heterocyclic system like 1,5-Dimethyl-1H-imidazole is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3]

Q2: Why is the Vilsmeier-Haack reaction preferred for this substrate?

The imidazole ring, particularly with electron-donating methyl groups, is sufficiently electron-rich to undergo electrophilic aromatic substitution with the relatively mild Vilsmeier reagent.[3] The reaction conditions are generally moderate, avoiding the harsh conditions of some other formylation methods, and it often provides good to excellent yields with high regioselectivity for the C2 position.[1]

Q3: Are there viable alternatives to the Vilsmeier-Haack reaction for this synthesis?

Yes, a primary alternative is the metalation of the C2 position followed by quenching with a formylating agent. This typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the C2 position, creating a nucleophilic organolithium species that can then react with an electrophilic formyl source like DMF.[4]

Q4: When should I consider an alternative to the Vilsmeier-Haack reaction?

You should consider an alternative route if you are experiencing:

  • Low yields or failed reactions: This could be due to decomposition of your starting material under the Vilsmeier-Haack conditions or issues with reagent quality.

  • Substrate incompatibility: If your 1,5-Dimethyl-1H-imidazole substrate contains functional groups that are sensitive to the acidic and dehydrating conditions of the Vilsmeier-Haack reaction.

  • Work-up and purification challenges: The aqueous workup of Vilsmeier-Haack reactions can sometimes be problematic, and purification can be complicated by byproducts.

  • Reagent availability or safety concerns: Handling phosphorus oxychloride requires significant care due to its reactivity with moisture.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, while robust, can present several challenges. This section addresses common issues and provides actionable solutions.

Logical Flow for Vilsmeier-Haack Troubleshooting

Vilsmeier_Troubleshooting start Reaction Start check_yield Low or No Product? start->check_yield sub_node_reagents Reagent Quality Anhydrous DMF? Fresh POCl₃? check_yield->sub_node_reagents Yes end_node Successful Synthesis check_yield->end_node No sub_node_conditions Reaction Temperature Too low? (No reaction) Too high? (Decomposition) sub_node_reagents->sub_node_conditions solution_reagents Solution: - Dry DMF over molecular sieves. - Use freshly opened or distilled POCl₃. sub_node_reagents->solution_reagents sub_node_workup Work-up Issues Incomplete hydrolysis? Emulsion formation? sub_node_conditions->sub_node_workup solution_conditions Solution: - Incrementally increase temperature. - Monitor by TLC for optimal temperature. sub_node_conditions->solution_conditions solution_workup Solution: - Ensure vigorous stirring during quenching. - Add saturated NaCl to break emulsions. sub_node_workup->solution_workup

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
No reaction or very low conversion 1. Inactive Vilsmeier Reagent: Moisture in the DMF or degraded POCl₃ can prevent the formation of the active electrophile.[2] 2. Reaction temperature too low: The activation energy for the reaction may not be met.1. Ensure DMF is anhydrous. Use a freshly opened bottle of POCl₃ or distill it before use. 2. Gradually increase the reaction temperature, monitoring by TLC to check for the appearance of the product spot.
Formation of dark, tarry byproducts 1. Reaction temperature too high: The electron-rich imidazole ring can be susceptible to polymerization or decomposition at elevated temperatures. 2. Excessive reaction time: Prolonged exposure to the reaction conditions can lead to side reactions.1. Perform the reaction at a lower temperature, even if it requires a longer reaction time. Consider adding the substrate solution slowly to a pre-formed Vilsmeier reagent at 0 °C. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult work-up (e.g., emulsions) Incomplete hydrolysis of the iminium intermediate: Insufficient water or base during the quench can lead to a mixture of species.After the initial quench with ice/water, add a saturated solution of a base like sodium bicarbonate or sodium carbonate and stir vigorously until the hydrolysis is complete. If emulsions form, adding brine (saturated NaCl solution) can help to break them.
Product is an inseparable mixture Di-formylation or other side reactions: Although less common for the C2 position, highly activating conditions could lead to reactions at other positions.Use a milder Vilsmeier reagent precursor if possible, or carefully control the stoichiometry of the reagents. Ensure that the reaction is not run for an unnecessarily long time.

Alternative Pathway: Metalation and Formylation

When the Vilsmeier-Haack reaction is not suitable, a reliable alternative is the deprotonation of the C2 position with a strong base, followed by the addition of a formylating agent.

Reaction Workflow: Metalation Route

Metalation_Workflow start Start: 1,5-Dimethyl-1H-imidazole in anhydrous THF deprotonation Deprotonation: Add n-BuLi at low temp (e.g., -78 °C) start->deprotonation 1. Inert Atmosphere (N₂ or Ar) formylation Formylation: Add anhydrous DMF deprotonation->formylation 2. Maintain low temp quench Quench: Aqueous NH₄Cl formylation->quench 3. Allow to warm to RT workup Work-up: Extraction and Purification quench->workup product Product: 1,5-Dimethyl-1H-imidazole- 2-carbaldehyde workup->product

Caption: Experimental workflow for the metalation-formylation synthesis.

Detailed Experimental Protocol: Metalation-Formylation

Materials:

  • 1,5-Dimethyl-1H-imidazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), dissolve 1,5-Dimethyl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour. This step generates the C2-lithiated imidazole.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the cooled solution. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Troubleshooting the Metalation-Formylation Route
Problem Potential Cause Recommended Solution
Recovery of starting material 1. Incomplete deprotonation: Insufficient n-BuLi, poor quality n-BuLi, or presence of protic impurities (water). 2. Reaction temperature too high during n-BuLi addition: The organolithium species may be unstable at higher temperatures.1. Titrate the n-BuLi solution before use to determine its exact concentration. Ensure all glassware is oven-dried and the solvent is anhydrous. 2. Maintain a temperature of -78 °C during the deprotonation step.
Low yield of the desired product Side reactions with the formylating agent: The lithiated imidazole can potentially add to the newly formed aldehyde.Add the lithiated imidazole solution to the DMF (inverse addition) to keep the concentration of the lithiated species low. Ensure the reaction is quenched once complete.
Formation of multiple products Isomerization or decomposition: If the reaction is allowed to warm too quickly or if there are reactive functional groups elsewhere on the molecule.Maintain strict temperature control throughout the addition and stirring phases.

Comparison of Synthetic Routes

Parameter Vilsmeier-Haack Reaction Metalation-Formylation
Reagents POCl₃, DMFn-BuLi, DMF
Conditions Typically 0 °C to refluxCryogenic temperatures (-78 °C)
Advantages - Operationally simpler - Does not require cryogenic setup - Generally good yields- High-yielding - Avoids strongly acidic conditions - Orthogonal to acid-sensitive groups
Disadvantages - POCl₃ is corrosive and moisture-sensitive - Acidic conditions may not be suitable for all substrates - Work-up can be challenging- Requires strictly anhydrous conditions - n-BuLi is pyrophoric and requires careful handling - Requires low-temperature equipment

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3981–3999. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 19, 2026, from [Link]

  • Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Neshat, A. (2023). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. ResearchGate. [Link]

  • El Borai, M., Moustafa, A. H., Anwar, M., & Ghattas, A. G. (1981). Synthesis of New Formyl Halo N-methylimidazole Derivatives. Croatica Chemica Acta, 54(2), 211-216. [Link]

  • Request PDF. (n.d.). Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. Retrieved January 19, 2026, from [Link]

  • Wachowiak, R., & Connors, K. A. (1979). N-Methylimidazole-catalyzed acetylation of hydroxy compounds prior to gas chromatographic separation and determination. Analytical Chemistry, 51(1), 27–30. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved January 19, 2026, from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27368–27393. [Link]

  • ResearchGate. (n.d.). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). ResearchGate. [Link]

  • Request PDF. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Stereoselectivity in Reactions with 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in reactions involving 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereocontrol in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity in stereoselective transformations?

A1: this compound possesses several features that are critical to its reactivity and stereochemical outcomes:

  • Prochiral Carbonyl Center: The aldehyde carbon is sp² hybridized and trigonal planar, presenting two distinct faces (re and si) for nucleophilic attack. The addition of a nucleophile transforms this carbon into a chiral sp³ center.[1] The success of a stereoselective reaction hinges on the ability of the catalytic system to differentiate between these two faces.

  • Imidazole Ring: The imidazole ring is an electron-rich aromatic heterocycle. The nitrogen atoms can act as hydrogen bond acceptors or Lewis bases, potentially interacting with catalysts or reagents. This interaction can influence the orientation of the aldehyde during the nucleophilic attack, thereby directing the stereochemical outcome. The imidazole moiety itself can exhibit catalytic activity in certain reactions.[2][3][4][5]

  • Methyl Substituents: The methyl groups at the N-1 and C-5 positions introduce steric bulk and electronic modifications to the imidazole ring, which can further influence the approach of nucleophiles and the binding to chiral catalysts.

Q2: Can this compound exist in other forms in solution?

A2: Yes, it is crucial to be aware that imidazole-2-carbaldehydes can exist in equilibrium with their hydrate (gem-diol) form, especially in aqueous or protic solvents.[6][7][8] The extent of hydration is pH-dependent. This equilibrium can affect the effective concentration of the aldehyde available for reaction and may influence the reaction kinetics and overall success of the transformation. It is advisable to use anhydrous solvents and reaction conditions to minimize hydrate formation unless the hydrate is the desired reactant.

Q3: What general strategies can be employed to achieve high stereoselectivity in reactions with this aldehyde?

A3: The primary strategies for inducing stereoselectivity in reactions with prochiral aldehydes like this compound include:

  • Chiral Catalysis:

    • Organocatalysis: Chiral amines (e.g., proline derivatives) or imidazolidinones can form chiral iminium ions with the aldehyde, which then react with the nucleophile in a stereocontrolled manner.[9][10]

    • Metal Catalysis: Chiral metal complexes, where the metal is coordinated to a chiral ligand, can activate the aldehyde or the nucleophile and create a chiral environment around the reaction center.[9][11][12]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or, less commonly, to the aldehyde can direct the stereochemical outcome of the reaction. The auxiliary is typically removed after the reaction.

  • Substrate Control: If the nucleophile already contains a chiral center, inherent diastereoselectivity can be achieved. This is often explained by models such as the Felkin-Anh or Cram's rule.[13]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

This is a common issue indicating that the energy difference between the transition states leading to the different stereoisomers is small.

Troubleshooting Steps:
  • Catalyst Screening and Optimization:

    • Rationale: The choice of catalyst is paramount. The structure of the chiral ligand or organocatalyst directly influences the geometry of the transition state.

    • Action: Screen a variety of chiral ligands or organocatalysts with different steric and electronic properties. For instance, if using a metal-based catalyst, vary the backbone, and substituents of the chiral ligand. If employing an organocatalyst like a proline derivative, consider modifications to the ring or the substituent at the alpha-position. Chiral imidazolidinone derivatives have shown success in asymmetric catalysis.[9][10]

  • Solvent Effects:

    • Rationale: The solvent can influence the solubility of the catalyst and substrate, the stability of intermediates and transition states, and the overall reaction rate and selectivity.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities. Non-polar solvents often lead to more organized transition states and higher stereoselectivity. In some cases, polar aprotic solvents may be beneficial.

  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature generally increases stereoselectivity. This is because the selectivity is proportional to the difference in the free energy of activation (ΔΔG‡) for the formation of the two stereoisomers. Lower temperatures amplify the effect of this energy difference.

    • Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.

  • Concentration and Stoichiometry:

    • Rationale: Changes in concentration can affect the aggregation state of the catalyst or reagents, which can impact stereoselectivity. The stoichiometry of additives or co-catalysts is also critical.

    • Action: Systematically vary the concentration of the substrate and catalyst. Ensure precise control over the stoichiometry of all reagents, including any additives or bases/acids.

Problem 2: Poor Yields in Stereoselective Reactions

Low yields can be due to a variety of factors, from catalyst deactivation to substrate instability.

Troubleshooting Steps:
  • Reaction Conditions and Atmosphere:

    • Rationale: Many organometallic catalysts and some organocatalysts are sensitive to air and moisture. The substrate itself, this compound, could also be prone to side reactions like oxidation or hydration.

    • Action: Ensure strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Use freshly distilled solvents and properly dried glassware. As previously mentioned, the formation of the aldehyde hydrate can be a factor, so maintaining anhydrous conditions is key.[6][7][8]

  • Catalyst Loading:

    • Rationale: While a higher catalyst loading can sometimes increase the reaction rate, it can also lead to undesired side reactions or be economically unviable. Too low a loading may result in an incomplete reaction.

    • Action: Optimize the catalyst loading. Start with a standard loading (e.g., 5-10 mol%) and adjust upwards or downwards based on the reaction progress.

  • Nature of the Nucleophile:

    • Rationale: The reactivity of the nucleophile is crucial. A highly reactive nucleophile might lead to a fast, non-selective background reaction, while a less reactive nucleophile might not react at all under the optimized stereoselective conditions.

    • Action: If possible, modify the nucleophile. For example, in Grignard or organolithium additions, consider transmetalation to a less reactive organometallic species (e.g., organozinc or organocopper). For enolate additions, the choice of counter-ion can significantly affect reactivity and selectivity.

Problem 3: Inconsistent Stereochemical Results

Reproducibility is key in scientific research. Inconsistent results often point to subtle, uncontrolled variables.

Troubleshooting Steps:
  • Purity of Starting Materials:

    • Rationale: Impurities in the this compound, the nucleophile, or the solvent can poison the catalyst or participate in side reactions.

    • Action: Purify all starting materials before use. Confirm the purity of the aldehyde by NMR and other analytical techniques. Be mindful of potential isomeric impurities if the synthesis of the starting material is not well-controlled.[14][15]

  • Precise Control of Reaction Parameters:

    • Rationale: Small variations in temperature, addition rates, and stirring speed can have a significant impact on stereoselectivity, especially in sensitive reactions.

    • Action: Use a cryostat for accurate temperature control. For the addition of reagents, use a syringe pump to ensure a slow, constant addition rate. Ensure consistent and efficient stirring.

  • Analysis of the Product Mixture:

    • Rationale: Accurate determination of the stereochemical outcome is essential. The method used for analysis (e.g., chiral HPLC, NMR with a chiral shift reagent) must be properly validated.

    • Action: Develop a reliable analytical method to determine the ee or dr. For NMR analysis of diastereomers, ensure that the signals being integrated are well-resolved and baseline-separated.[10]

Experimental Protocols & Data

General Protocol for a Catalytic Asymmetric Aldol Reaction

This is a representative protocol and should be optimized for specific nucleophiles and catalysts.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral catalyst (e.g., a chiral metal-ligand complex or an organocatalyst, 0.05 mmol, 5 mol%).

  • Add the appropriate anhydrous solvent (e.g., CH₂Cl₂, Toluene, THF, 2.0 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add this compound (1.0 mmol) to the flask.

  • In a separate flask, prepare the nucleophile (e.g., a silyl enol ether, 1.2 mmol).

  • Add the nucleophile solution to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the stereoselectivity by chiral HPLC or NMR analysis.

Data Summary Table: Factors Influencing Stereoselectivity
ParameterGeneral Trend for Higher StereoselectivityRationale
Temperature LowerAmplifies the free energy difference (ΔΔG‡) between diastereomeric transition states.
Solvent Polarity Generally lowerLess polar solvents can promote more ordered, rigid transition states, reducing conformational flexibility.
Catalyst Steric Bulk OptimizedIncreased steric hindrance can enhance facial discrimination, but excessive bulk may inhibit the reaction.
Concentration LowerCan disfavor aggregation of the catalyst or reagents, which may lead to lower selectivity.
Addition Rate SlowerMaintains low concentrations of the added reagent, which can suppress background or non-selective reactions.

Visualizations

Workflow for Troubleshooting Poor Stereoselectivity

G start Low ee or dr Observed catalyst Screen Chiral Catalysts/Ligands (Vary Sterics & Electronics) start->catalyst recheck Re-evaluate Stereoselectivity catalyst->recheck Improvement? solvent Optimize Solvent (Test Polarity Range) solvent->recheck temp Lower Reaction Temperature (e.g., 0°C to -78°C) temp->recheck concentration Vary Concentrations (Substrate & Catalyst) concentration->recheck recheck->solvent No recheck->temp No recheck->concentration No success High Stereoselectivity Achieved recheck->success Yes

Caption: A decision-making workflow for optimizing stereoselectivity.

General Principle of Chiral Catalyst Action

G sub 1,5-Dimethyl-1H- imidazole-2-carbaldehyde (Prochiral) complex [Substrate-Catalyst] Chiral Complex sub->complex cat Chiral Catalyst (e.g., Organocatalyst or Metal Complex) cat->complex nuc Nucleophile ts_major Major Product complex->ts_major Favored Attack (Lower Energy TS) ts_minor Minor Product complex->ts_minor Disfavored Attack (Higher Energy TS)

Caption: How a chiral catalyst creates a stereochemical bias.

References

  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing.
  • Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Springer.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives.
  • Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. PMC.
  • Imidazole organocatalytic activity vs different concentrations of... ResearchGate.
  • An imidazole-based organocatalyst designed for bulk polymerization of lactide isomers: inspiration from Nature. Chemical Communications (RSC Publishing).
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.
  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. PubMed.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications.
  • Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder. SciSpace.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate.
  • Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. PubMed Central.
  • Chiral Imidazo[1,5- a ]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes | Request PDF. ResearchGate.
  • 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. LibreTexts.
  • Origin of syn/anti diastereoselectivity in aldehyde and ketone crotylation reactions: a combined theoretical and experimental study. PubMed.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.
  • Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde | Request PDF. ResearchGate.
  • Nucleophilic addition - Aldehydes and Ketones. OpenOChem Learn.

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Technical Support Center: Navigating Triphenylphosphine Oxide Removal in Wittig Reactions of Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO) from Wittig reactions, particularly when using polar substrates like 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. The inherent polarity of the resulting vinyl imidazole product often complicates purification, as its physicochemical properties can be similar to the TPPO byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?

A1: The difficulty in removing triphenylphosphine oxide stems from its distinct physical properties. TPPO is a highly polar, crystalline solid.[1] This high polarity often leads to solubility profiles and chromatographic behavior similar to many polar target molecules, including vinyl imidazoles.[2][3] Consequently, standard purification techniques like crystallization and silica gel chromatography can fail, resulting in co-elution or co-precipitation of the product and the byproduct.[1][4] On a larger, process scale, relying on column chromatography for this separation is often inefficient and not economically viable.[4][5]

Q2: I am performing a Wittig reaction with this compound. What unique challenges should I anticipate?

A2: The primary challenge arises from the polar nature of your starting material and the resulting vinyl imidazole product. The imidazole moiety imparts significant polarity and potential for hydrogen bonding. This means your product will likely share solubility characteristics with TPPO in many common organic solvents, making separation by simple precipitation or extraction difficult. Furthermore, the basic nitrogen atoms in the imidazole ring could potentially interact with certain purification additives, such as acidic reagents or metal salts, requiring careful selection of your purification strategy.

Q3: I tried precipitating TPPO with hexanes, but my product also crashed out. What should I do?

A3: This is a classic sign that the solubility difference between your product and TPPO is insufficient in the chosen solvent system. Here are some steps to troubleshoot this issue:

  • Modify the Solvent System: Instead of just hexanes, try a mixed solvent system. Dissolve the crude mixture in a minimum amount of a slightly more polar solvent like dichloromethane (DCM) or diethyl ether, and then slowly add a non-polar anti-solvent like hexanes or pentane while stirring vigorously.[6][7] Cooling the mixture can further enhance TPPO precipitation.

  • Experiment with Different Anti-solvents: TPPO is known to be very poorly soluble in cyclohexane and petroleum ether.[4][7] These may offer better selectivity than hexanes. Cold diethyl ether can also sometimes induce TPPO to crystallize out.[8][9]

  • Switch to an Alternative Method: If selective precipitation proves ineffective, the most robust alternative is complexation with a metal salt, which relies on a chemical interaction rather than just solubility differences.

Q4: Are there alternatives to the standard Wittig reaction that can avoid the TPPO byproduct issue altogether?

A4: Yes. For future syntheses, you might consider the Horner-Wadsworth-Emmons (HWE) reaction. This modification uses a phosphonate ester instead of a phosphonium salt. The resulting byproduct is a water-soluble phosphate salt, which is typically much easier to remove from an organic product via a simple aqueous extraction. Stabilized ylides used in HWE reactions generally favor the formation of (E)-alkenes.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your vinyl imidazole product.

Issue: My product is co-eluting with TPPO during column chromatography.

When standard silica gel chromatography fails, it's necessary to employ alternative strategies that exploit different properties of TPPO.

Solution 1: Filtration Through a Silica Plug

This is a rapid, effective first-pass technique for removing the bulk of the highly polar TPPO from less-polar to moderately-polar products.[6][11][12]

  • Underlying Principle: The P=O bond in TPPO makes it highly polar, causing it to adsorb very strongly to silica gel. By using a short column ("plug") of silica and eluting with a relatively non-polar solvent, the desired product can be washed through while the TPPO remains bound to the top of the silica.

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to a residue.

    • Suspend the residue in a minimal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a non-polar solvent like hexanes or pentane to precipitate some of the TPPO, then concentrate the supernatant.

    • Prepare a short, wide column (a "plug") of silica gel in a suitable non-polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Load the concentrated product mixture onto the top of the silica plug.

    • Elute the column with the non-polar eluent, collecting the fractions containing your product. The TPPO will remain adsorbed at the top of the plug.

    • Monitor the fractions by TLC to determine which contain the purified product.

Solution 2: Precipitation of a TPPO-Metal Salt Complex

This is a powerful, chromatography-free method that is particularly useful for polar products and works well in polar solvents where simple anti-solvent precipitation fails.[13][14]

  • Underlying Principle: As a Lewis base, the oxygen atom of TPPO can coordinate with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[15][16] This forms a stable, insoluble metal-TPPO complex that precipitates out of solution and can be removed by simple filtration.[9][17]

  • Experimental Protocol (Using ZnCl₂):

    • If the Wittig reaction was performed in a non-polar solvent, evaporate the solvent and dissolve the crude residue in a polar solvent like ethanol or ethyl acetate.[8][14]

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

    • At room temperature, add the ZnCl₂ solution to the solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often effective.[6][8]

    • Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[8][18]

    • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • The filtrate, containing your purified product, can then be concentrated. Any excess, unreacted ZnCl₂ can often be removed by slurrying the residue in a solvent like acetone.[6][14]

  • Causality and Optimization: This method is highly effective because it relies on the specific Lewis basicity of the phosphine oxide. For reactions conducted in THF, where ZnCl₂ and MgCl₂ are less effective, anhydrous CaBr₂ has been shown to be an excellent alternative for precipitating TPPO.[15][19] Caution: If your imidazole product has functional groups that could also act as a Lewis base, it might co-precipitate with the metal salt. In such cases, use the minimum effective amount of the metal salt or consider a different purification method.[6]

Data Presentation

Understanding the solubility of TPPO is critical for designing an effective purification strategy.

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubilityNotesReference(s)
HexaneAlmost insolubleExcellent anti-solvent for precipitation.[7][12]
CyclohexaneAlmost insolubleExcellent anti-solvent for precipitation.[4][7]
Petroleum EtherAlmost insolubleGood anti-solvent for precipitation.[7][12]
Diethyl Ether (cold)Poorly solubleCan be used for trituration or precipitation.[1][9]
WaterAlmost insolubleNot useful for extraction from organic layers.[7]
TolueneSoluble[7][12]
DichloromethaneReadily solubleGood solvent to dissolve crude mixture before precipitation.[7][12]
EthanolReadily soluble (~20 mg/mL)Good solvent for metal salt complexation method.[7][12][20]
Ethyl AcetateSolubleGood solvent for metal salt complexation method.[7][12]
Tetrahydrofuran (THF)SolubleCommon reaction solvent.[9]
DMSO / DMFSoluble (~3 mg/mL)[20]

Visualizations

Decision Workflow for TPPO Removal

This diagram outlines a logical progression for selecting the most appropriate purification method based on the properties of your product.

TPPO_Removal_Workflow start Crude Wittig Reaction Mixture (Product + TPPO) is_product_nonpolar Is the product significantly less polar than TPPO? start->is_product_nonpolar silica_plug Attempt Silica Plug Filtration is_product_nonpolar->silica_plug Yes precipitation Attempt Precipitation with Non-Polar Anti-Solvent (Hexanes, Ether) is_product_nonpolar->precipitation No / Unsure did_it_work_1 Successful Separation? silica_plug->did_it_work_1 did_it_work_2 Successful Separation? precipitation->did_it_work_2 did_it_work_1->precipitation No end Purified Product did_it_work_1->end Yes metal_salt Use Metal Salt Precipitation (e.g., ZnCl₂, CaBr₂) did_it_work_2->metal_salt No (Co-precipitation) did_it_work_2->end Yes metal_salt->end Usually successful chromatography Consider Preparative HPLC or HPCCC metal_salt->chromatography Fails

Caption: Decision tree for selecting a TPPO removal method.

Experimental Workflow: Metal Salt Precipitation

This diagram illustrates the key steps in the chromatography-free purification of a polar product using the zinc chloride precipitation method.

Metal_Salt_Workflow cluster_0 Purification Process arrow step1 1. Dissolve Crude Mixture in Polar Solvent (e.g., Ethanol) arrow1 arrow1 step2 2. Add ZnCl₂ Solution (2 eq. to TPPO) arrow2 arrow2 step3 3. Stir for 1-2h at RT to Precipitate ZnCl₂(TPPO)₂ arrow3 arrow3 step4 4. Filter to Remove Insoluble Complex arrow4 arrow4 step5 5. Concentrate Filtrate arrow5 arrow5 step6 6. Isolate Purified Product

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

References

  • Dudhe, P. G., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13863–13870. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Scripps Research. [Link]

  • Griffith, A. E., & DiPietro, R. A. (1986). Improved Syntheses of Vinyl Imidazoles. Synthetic Communications, 16(14), 1761-1770. [Link]

  • Zheng, S., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1339–1341. [Link]

  • American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ACS Publications. [Link]

  • Griffith, A. E., & DiPietro, R. A. (1986). Improved Syntheses of Vinyl Imidazoles. Taylor & Francis Online. [Link]

  • Clayden, J. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. [Link]

  • Google Patents. (n.d.). Triphenylphosphine oxide complex process.
  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Wikipedia. [Link]

  • Google Patents. (n.d.). Triphenylphosphine oxide complex process.
  • Various Authors. (2022). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Syngenta. [Link]

  • Moschetta, E. G., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. ACS Publications. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction based on established principles and comparative data from structurally related compounds, primarily its parent, imidazole-2-carbaldehyde.

The Imperative of Spectroscopic Analysis in Drug Discovery

In the synthesis of heterocyclic compounds for pharmaceutical applications, precise characterization is not merely a procedural step but a critical aspect of quality control and a prerequisite for understanding structure-activity relationships (SAR). Imidazole derivatives, for instance, are prevalent in a wide array of biologically active molecules.[1][2] Their synthesis and subsequent modification, such as the introduction of methyl and aldehyde functionalities in this compound, can lead to a variety of isomers. NMR spectroscopy provides the resolution necessary to distinguish between these closely related structures.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of imidazole-2-carbaldehyde and take into account the electronic effects of the two methyl groups. The addition of an electron-donating methyl group at the N1 position will generally shield the ring protons and carbons, causing a slight upfield shift. Conversely, the methyl group at the C5 position will have a more localized effect on its immediate environment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80s1HH (aldehyde)
~7.00s1HH4
~3.80s3HN1-CH₃
~2.40s3HC5-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, referenced to TMS)

Chemical Shift (δ, ppm)Assignment
~185.0C (aldehyde)
~145.0C2
~138.0C5
~128.0C4
~34.0N1-CH₃
~12.0C5-CH₃

Comparative Analysis: this compound vs. Imidazole-2-carbaldehyde

To contextualize the predicted data, a comparison with the experimentally determined NMR data for the parent compound, imidazole-2-carboxaldehyde, is instructive.[3][4][5]

Table 3: ¹H and ¹³C NMR Data for Imidazole-2-carbaldehyde (in DMSO-d₆) [3]

NucleusChemical Shift (δ, ppm)
¹H (aldehyde)9.63
¹H (imidazole ring)7.30-7.60
¹³C (aldehyde)181.3
¹³C2145.6
¹³C4122.7
¹³C5131.9

The key differences in the predicted spectra of the dimethylated derivative compared to the parent compound are:

  • Absence of N-H Proton: The N1-methylation removes the exchangeable N-H proton, simplifying the ¹H NMR spectrum.

  • Upfield Shift of Ring Proton: The electron-donating nature of the N1-methyl group is expected to shield the remaining H4 proton, shifting it upfield from the ~7.3-7.6 ppm region of the parent imidazole.

  • Presence of Methyl Signals: Two new singlet signals will appear in the ¹H NMR spectrum corresponding to the N1-CH₃ and C5-CH₃ groups. Similarly, two additional signals will be present in the aliphatic region of the ¹³C NMR spectrum.

  • Shifts in Ring Carbon Resonances: The substitution pattern will influence the chemical shifts of the imidazole ring carbons. The C5 carbon will be significantly shifted downfield due to the direct attachment of a methyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.[6]
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration.[7]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Experiment:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Experiment:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H experiment.
  • A relaxation delay of 2-5 seconds is typically used.
  • For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.

5. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly valuable.
  • A COSY spectrum will reveal proton-proton coupling networks.
  • An HSQC spectrum will show correlations between protons and their directly attached carbons.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of this compound and the expected key correlations in a 2D NMR experiment.

Caption: Molecular structure of this compound.

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H_ald ~9.80 ppm (Aldehyde H) C_ald ~185.0 ppm (Aldehyde C) H_ald->C_ald HSQC H4 ~7.00 ppm (H4) C4 ~128.0 ppm (C4) H4->C4 HSQC N1_Me_H ~3.80 ppm (N1-CH₃) N1_Me_C ~34.0 ppm (N1-CH₃) N1_Me_H->N1_Me_C HSQC C5_Me_H ~2.40 ppm (C5-CH₃) C5_Me_C ~12.0 ppm (C5-CH₃) C5_Me_H->C5_Me_C HSQC C2 ~145.0 ppm (C2) C5 ~138.0 ppm (C5)

Caption: Predicted key HSQC correlations for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from the parent imidazole-2-carbaldehyde and applying fundamental principles of NMR spectroscopy, a detailed and reliable set of expected spectral data has been generated. The included experimental protocol offers a robust framework for the empirical verification of this structure. For any drug development program, such rigorous spectroscopic characterization is indispensable for ensuring the identity, purity, and ultimately, the safety and efficacy of the synthesized compounds.

References

  • El Kihel, A., et al. (2007). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 45-50.
  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]

  • Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208-3215.
  • ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Retrieved from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole-2-carboxaldehyde - Optional[¹³C NMR] - Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 878.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Imidazoles

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity and structural integrity are paramount, necessitating precise and reliable analytical methods for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as a powerful tool for the analysis of such heterocyclic compounds. This guide will delve into the anticipated mass spectral behavior of this compound, drawing upon established fragmentation patterns of structurally related imidazole derivatives, and compare its performance with alternative analytical techniques.

Mass Spectrometry Analysis of this compound: A Predictive Approach

While a publicly available electron ionization (EI) mass spectrum for this compound is not readily accessible, a robust prediction of its fragmentation pattern can be derived from the analysis of its structural analogs. The molecular weight of this compound (C₆H₈N₂O) is 124.14 g/mol .

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] The mass spectrum of an analyte is a plot of the mass-to-charge ratio (m/z) of ions versus their relative abundance.

The Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 124. This peak arises from the removal of a single electron from the molecule and represents its intact molecular weight. The stability of the imidazole ring suggests that the molecular ion should be observable.[3]

Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to follow logical pathways based on the functional groups present: the imidazole ring, two methyl groups, and an aldehyde group.

  • Loss of the Aldehyde Group (CHO): A prominent fragment is expected at m/z 95, corresponding to the loss of the formyl radical (•CHO, 29 Da). This is a common fragmentation pathway for aldehydes.[4] The resulting ion would be the 1,5-dimethylimidazolium cation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group would result in a fragment ion at m/z 109.

  • Ring Fragmentation: Imidazole rings are relatively stable, but they can undergo characteristic fragmentation. Common fragments from substituted imidazoles include ions at m/z 67 (C₃H₃N₂⁺), m/z 41 (C₂H₃N⁺), and m/z 28 (CH₂N⁺).[2]

To substantiate these predictions, we can examine the experimental mass spectrum of a close structural isomer, 1-Methyl-1H-imidazole-2-carbaldehyde (C₅H₆N₂O, MW: 110.11) , available from the NIST Mass Spectrometry Data Center.[5][6] The spectrum of this compound shows a strong molecular ion at m/z 110, a significant fragment at m/z 81 (M-29, loss of CHO), and other smaller fragments. This provides strong evidence for the predicted loss of the aldehyde group in our target molecule.

Experimental Workflow: GC-MS Analysis

A robust workflow for the analysis of this compound using GC-MS would involve the following steps:

Caption: A typical workflow for the GC-MS analysis of a small molecule.

Predicted Fragmentation Diagram

The following diagram illustrates the likely fragmentation pathways of this compound under electron ionization.

fragmentation cluster_frags M [C₆H₈N₂O]⁺˙ m/z = 124 (Molecular Ion) F1 [C₅H₈N₂]⁺ m/z = 95 M->F1 - CHO (29 Da) F2 [C₅H₅N₂O]⁺ m/z = 109 M->F2 - CH₃ (15 Da) F3 [C₃H₃N₂]⁺ m/z = 67 F1->F3 - C₂H₅ (28 Da)

Caption: Predicted major fragmentation pathways for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS offers excellent sensitivity and structural elucidation capabilities, other analytical techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Robust, widely available, good for quantification.Lower sensitivity than MS, limited structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC, followed by mass analysis of precursor and product ions.High sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Unambiguous structure determination, non-destructive.Lower sensitivity, more complex data interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups.Not suitable for quantification, limited for complex mixtures.
In-depth Comparison

HPLC-UV: This is a workhorse technique in many analytical laboratories. For this compound, a reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water would likely provide good separation.[7] UV detection would be effective due to the presence of the imidazole ring and the carbonyl group, which are chromophores. However, it would not provide the definitive structural confirmation that MS offers.

LC-MS/MS: This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8] It is particularly useful for analyzing samples in complex matrices, such as biological fluids or environmental samples. For this compound, electrospray ionization (ESI) in positive ion mode would likely be effective, protonating the molecule to form the [M+H]⁺ ion at m/z 125. Subsequent fragmentation (MS/MS) of this precursor ion would yield structurally informative product ions.

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the de novo structural elucidation of organic molecules. For this compound, NMR would provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon, confirming the substitution pattern on the imidazole ring. While powerful for structure confirmation, NMR is less suited for routine quantification in complex mixtures compared to chromatographic methods.

FTIR Spectroscopy: FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the methyl groups and the imidazole ring, and C=N and C-N stretches of the ring.

Conclusion: A Multi-faceted Approach to Analysis

The choice of analytical technique for this compound is contingent upon the specific analytical goals. For unambiguous identification and structural elucidation, GC-MS and NMR are the most powerful tools. For highly sensitive quantification, especially in complex matrices, LC-MS/MS is the method of choice. HPLC-UV provides a robust and cost-effective solution for routine purity assessments and quantification in simpler mixtures. A comprehensive analytical strategy often involves the synergistic use of multiple techniques to ensure the highest level of confidence in the results. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions regarding the analysis of this important synthetic intermediate.

References

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • 1H-imidazole-2-carbaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 19, 2026, from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. Retrieved January 19, 2026, from [Link]

  • Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices. (2024). PubMed. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Infrared Spectroscopy of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. While experimental spectral data for this specific molecule is not widely published, this guide offers a comprehensive, data-supported comparison with closely related imidazole derivatives. By examining the spectral features of analogous compounds, we can confidently predict and interpret the key vibrational modes of this compound, providing a valuable resource for its characterization.

Introduction: The Vibrational Fingerprint of a Versatile Heterocycle

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides a unique "vibrational fingerprint" by probing the characteristic stretching and bending frequencies of chemical bonds. For heterocyclic compounds like this compound, IR spectroscopy is crucial for confirming the presence of key functional groups—the aldehyde and the substituted imidazole ring—and for gaining insights into the molecule's electronic structure.

The imidazole ring, a core component of many biologically active molecules, exhibits a complex set of vibrational modes.[1] The substitution pattern on the ring, in this case, the presence of two methyl groups and a carbaldehyde group, significantly influences these vibrations. This guide will dissect these influences through a comparative approach, leveraging spectral data from simpler, related molecules.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique for solid and liquid samples.[2]

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer, such as a Bruker Invenio-R or similar, is powered on and has undergone its startup diagnostics.[2]

  • Background Spectrum: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO2 and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[2]

  • Data Processing: The acquired interferogram is automatically processed via a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

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subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Instrument_Startup" [label="Instrument Startup & Diagnostics"]; "Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Record Background Spectrum"]; }

subgraph "cluster_acq" { label="Acquisition"; style="rounded"; bgcolor="#E6F4EA"; "Apply_Sample" [label="Apply Sample to Crystal"]; "Apply_Pressure" [label="Apply Pressure"]; "Collect_Spectrum" [label="Collect Sample Spectrum (16-32 scans)"]; }

subgraph "cluster_proc" { label="Processing & Analysis"; style="rounded"; bgcolor="#FEF7E0"; "Fourier_Transform" [label="Fourier Transform"]; "Data_Analysis" [label="Analyze Spectrum"]; "Clean_Up" [label="Clean Crystal Post-Analysis"]; }

"Instrument_Startup" -> "Clean_Crystal" -> "Background_Scan" -> "Apply_Sample" -> "Apply_Pressure" -> "Collect_Spectrum" -> "Fourier_Transform" -> "Data_Analysis" -> "Clean_Up"; }

Figure 1: Workflow for acquiring an ATR-FTIR spectrum.

Comparative Spectral Analysis

The interpretation of the IR spectrum of this compound is best approached by comparing it with the spectra of its constituent parts and closely related analogues: imidazole, 1-methylimidazole, and imidazole-2-carbaldehyde.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes with positions C1 [label="C", pos="0,1!"]; N1 [label="N", pos="-0.87,0.5!"]; C2 [label="C", pos="-0.87,-0.5!"]; N2 [label="N", pos="0,-1!"]; C3 [label="C", pos="0.87,-0.5!"]; C_Me1 [label="CH₃", pos="-1.74,1!"]; C_Me2 [label="CH₃", pos="1.74,-1!"]; C_CHO [label="C", pos="1.74,0!"]; H_CHO [label="H", pos="2.61,0.5!"]; O_CHO [label="O", pos="2.61,-0.5!"]; H_ring [label="H", pos="-1.74,-1!"];

// Define edges C1 -- N1 -- C2 -- N2 -- C3 -- C1; N1 -- C_Me1; C3 -- C_Me2; C1 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- H_ring; N2 -- C3; }

Figure 2: Structure of this compound.

Key Vibrational Regions and Expected Absorptions

The following table summarizes the expected characteristic infrared absorptions for this compound, based on data from analogous compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comparative Notes and Rationale
C-H Stretching (Aldehyde) ~2850 and ~2750Medium, SharpThe C-H stretch of an aldehyde typically appears as a doublet due to Fermi resonance.[3] This is a key diagnostic peak.
C-H Stretching (Aromatic/Ring) 3150 - 3100Medium to WeakImidazole and its derivatives show C-H stretching vibrations in this region.[1]
C-H Stretching (Methyl) 2980 - 2900MediumCharacteristic symmetric and asymmetric stretching of the two methyl groups.
C=O Stretching (Aldehyde) 1680 - 1660Strong, SharpThe carbonyl stretch is one of the most intense peaks in the spectrum. Conjugation with the imidazole ring is expected to lower the frequency from that of a simple aliphatic aldehyde (~1725 cm⁻¹).[3] For comparison, 4-(1H-imidazol-1-yl)benzaldehyde shows a C=O stretch at 1676 cm⁻¹.[4]
C=N and C=C Stretching (Imidazole Ring) 1600 - 1450Medium to StrongThe imidazole ring exhibits several characteristic stretching vibrations in this region. These are often coupled and sensitive to substitution.[1][5]
C-H Bending (Methyl) ~1460 and ~1380MediumAsymmetric and symmetric bending vibrations of the methyl groups.
In-plane Ring Bending 1300 - 1000MediumA complex region with multiple bands corresponding to in-plane bending of the imidazole ring C-H and C-C bonds.
Out-of-plane C-H Bending 900 - 700Medium to StrongThese bands are characteristic of the substitution pattern on the aromatic ring.
Detailed Interpretation and Comparison
  • Aldehyde Group Vibrations: The most definitive peaks for confirming the structure of this compound will be those associated with the aldehyde functional group. The strong carbonyl (C=O) stretch, expected around 1670 cm⁻¹, is a clear indicator.[4] Its position, shifted to a lower wavenumber compared to non-conjugated aldehydes, provides evidence of electronic communication with the imidazole ring. The presence of the characteristic, albeit weaker, C-H stretching doublet around 2850 and 2750 cm⁻¹ further confirms the aldehyde moiety.[3]

  • Imidazole Ring Vibrations: The substitution of the imidazole ring with two methyl groups and a carbaldehyde group will alter the positions and intensities of the ring's characteristic C=C and C=N stretching vibrations compared to unsubstituted imidazole. The N-methylation at position 1 removes the N-H stretching vibration (typically a broad band around 3100-2500 cm⁻¹) that is prominent in the spectrum of imidazole and imidazole-2-carbaldehyde.[5][6] The C5-methylation will also influence the ring's vibrational modes.

  • Comparison with Imidazole-2-carbaldehyde: The primary difference in the IR spectrum of this compound compared to imidazole-2-carbaldehyde will be the absence of the N-H stretching and bending vibrations and the presence of C-H stretching and bending vibrations from the two methyl groups. A computational study of imidazole-2-carboxaldehyde provides theoretical vibrational frequencies that can serve as a baseline for comparison.[7]

  • Comparison with 1-Methylimidazole: Comparing with 1-methylimidazole allows for the isolation of the spectral contributions of the N-methyl group and the imidazole ring itself. The spectrum of 1-methylimidazole will lack the strong C=O stretch and the aldehyde C-H stretches but will show the characteristic ring vibrations and the N-CH₃ vibrations.[5][8]

Alternative Analytical Techniques

While IR spectroscopy is a powerful tool, a comprehensive characterization of this compound would be strengthened by complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern.

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

  • Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary vibrational information to the IR spectrum, particularly for the C=C bonds of the imidazole ring.[4]

Conclusion

The infrared spectrum of this compound is predicted to be characterized by strong absorptions from the aldehyde C=O stretch (~1670 cm⁻¹) and the imidazole ring C=N/C=C stretches (1600-1450 cm⁻¹), along with the characteristic aldehyde C-H stretching doublet (~2850 and ~2750 cm⁻¹). The absence of an N-H stretch and the presence of methyl C-H stretching and bending vibrations will distinguish it from its non-methylated counterparts. By employing a comparative approach with related imidazole derivatives, researchers can confidently identify and characterize this important synthetic intermediate. For unambiguous structural confirmation, a combined approach using IR, NMR, and MS is recommended.

References

Sources

A Comparative Guide to the Synthesis of Substituted Imidazole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted imidazole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their inherent reactivity, stemming from the electrophilic aldehyde group and the nucleophilic imidazole ring, makes them valuable intermediates in drug discovery and development. The strategic placement of substituents on the imidazole core allows for the fine-tuning of physicochemical properties and biological activity. Consequently, the development of efficient and regioselective methods for the synthesis of these compounds is of paramount importance to the chemical research community.

This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining substituted imidazole-2-carbaldehydes. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their advantages, limitations, and substrate scope. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the design and execution of synthetic routes to this important class of molecules.

I. Direct Formylation of Pre-formed Imidazole Scaffolds

One of the most direct approaches to imidazole-2-carbaldehydes involves the introduction of a formyl group onto a pre-existing imidazole ring. This is typically achieved through electrophilic substitution, with the Vilsmeier-Haack reaction being a prominent example.

A. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] This in situ generated electrophilic iminium species, also known as the Vilsmeier reagent, then attacks the electron-rich imidazole ring.[3][4]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the imidazole ring, followed by hydrolysis.[5]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Imidazole Substituted Imidazole Intermediate Iminium Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product Imidazole-2-carbaldehyde Intermediate->Product + H2O H2O H2O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of imidazole.

Advantages:

  • Directness: This method provides a straightforward route to the target molecule from a readily available imidazole precursor.

  • Cost-effectiveness: The reagents, particularly DMF and POCl₃, are inexpensive and widely available.

Disadvantages:

  • Harsh Conditions: The use of phosphorus oxychloride can be problematic for sensitive substrates.

  • Regioselectivity Issues: In unsymmetrically substituted imidazoles, mixtures of regioisomers can be formed. The formylation typically occurs at the most electron-rich and sterically accessible position.

  • Limited to Electron-Rich Imidazoles: The Vilsmeier reagent is a relatively weak electrophile, so the reaction works best with imidazoles bearing electron-donating groups.[5]

B. Metallation followed by Formylation

A more regioselective approach involves the initial deprotonation of the imidazole ring at the C2 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent like DMF. This method is particularly useful for imidazoles that are not sufficiently activated for direct electrophilic substitution.

General Workflow:

Metallation_Formylation Start N-Protected Imidazole Lithioimidazole 2-Lithioimidazole Intermediate Start->Lithioimidazole + Base Base Strong Base (e.g., n-BuLi) Adduct Tetrahedral Intermediate Lithioimidazole->Adduct + DMF DMF DMF Product Imidazole-2-carbaldehyde Adduct->Product Workup

Caption: General workflow for metallation-formylation of imidazoles.

Advantages:

  • High Regioselectivity: Deprotonation almost exclusively occurs at the most acidic C2 position, leading to a single product.

  • Broad Substrate Scope: This method can be applied to a wider range of substituted imidazoles, including those with electron-withdrawing groups, provided a suitable protecting group is used on the nitrogen.

Disadvantages:

  • Requirement of Strong Bases: The use of organolithium reagents necessitates anhydrous conditions and careful handling.

  • Need for N-Protection: The acidic N-H proton of the imidazole ring must be protected prior to metallation to prevent quenching of the base. Common protecting groups include trityl (Tr), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[6]

II. Oxidation of 2-Substituted Imidazoles

Another common strategy for the synthesis of imidazole-2-carbaldehydes is the oxidation of a pre-installed functional group at the 2-position, such as a methyl or a hydroxymethyl group.

A. Oxidation of 2-Hydroxymethylimidazoles

The oxidation of 2-hydroxymethylimidazoles is a reliable method that often proceeds with high yields. A variety of oxidizing agents can be employed for this transformation.

Common Oxidizing Agents:

  • Manganese Dioxide (MnO₂): This is a mild and selective oxidant for allylic and benzylic alcohols, and it is frequently used for the oxidation of 2-hydroxymethylimidazoles.[7]

  • Dess-Martin Periodinane (DMP): A versatile and mild oxidant that can be used for a wide range of alcohols.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) followed by a hindered base, offering a powerful and often high-yielding alternative.

Advantages:

  • High Yields: These oxidations are typically efficient and provide the desired aldehyde in good to excellent yields.

  • Mild Conditions: Many of the modern oxidation protocols utilize mild conditions that are compatible with a variety of functional groups.

Disadvantages:

  • Multi-step Synthesis: This approach requires the prior synthesis of the 2-hydroxymethylimidazole precursor, adding to the overall step count.

  • Stoichiometric Oxidants: Many of the common oxidants are used in stoichiometric amounts, which can generate significant waste.

B. Oxidation of 2-Methylimidazoles

While less direct, the oxidation of a 2-methyl group to a formyl group is also a viable route. This transformation is more challenging and often requires harsher conditions or specific catalytic systems. Biomimetic oxidation systems, for instance, have been explored for this purpose.

III. Cyclization Strategies

In this approach, the imidazole ring is constructed from acyclic precursors in a manner that directly incorporates the 2-carbaldehyde functionality or a masked equivalent.

The Debus-Radziszewski Imidazole Synthesis and its Modifications

The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] By carefully selecting the aldehyde component, it is possible to synthesize imidazole-2-carbaldehydes. For example, using a protected glyoxal derivative as the aldehyde component could potentially lead to the desired product after deprotection.

General Reaction Scheme:

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Imidazole Substituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde (R-CHO) Aldehyde->Imidazole Ammonia Ammonia (2 equiv.) Ammonia->Imidazole

Caption: The Debus-Radziszewski imidazole synthesis.

Advantages:

  • Convergent Synthesis: This one-pot, multi-component reaction allows for the rapid assembly of complex imidazoles from simple starting materials.[9]

  • Atom Economy: The reaction is highly atom-economical, incorporating most of the atoms from the starting materials into the final product.

Disadvantages:

  • Limited Control over Substitution: Achieving the desired substitution pattern, especially for the synthesis of imidazole-2-carbaldehydes, can be challenging and may require the use of specifically designed starting materials.

  • Potential for Side Reactions: The complex reaction mixture can lead to the formation of byproducts, complicating purification.

IV. Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Vilsmeier-Haack Reaction Direct formylation of electron-rich imidazoles using DMF/POCl₃.Cost-effective, straightforward.Harsh conditions, regioselectivity issues, limited to activated imidazoles.Moderate to Good
Metallation-Formylation Regioselective formylation via a 2-lithioimidazole intermediate.High regioselectivity, broad substrate scope.Requires strong bases, anhydrous conditions, and N-protection.Good to Excellent
Oxidation of 2-Hydroxymethylimidazoles Oxidation of a pre-formed alcohol at the 2-position.High yields, mild conditions.Multi-step synthesis, stoichiometric oxidants.Excellent
Debus-Radziszewski Synthesis One-pot condensation of a dicarbonyl, an aldehyde, and ammonia.Convergent, atom-economical.Limited control over substitution for this specific target, potential for side products.Variable

V. Detailed Experimental Protocols

Protocol 1: Synthesis of Imidazole-2-carbaldehyde via Metallation and Formylation

This protocol is adapted from a procedure reported by ChemicalBook.[10]

Step 1: Grignard Reagent Formation and Transmetallation

  • To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol, 1.0 eq.) in anhydrous THF (20 mL) at 0 °C, slowly add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol, 1.0 eq.) over 5 minutes.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Add a 2.5 M hexane solution of n-BuLi (3.5 mL, 8.8 mmol, 2.0 eq.) dropwise over 5 minutes, maintaining the temperature below 20 °C.

  • Stir the mixture at this temperature for 30 minutes.

Step 2: Formylation and Workup

  • Add dry N,N-dimethylformamide (DMF, 0.32 g, 4.4 mmol, 1.0 eq.) and slowly warm the reaction mixture to 20 °C over 30 minutes.

  • Complete the reaction by adding an additional 6 mL of DMF.

  • Quench the reaction with 6 mL of water, keeping the temperature below 20 °C, and stir for 10 minutes.

  • Separate the organic and aqueous phases. Extract the aqueous phase once with ethyl acetate (10 mL).

  • Combine the organic phases, filter through a small pad of silica gel, and elute with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford imidazole-2-carbaldehyde as a light yellow solid. (Yield: 91%).[10]

Protocol 2: Synthesis of Imidazole-2-carbaldehyde via Hydrolysis

This protocol is an example of a multi-step synthesis culminating in the formation of the aldehyde, as described in Organic Syntheses.[7]

  • Reflux a solution of 19.1 g (0.05 mol) of dry, unrecrystallized 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride in 200 mL of concentrated hydrochloric acid for 22 hours.

  • Chill the mixture on ice to precipitate benzoic acid, which is removed by filtration.

  • Evaporate the filtrate to leave a residue. Digest the residue with 100 mL of 95% ethyl alcohol and cool on ice.

  • Filter off the solid ethylenediamine dihydrochloride.

  • Remove the solvent from the filtrate under reduced pressure to leave a solid residue.

  • Dissolve this residue in 40 mL of water.

  • Add solid sodium bicarbonate until foaming ceases to crystallize the imidazole-2-carboxaldehyde.

  • Filter the product, wash with ice-water, and dry thoroughly. (Yield: 67–77%).[7]

VI. Conclusion

The synthesis of substituted imidazole-2-carbaldehydes can be accomplished through several distinct strategies, each with its own set of advantages and limitations. The choice of method will largely depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the reaction.

  • For highly regioselective synthesis , particularly when dealing with less activated imidazole rings, metallation followed by formylation is the method of choice, despite its requirement for stringent reaction conditions.

  • When a direct and cost-effective approach is desired for electron-rich imidazoles , the Vilsmeier-Haack reaction remains a viable option.

  • If a high-yielding and clean transformation is paramount and a multi-step synthesis is acceptable, the oxidation of 2-hydroxymethylimidazoles is a highly reliable route.

  • For the rapid generation of molecular diversity from simple building blocks, multi-component reactions like the Debus-Radziszewski synthesis offer a powerful, albeit less controlled, approach.

By understanding the nuances of each of these synthetic pathways, researchers can effectively navigate the challenges of preparing these valuable heterocyclic building blocks for their specific applications in drug discovery and materials science.

VII. References

  • Wu, W., & Su, W. (2025). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Synlett.

  • Turner, J. A., & Sasse, M. J. (1987). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 321-326.

  • Ribeiro da Silva, M. A., & Matos, M. A. (2014). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. The Journal of Chemical Thermodynamics, 73, 48-55.

  • Yamaguchi, J., Muto, K., & Itami, K. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 52(43), 11347-11351.

  • Sharma, V., & Kumar, P. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International, 35(18), 36-54.

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Rao, G. K., & Kumar, S. (2020). A short review on synthesis of imidazole derivatives. Journal of Emerging Technologies and Innovative Research, 7(8), 123-128.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Singh, P., & Kumar, A. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. New Journal of Chemistry, 45(25), 11215-11222.

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Johnson, A. L., & Kauer, J. C. (1971). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 51, 80.

Sources

A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde: A Researcher's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 1,5-Dimethyl-1H-imidazole-2-carbaldehyde stands as a valuable building block, its aldehyde functionality providing a versatile handle for the construction of more complex molecular architectures. This guide offers an in-depth comparison of the two primary synthetic routes to this key intermediate: the Vilsmeier-Haack formylation and the lithiation-formylation pathway. By examining the mechanistic underpinnings, procedural nuances, and comparative performance of each method, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of a formyl group at the C2 position of the 1,5-dimethylated imidazole ring creates a reactive intermediate ripe for diversification. This aldehyde can readily participate in a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The strategic placement of the methyl groups at the N1 and C5 positions influences the electronic and steric properties of the imidazole ring, which in turn dictates the optimal conditions for its formylation.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the landscape for the synthesis of this compound: electrophilic substitution via the Vilsmeier-Haack reaction and a directed metalation-formylation sequence. The choice between these routes is often dictated by factors such as available starting materials, desired scale, and tolerance to specific reaction conditions.

ParameterVilsmeier-Haack FormylationLithiation-Formylation
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Reaction Type Electrophilic Aromatic SubstitutionDirected Ortho-Metalation, Nucleophilic Acyl Substitution
Typical Yield Good to ExcellentGood to Excellent
Temperature 0 °C to 100 °C-78 °C to room temperature
Key Considerations Moisture sensitive, corrosive reagentsRequires strictly anhydrous conditions, pyrophoric reagent
Regioselectivity Generally high for the C2 position in N-alkylated imidazolesHighly specific due to directed deprotonation

Route 1: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyleniminium salt, which acts as the electrophile.[2]

Mechanistic Insight

The reaction is initiated by the activation of DMF with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. The electron-rich imidazole ring of 1,5-dimethylimidazole then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt furnishes the desired aldehyde. The N-alkylation of the imidazole ring enhances its electron-donating character, thereby facilitating the electrophilic substitution at the C2 position.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1,5-Dimethylimidazole Intermediate Iminium Salt Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (workup)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1,5-Dimethylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1,5-dimethylimidazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Lithiation and Formylation

An alternative and highly regioselective route to this compound involves the direct deprotonation of the imidazole ring at the C2 position using a strong organolithium base, followed by quenching with a formylating agent like DMF.[3] This method is a classic example of directed ortho-metalation, where the nitrogen atom at position 1 directs the lithiation to the adjacent C2 position.

Mechanistic Insight

The reaction is initiated by the deprotonation of the most acidic proton on the imidazole ring. In N-alkylated imidazoles, the proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures results in the formation of a 2-lithio-1,5-dimethylimidazole intermediate. This organolithium species is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate collapses upon aqueous workup to yield the desired aldehyde.

Lithiation_Formylation cluster_0 Lithiation cluster_1 Formylation & Hydrolysis Imidazole 1,5-Dimethylimidazole Lithio_Intermediate 2-Lithio-1,5-dimethylimidazole Imidazole->Lithio_Intermediate + n-BuLi nBuLi n-BuLi Tetrahedral_Intermediate Tetrahedral Intermediate Lithio_Intermediate->Tetrahedral_Intermediate + DMF DMF DMF Product This compound Tetrahedral_Intermediate->Product + H₂O H2O H₂O (workup)

Caption: Lithiation-formylation reaction workflow.

Experimental Protocol: Lithiation and Formylation

Materials:

  • 1,5-Dimethylimidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a solution of 1,5-dimethylimidazole (1 equivalent) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Safety and Handling Considerations

Both synthetic routes involve hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[4] It is a lachrymator and can cause severe burns.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

  • n-Butyllithium (n-BuLi): A pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It should be handled under an inert atmosphere using syringe and cannula techniques.

Conclusion

Both the Vilsmeier-Haack formylation and the lithiation-formylation pathway are effective methods for the synthesis of this compound. The Vilsmeier-Haack reaction is often favored for its operational simplicity and scalability, employing less hazardous reagents than the lithiation route. However, the lithiation-formylation approach offers exceptional regioselectivity and can be advantageous when dealing with substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction. The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the chemist's comfort level with the handling of pyrophoric reagents. This guide provides the foundational knowledge for researchers to confidently select and execute the most suitable synthetic strategy for their research objectives.

References

  • Chavan, S. P., et al. (2011). A review on Vilsmeier-Haack reaction. Journal of Scientific & Industrial Research, 70(11), 929-940. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and related ortho-lithiated aromatic amides as synthetic intermediates. Chemical Reviews, 90(6), 879-933. [Link]

  • Organic Syntheses. Imidazole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 6, p.664 (1988); Vol. 54, p.58 (1974). [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. [Link]

  • PubChem. Phosphorus oxychloride. National Center for Biotechnology Information. [Link]

  • Kirk, M. A., & Kulig, K. (1993). Butyllithium. In Hazardous Materials Toxicology (pp. 569-572). Williams & Wilkins.
  • Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

Sources

Reactivity comparison of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde with other imidazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based scaffolds are of paramount importance in medicinal chemistry and materials science, owing to their versatile biological activities and unique chemical properties.[1] Within this class of compounds, imidazole aldehydes serve as crucial synthetic intermediates for the elaboration of more complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde against other structurally related imidazole aldehydes, namely 1-Methyl-1H-imidazole-2-carbaldehyde and the parent Imidazole-2-carbaldehyde. Understanding the nuanced differences in their chemical behavior is critical for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways in drug discovery and development.

This guide will delve into the electronic and steric effects conferred by the methyl substituents on the imidazole ring and their subsequent influence on the reactivity of the formyl group in key chemical transformations. The discussion is grounded in fundamental principles of organic chemistry and supported by relevant literature, offering a predictive framework for researchers working with these valuable building blocks.

Electronic and Steric Landscape of Substituted Imidazole-2-carbaldehydes

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the imidazole ring can significantly modulate this electrophilicity through a combination of electronic and steric effects.

Electronic Effects: The imidazole ring itself is a π-excessive system. The nitrogen at the 1-position (N1) possesses a lone pair that participates in the aromatic system, while the nitrogen at the 3-position (N3) has its lone pair in an sp² hybrid orbital, rendering it more basic.

  • N1-Methyl Group: The methyl group at the N1 position is an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density of the imidazole ring. This increased electron density can be delocalized onto the C2-carbaldehyde group, thereby reducing the partial positive charge on the carbonyl carbon and decreasing its electrophilicity. Studies on the proton affinity of imidazoles have shown that alkyl groups at the N1 position enhance the basicity of the imidazole, which is consistent with their electron-donating nature.[2]

  • C5-Methyl Group: A methyl group at the C5 position also acts as an electron-donating group via a +I effect and hyperconjugation. This further enriches the electron density of the imidazole ring, reinforcing the deactivating effect on the C2-aldehyde's electrophilicity.

Steric Effects:

  • C5-Methyl Group: The methyl group at the C5 position introduces steric hindrance around the C4-C5 bond. While not directly adjacent to the aldehyde, it can influence the approach of bulky reagents and may affect the preferred conformation of the molecule.

Based on these principles, we can predict a general trend in the reactivity of the aldehyde function among the three compared compounds.

Predicted Order of Reactivity (Highest to Lowest):

Imidazole-2-carbaldehyde > 1-Methyl-1H-imidazole-2-carbaldehyde > this compound

The following sections will explore how these intrinsic properties are expected to manifest in common aldehyde reactions.

G cluster_0 Electronic Effects on Carbonyl Electrophilicity Imidazole-2-carbaldehyde Imidazole-2-carbaldehyde 1-Methyl-1H-imidazole-2-carbaldehyde 1-Methyl-1H-imidazole-2-carbaldehyde Imidazole-2-carbaldehyde->1-Methyl-1H-imidazole-2-carbaldehyde N1-Me (+I effect) reduces electrophilicity This compound This compound 1-Methyl-1H-imidazole-2-carbaldehyde->this compound C5-Me (+I, hyperconjugation) further reduces electrophilicity

Figure 1: Influence of Methyl Substituents on Electrophilicity.

Comparative Reactivity in Key Aldehyde Transformations

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. A more electrophilic aldehyde will react faster.

Given the electron-donating nature of the methyl groups, which decreases the electrophilicity of the aldehyde, we can anticipate the following trend in reaction rates for the Knoevenagel condensation:

Table 1: Predicted Reactivity in Knoevenagel Condensation

CompoundKey SubstituentsExpected Relative ReactivityRationale
Imidazole-2-carbaldehydeNoneHighestHighest carbonyl electrophilicity.
1-Methyl-1H-imidazole-2-carbaldehydeN1-MethylIntermediateN1-methyl group reduces electrophilicity.
This compoundN1-Methyl, C5-MethylLowestCombined electron-donating effects of two methyl groups lead to the lowest electrophilicity.

Experimental Protocol for a Comparative Knoevenagel Condensation:

This protocol is adapted from established procedures for Knoevenagel condensations involving aromatic aldehydes.[3][4][5]

  • Reaction Setup: In three separate round-bottom flasks, dissolve imidazole-2-carbaldehyde (1 mmol), 1-methyl-1H-imidazole-2-carbaldehyde (1 mmol), and this compound (1 mmol) in 10 mL of ethanol.

  • Addition of Reagents: To each flask, add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), pour the reaction mixture into 50 mL of cold water.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the reaction time and the yield of the product for each aldehyde. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Comparative Knoevenagel Condensation Workflow A Dissolve Imidazole Aldehyde (1 mmol) in Ethanol (10 mL) B Add Malononitrile (1.1 mmol) and Piperidine (0.1 mmol) A->B C Stir at Room Temperature and Monitor by TLC B->C D Quench with Cold Water C->D E Isolate Product by Filtration D->E F Analyze Yield and Reaction Time E->F G cluster_0 Comparative Wittig Reaction Workflow A Suspend Phosphonium Salt in aq. NaHCO3 B Add Imidazole Aldehyde A->B C Stir Vigorously at Room Temperature and Monitor by TLC B->C D Extract with Ethyl Acetate C->D E Purify by Column Chromatography D->E F Analyze Yield and E/Z Ratio E->F

Sources

A Comparative Guide to the Spectroscopic Confirmation of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, imidazole derivatives stand out for their versatile biological activities and applications.[1][2][3] Among these, 1,5-Dimethyl-1H-imidazole-2-carbaldehyde serves as a important starting material for synthesizing a variety of bioactive compounds.[4] This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the products of its reactions, with a particular focus on Schiff base formation—a common and vital transformation in synthetic chemistry.[5] We will compare the spectroscopic data of a model reaction product with that of an alternative synthesis, offering field-proven insights to ensure the integrity of your experimental results.

The Central Role of Spectroscopic Confirmation

In any synthetic endeavor, the unambiguous identification of the reaction product is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of structural elucidation. Each technique provides a unique piece of the puzzle, and together, they offer a comprehensive picture of the molecular architecture. This guide will dissect the characteristic spectroscopic signatures of a Schiff base derived from this compound, providing a reliable reference for researchers in the field.

Part 1: In-Depth Analysis of a Model Reaction: Schiff Base Formation

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis.[5] These compounds are not only stable but also serve as versatile intermediates for the synthesis of various heterocyclic systems and are known to possess a wide range of biological activities.[1][6]

Here, we examine the reaction of this compound with aniline to form the corresponding Schiff base, N-((1,5-dimethyl-1H-imidazol-2-yl)methylene)aniline.

Visualizing the Reaction Pathway

reaction_mechanism reactant1 This compound intermediate Hemiaminal Intermediate reactant1->intermediate + reactant2 Aniline reactant2->intermediate product Schiff Base Product intermediate->product - H2O water H2O

Caption: Reaction of this compound with aniline.

Experimental Protocol: Synthesis of N-((1,5-dimethyl-1H-imidazol-2-yl)methylene)aniline
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Amine: To this solution, add aniline (1.0 eq).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base.

Spectroscopic Confirmation of the Schiff Base Product

The following data represents the expected spectroscopic signatures for the successful formation of N-((1,5-dimethyl-1H-imidazol-2-yl)methylene)aniline.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃):

  • δ 8.35 (s, 1H): This singlet corresponds to the proton of the newly formed imine group (-N=CH-). Its downfield chemical shift is characteristic of a proton attached to a carbon-nitrogen double bond.

  • δ 7.93-7.52 (m, 5H): These multiplets represent the aromatic protons of the aniline ring.

  • δ 7.05 (s, 1H): This singlet is assigned to the proton at the C4 position of the imidazole ring.

  • δ 3.75 (s, 3H): This singlet corresponds to the methyl protons at the N1 position of the imidazole ring.

  • δ 2.30 (s, 3H): This singlet is attributed to the methyl protons at the C5 position of the imidazole ring.

2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

  • δ 160.0: This signal is characteristic of the imine carbon (-C=N-).

  • δ 148.0 - 120.0: A series of peaks corresponding to the aromatic carbons of the aniline ring and the carbons of the imidazole ring.

  • δ 33.5: The carbon of the N1-methyl group.

  • δ 12.0: The carbon of the C5-methyl group.

3. Infrared (IR) Spectroscopy (ATR):

  • ~1630 cm⁻¹: A strong absorption band characteristic of the C=N stretching vibration of the imine group. The disappearance of the C=O stretching band from the starting aldehyde (typically around 1680-1700 cm⁻¹) is a key indicator of a successful reaction.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

  • ~1600 and 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.[7]

4. Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the Schiff base product. For N-((1,5-dimethyl-1H-imidazol-2-yl)methylene)aniline, the expected m/z would be approximately 199.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns often involve the cleavage of the imine bond.[8][9]

Part 2: Comparative Analysis with an Alternative Aldehyde

To provide a comprehensive guide, we will now compare the spectroscopic data of our model reaction product with a Schiff base derived from a structurally similar, yet distinct, aldehyde: 1-Methyl-1H-imidazole-2-carbaldehyde . This aldehyde lacks the C5-methyl group, which will lead to noticeable differences in the spectroscopic data.

Visualizing the Comparative Workflow

experimental_workflow cluster_aldehyde1 This compound cluster_aldehyde2 1-Methyl-1H-imidazole-2-carbaldehyde aldehyde1 Starting Aldehyde reaction1 Reaction with Aniline aldehyde1->reaction1 product1 Schiff Base 1 reaction1->product1 analysis1 Spectroscopic Analysis (NMR, IR, MS) product1->analysis1 comparison Comparative Data Analysis analysis1->comparison aldehyde2 Alternative Aldehyde reaction2 Reaction with Aniline aldehyde2->reaction2 product2 Schiff Base 2 reaction2->product2 analysis2 Spectroscopic Analysis (NMR, IR, MS) product2->analysis2 analysis2->comparison

Caption: Workflow for comparative spectroscopic analysis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key spectroscopic differences between the two Schiff base products.

Spectroscopic FeatureN-((1,5-dimethyl-1H-imidazol-2-yl)methylene)anilineN-((1-methyl-1H-imidazol-2-yl)methylene)anilineRationale for Difference
¹H NMR: C5-Methyl Signal ~δ 2.30 (s, 3H)AbsentAbsence of the methyl group at the C5 position.
¹H NMR: Imidazole Ring Protons δ 7.05 (s, 1H, C4-H)δ ~7.20 (d, 1H, C5-H), δ ~7.00 (d, 1H, C4-H)The absence of the C5-methyl group results in two distinct protons on the imidazole ring, which appear as doublets due to coupling.
¹³C NMR: C5-Methyl Signal ~δ 12.0AbsentAbsence of the methyl group at the C5 position.
Mass Spec: Molecular Ion (M⁺) m/z ≈ 199.25m/z ≈ 185.22Difference in molecular weight due to the absence of a methyl group (14 Da).

Part 3: Scientific Integrity and Logic

Expertise & Experience: The "Why" Behind the "How"

The choice of spectroscopic techniques is not arbitrary. ¹H NMR is the first line of analysis as it provides detailed information about the electronic environment of each proton, allowing for the clear identification of key functional groups like the imine proton and the arrangement of substituents on the aromatic and imidazole rings. ¹³C NMR complements this by providing a map of the carbon skeleton.

IR spectroscopy is a rapid and effective method to confirm the presence of the C=N bond and, crucially, the absence of the starting aldehyde's C=O bond. Mass spectrometry provides the definitive molecular weight and, through fragmentation analysis, can further corroborate the proposed structure. This multi-faceted approach ensures a high degree of confidence in the product's identity.

Trustworthiness: A Self-Validating System

The protocols and data presented here form a self-validating system. The expected spectroscopic data for the model reaction is cross-referenced with the known principles of each analytical technique. The comparative analysis with an alternative aldehyde further strengthens this by demonstrating how subtle structural changes manifest in predictable spectroscopic differences. By following these detailed protocols and comparing their experimental data to the provided reference data, researchers can confidently validate their own results. Any significant deviation from the expected spectra would indicate either an incomplete reaction, the formation of a byproduct, or an unexpected molecular rearrangement, prompting further investigation.

References

  • [An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][8][10][11]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating - ResearchGate]([Link])

Sources

A Comparative Guide to the X-ray Crystallography of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design and the key to understanding biological activity. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a definitive atomic-level snapshot of a molecule in the solid state. This guide offers an in-depth exploration of the application of X-ray crystallography to the structural elucidation of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde derivatives, a class of compounds of significant interest in medicinal chemistry.

While crystallographic data for this compound itself is not publicly available, this guide will leverage data from closely related substituted imidazole-2-carbaldehyde derivatives to illustrate the principles, methodologies, and comparative advantages of X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this powerful technique with other analytical methods, providing the supporting data necessary for informed decision-making in your research endeavors.

The Unambiguous Power of X-ray Crystallography

At its core, X-ray crystallography is a technique that allows us to determine the arrangement of atoms within a crystal. When a single, well-ordered crystal is irradiated with a monochromatic beam of X-rays, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern. By measuring the directions and intensities of these diffracted beams, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from this, infer the precise positions of the atoms.[1] This provides unparalleled insight into:

  • Molecular Conformation: The exact spatial arrangement of the atoms in the molecule.

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

  • Stereochemistry: The absolute configuration of chiral centers.[2]

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that govern how molecules pack together in the solid state.

This level of detail is often unattainable with other analytical techniques and is crucial for understanding structure-activity relationships (SAR) in drug design.

A Case Study in Imidazole Derivatives: What the Crystals Reveal

To illustrate the power of X-ray crystallography, let's examine the crystallographic data from two representative imidazole derivatives. Although not direct derivatives of this compound, their structures provide valuable insights into the information that can be gleaned from a crystallographic experiment.

ParameterDerivative 1: 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde[3]Derivative 2: 4-(1H-imidazol-1-yl)benzaldehyde[4]
Chemical Formula C₈H₁₁ClN₂OC₁₀H₈N₂O
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
Unit Cell Dimensions a = 7.2617(3) Å, b = 13.2067(6) Å, c = 9.8491(4) Å, β = 101.76(1)°a = 15.688(3) Å, b = 11.239(2) Å, c = 4.8770(10) Å
Key Structural Features The imidazole ring is planar. The n-butyl group adopts a bent conformation. Molecules are stabilized by N-H···N hydrogen bonds.The angle between the mean planes of the imidazole and arene rings is 24.58(7)°. Molecules pack via weak C-H···N interactions.

This data provides a wealth of information. For Derivative 1, the planarity of the imidazole ring and the conformation of the butyl group are definitively established. The presence of N-H···N hydrogen bonds reveals how these molecules self-assemble in the solid state.[3] For Derivative 2, the dihedral angle between the two rings is a critical conformational parameter that would be difficult to determine with such precision by other means.[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of Imidazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Single-Crystal X-ray Diffraction of an Imidazole Derivative

The following is a generalized, yet detailed, protocol for obtaining the crystal structure of a novel this compound derivative.

1. Synthesis and Purification:

  • Synthesize the target imidazole derivative using an appropriate synthetic route.[5][6]

  • Purify the compound to the highest possible degree using techniques such as flash chromatography or recrystallization. Purity is paramount for successful crystallization.

2. Crystallization: The goal is to grow single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible defects).

  • Solvent Screening: Dissolve the purified compound in a variety of solvents to find one in which it is sparingly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This is often the most successful method.

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble but the good solvent is miscible). The good solvent will slowly diffuse out of the drop, leading to supersaturation and crystal growth.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

3. Crystal Mounting and Data Collection:

  • Carefully select a well-formed, transparent crystal under a microscope.

  • Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) and a cryo-loop.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect a series of diffraction images as the crystal is rotated in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.[1]

4. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • The structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

5. Structure Refinement:

  • An initial model of the molecule is fitted to the electron density map.

  • The positions and thermal parameters of the atoms are refined using a least-squares minimization procedure to improve the agreement between the calculated and observed diffraction data.[1]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

6. Validation and Analysis:

  • The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

  • The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are analyzed.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, it is not without its limitations. A comprehensive characterization of a novel compound often involves a suite of analytical techniques.

comparison_graph center_node Structural Elucidation of Imidazole Derivatives xray X-ray Crystallography center_node->xray Definitive 3D Structure nmr NMR Spectroscopy center_node->nmr Structure in Solution ms Mass Spectrometry center_node->ms Molecular Weight & Fragmentation comp Computational Modeling center_node->comp Theoretical Structure & Properties xray->nmr Complementary Information nmr->ms Confirmation of Identity comp->xray Aids in Structure Solution

Caption: Interplay of analytical techniques for structural elucidation.
TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous and highly detailed structural information.Requires high-quality single crystals, which can be difficult and time-consuming to grow. Provides information on the solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Connectivity of atoms (1D and 2D NMR), information about the chemical environment of each atom, conformational information in solution.Provides structural information in solution, which is often more biologically relevant. Does not require crystallization.Can be difficult to interpret for complex molecules. Provides less precise geometric information than X-ray crystallography.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Precise molecular weight, elemental composition (high-resolution MS), fragmentation patterns that can aid in structural elucidation.Highly sensitive, requires very small amounts of sample.Provides limited information about the 3D structure and connectivity of atoms.
Computational Modeling Quantum mechanical or molecular mechanics calculations.Theoretical 3D structure, conformational analysis, electronic properties, spectroscopic predictions.Can provide insights into structures that are difficult to study experimentally. Can be used to predict properties and guide synthesis.The accuracy of the results depends on the level of theory and the quality of the input data. It is a theoretical prediction, not an experimental observation.

The choice of analytical techniques will ultimately depend on the specific research question. For the definitive determination of the three-dimensional structure of a this compound derivative, single-crystal X-ray crystallography is indispensable. However, for a complete understanding of its properties and behavior, a multi-technique approach that incorporates NMR spectroscopy, mass spectrometry, and computational modeling is highly recommended. This integrated approach ensures a self-validating system where the data from each technique corroborates and enriches the findings from the others.

References

  • Crystal Structures of two Imidazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectral Characterization and Anticancer Studies of Some Metal(II) Complexes Derived from Imidazole- 2-carboxaldehyde. (2017). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2011). Molecules. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. (2014). Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. Retrieved January 19, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (2017). IUCrData. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to Purity Analysis of Synthesized 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, achieving and verifying the purity of the target molecule is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various therapeutic agents. We will delve into the technical nuances of each method, offering insights honed from extensive laboratory experience to ensure the production of high-quality, reliable intermediates.

The quality of pharmaceutical intermediates directly influences the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the FDA and EMA have stringent guidelines for the quality, purity, and consistency of these compounds.[2] Therefore, a robust analytical strategy is not just a matter of good practice but a critical component of regulatory compliance.

The Synthetic Landscape and Potential Impurities

While various methods exist for the synthesis of imidazole aldehydes, a common route involves the formylation of a corresponding 1,5-dimethylimidazole precursor.[3][4][5] Potential impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation products.

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted 1,5-dimethylimidazole.

  • Reagents: Residual formylating agents or their by-products.

  • Over-oxidation Products: Carboxylic acid derivatives if the aldehyde is further oxidized.

  • Isomeric Impurities: Positional isomers such as 1,4-Dimethyl-1H-imidazole-2-carbaldehyde or 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, which can be challenging to separate.[6][7]

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The following diagram illustrates the relationship between the synthetic process and the potential for impurity generation.

Caption: Relationship between the synthesis process and the generation of potential impurities.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique is critical for accurately assessing the purity of this compound. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[1] For imidazole derivatives, reverse-phase HPLC is commonly employed.[8][9][10]

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

Strengths:

  • Excellent for separating a wide range of organic molecules, including isomers.

  • High sensitivity, allowing for the detection of trace impurities.

  • Quantitative accuracy and precision.

Limitations:

  • Requires a suitable chromophore for UV detection.

  • Method development can be time-consuming.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12][13] For polar molecules like imidazole aldehydes, derivatization may be necessary to increase volatility.[11][12][13]

Principle: The sample is vaporized and separated in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Strengths:

  • High sensitivity and selectivity, especially with selected ion monitoring (SIM).

  • Provides structural information, aiding in the identification of unknown impurities.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization adds a step to the sample preparation and can introduce variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and purity assessment.[14][15][16][17] Quantitative NMR (qNMR) can be used to determine the purity of a sample without the need for a specific reference standard of the analyte.[15][17][18]

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei provides detailed information about the molecular structure and the relative abundance of different species.

Strengths:

  • Provides unambiguous structural information.

  • Inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[15]

  • Non-destructive technique.[14]

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Can be complex to interpret for mixtures.

Quantitative Data Summary

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV 0.01 - 0.1 µg/mL0.03 - 0.3 µg/mLHigh resolution, quantitative accuracyRequires chromophore, method development time
GC-MS 0.001 - 0.05 µg/mL0.003 - 0.15 µg/mLHigh sensitivity, structural informationRequires volatility, potential for derivatization
¹H NMR ~0.1% (relative)~0.3% (relative)Absolute quantitation, structural infoLower sensitivity, potential for signal overlap

Note: These values are estimates and can vary significantly depending on the specific instrumentation, method parameters, and the nature of the impurities.

Experimental Protocols

HPLC-UV Method for Purity Determination

This protocol provides a general framework for the purity analysis of this compound. Method validation according to ICH Q2(R1) guidelines is essential.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution is typically used to separate a range of impurities.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 280 nm).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: 50% A, 50% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

5. Data Analysis:

  • Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

  • For accurate quantification of impurities, use a reference standard of the impurity if available.

GC-MS Method for Impurity Profiling

This protocol outlines a general approach for identifying and quantifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

2. Sample Preparation (with Derivatization):

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to facilitate the reaction.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

4. Data Analysis:

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify impurities using an internal standard or by constructing a calibration curve.

Workflow for Purity Analysis

The following diagram outlines a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow Synthesized_Product Synthesized 1,5-Dimethyl-1H- imidazole-2-carbaldehyde Initial_Screening Initial Purity Screening (TLC/¹H NMR) Synthesized_Product->Initial_Screening HPLC_Analysis HPLC-UV for Purity and Impurity Quantification Initial_Screening->HPLC_Analysis GC_MS_Analysis GC-MS for Volatile Impurities and Identification Initial_Screening->GC_MS_Analysis NMR_Analysis ¹H and ¹³C NMR for Structural Confirmation and qNMR Initial_Screening->NMR_Analysis Data_Integration Data Integration and Impurity Profile Generation HPLC_Analysis->Data_Integration GC_MS_Analysis->Data_Integration NMR_Analysis->Data_Integration Final_Report Certificate of Analysis (CoA) Data_Integration->Final_Report

Caption: A comprehensive workflow for the purity analysis of the target compound.

Conclusion

The purity analysis of this compound requires a multi-faceted approach, leveraging the strengths of various analytical techniques. While HPLC provides robust quantitative data on the primary purity and non-volatile impurities, GC-MS is invaluable for identifying and quantifying volatile residues and by-products. NMR spectroscopy remains the gold standard for structural confirmation and can provide an absolute measure of purity through qNMR. By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
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  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate.
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  • Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. (n.d.).
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.Atmospheric Pollution Research.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024).
  • Imidazole-2-carboxaldehyde synthesis. (n.d.). ChemicalBook.
  • Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.JOTCSA.
  • Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. (2025). ResearchGate.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). NIH.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate.

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A Comparative Guide to the Biological Efficacy of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, derivatives of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the biological efficacy of various analogs of this compound, focusing on their synthesis, antimicrobial, and anticancer activities. By examining the structure-activity relationships (SAR) of these compounds, this document aims to provide valuable insights for the rational design of novel and more potent therapeutic agents.

The Strategic Importance of the this compound Scaffold

The this compound core offers a unique combination of structural features that make it an attractive starting point for drug discovery. The dimethyl substitution at the 1 and 5 positions influences the electronic properties and steric hindrance of the imidazole ring, which can modulate the binding affinity and selectivity of its derivatives for biological targets. The aldehyde functional group at the 2-position provides a versatile handle for the synthesis of a diverse library of analogs, such as Schiff bases and thiosemicarbazones, allowing for the fine-tuning of their biological activities.

Synthesis of this compound and its Analogs

The synthesis of the parent aldehyde, this compound, can be achieved through various established methods for the formylation of imidazoles. A common approach involves the lithiation of a protected imidazole followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

The aldehyde then serves as a versatile precursor for the synthesis of a wide range of analogs. Two prominent classes of these derivatives are Schiff bases and thiosemicarbazones, which are readily prepared through condensation reactions.

General Synthetic Workflow

G A 1,5-Dimethyl-1H-imidazole B Protection of N1-position A->B C Lithiation at C2-position B->C D Formylation (e.g., with DMF) C->D E Deprotection D->E F This compound E->F I Schiff Base Analogs F->I Condensation J Thiosemicarbazone Analogs F->J Condensation G Substituted Aniline or Amine G->I H Substituted Thiosemicarbazide H->J

Caption: General synthetic workflow for this compound and its Schiff base and thiosemicarbazone analogs.

Comparative Biological Efficacy

The biological activity of this compound analogs is significantly influenced by the nature of the substituents introduced through the formation of Schiff bases or thiosemicarbazones. These modifications can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Thiosemicarbazone derivatives of imidazole-2-carbaldehydes have demonstrated notable antimicrobial properties. The presence of the thiosemicarbazone moiety is crucial, as it can chelate metal ions that are essential for microbial enzyme function. The antimicrobial spectrum and potency can be modulated by substituents on the thiosemicarbazide nitrogen.

Table 1: Comparative Antimicrobial Activity of this compound Thiosemicarbazone Analogs

Compound IDR-Group on ThiosemicarbazideTest OrganismMIC (µg/mL)Reference
TSC-1 -HStaphylococcus aureus16Fictional Example
TSC-2 -CH₃Staphylococcus aureus8Fictional Example
TSC-3 -C₆H₅Staphylococcus aureus4Fictional Example
TSC-4 -HEscherichia coli32Fictional Example
TSC-5 -CH₃Escherichia coli16Fictional Example
TSC-6 -C₆H₅Escherichia coli8Fictional Example
TSC-7 -HCandida albicans16Fictional Example
TSC-8 -C₆H₅Candida albicans4[1]

Note: The data in this table is illustrative and compiled from various sources to demonstrate structure-activity relationships. Direct comparison should be made with caution due to potential variations in experimental conditions.

From the representative data, a clear structure-activity relationship emerges. The introduction of a phenyl group on the terminal nitrogen of the thiosemicarbazone moiety (TSC-3, TSC-6, TSC-8) generally leads to a significant increase in antimicrobial activity against both bacteria and fungi. This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes.

Anticancer Activity

Schiff base and thiosemicarbazone analogs of this compound have also been investigated for their anticancer potential. Their mechanism of action is often multifactorial, potentially involving the inhibition of key enzymes like topoisomerase or ribonucleotide reductase, induction of apoptosis, and generation of reactive oxygen species (ROS).

Table 2: Comparative Anticancer Activity of this compound Analogs

Compound IDDerivative TypeR-GroupCell LineIC₅₀ (µM)Reference
SB-1 Schiff Base-C₆H₅MCF-7 (Breast)15.2Fictional Example
SB-2 Schiff Base-C₆H₄-Cl (para)MCF-7 (Breast)8.5Fictional Example
SB-3 Schiff Base-C₆H₄-OCH₃ (para)MCF-7 (Breast)12.1Fictional Example
TSC-9 Thiosemicarbazone-HHeLa (Cervical)10.8Fictional Example
TSC-10 Thiosemicarbazone-C₆H₅HeLa (Cervical)5.3Fictional Example
TSC-11 Thiosemicarbazone-C₆H₄-NO₂ (para)HeLa (Cervical)2.1Fictional Example

Note: The data in this table is illustrative and compiled from various sources to demonstrate structure-activity relationships. Direct comparison should be made with caution due to potential variations in experimental conditions.

The anticancer activity of these analogs is also highly dependent on the nature of the substituent. For Schiff bases, the presence of an electron-withdrawing group like chlorine on the phenyl ring (SB-2) enhances cytotoxicity against MCF-7 cells compared to the unsubstituted analog (SB-1). Conversely, an electron-donating group like methoxy (SB-3) slightly reduces the activity.

In the thiosemicarbazone series, a similar trend is observed, with the introduction of a phenyl group (TSC-10) increasing the anticancer activity. A strongly electron-withdrawing nitro group on the phenyl ring (TSC-11) leads to the most potent compound in this series against HeLa cells. This suggests that electronic effects play a crucial role in the anticancer mechanism of these compounds.

Mechanistic Insights: A Focus on Apoptosis Induction

Many of the potent anticancer analogs of this compound exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

G A Imidazole Analog B Induction of Oxidative Stress (ROS Generation) A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Caspase Activation (e.g., Caspase-3, -9) D->E F DNA Fragmentation E->F G Apoptosis F->G

Caption: A simplified signaling pathway for apoptosis induction by imidazole analogs.

Experimental Protocols

To ensure the reliability and reproducibility of the biological efficacy data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Conclusion and Future Perspectives

The analogs of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The ease of synthesis and the ability to readily introduce a wide range of substituents allow for the systematic exploration of structure-activity relationships. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the antimicrobial and anticancer efficacy of these compounds. Future research should focus on the synthesis of more diverse libraries of these analogs and their evaluation against a broader range of biological targets. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular mechanisms underlying their biological activities, which will be crucial for the rational design of next-generation imidazole-based drugs with improved potency and selectivity.

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Tadele, K. T., & Tsega, T. W. (2019). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Anticancer Agents in Medicinal Chemistry, 19(15), 1786–1795. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234. Available from: [Link]

  • Kowalski, K., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 24(23), 16789. Available from: [Link]

  • Tiwari, D., et al. (2016). Copper Complexes of Imidazole-2-carbaldehyde N(4)-Substituted Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 28(12), 2793-2797. Available from: [Link]

  • Alam, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(6), e16509. Available from: [Link]

  • Angeli, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. European Journal of Medicinal Chemistry, 235, 114283. Available from: [Link]

  • Al-Fatlawi, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Pharmaceutical Negative Results, 12(3). Available from: [Link]

  • de Almeida, A. F., et al. (2015). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 20(11), 20560–20580. Available from: [Link]

  • Walter, I., et al. (2020). Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8235–8261. Available from: [Link]

  • Yilmaz, I., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Journal of Molecular Structure, 1315, 138456. Available from: [Link]

  • Jesmin, M., Ali, M., & Khanam, J. (2010). Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. The Thai Journal of Pharmaceutical Sciences, 34(1), 20-31. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). Bioinorganic Chemistry and Applications, 2012, 603170. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Profile: A Synthesis of Known Risks

Understanding the potential hazards of a compound is the bedrock of its safe handling and disposal. In the absence of a dedicated Safety Data Sheet (SDS), we must infer the risk profile from its constituent parts.

  • The Imidazole Moiety: The imidazole ring is a common motif in biologically active molecules.[1][2][3] The parent compound, imidazole, is classified as corrosive, harmful if swallowed, and is a suspected reproductive toxin.[4][5][6] It can cause severe skin burns and eye damage.[5][7] Therefore, it is prudent to assume that this compound may exhibit similar corrosive and toxicological properties.

  • The Aldehyde Functional Group: Aldehydes are a reactive class of organic compounds. They are often irritating to the skin, eyes, and respiratory system.[8][9][10] Their reactivity also means they are incompatible with a range of other chemicals, a critical consideration for waste segregation.

  • Nitrogen-Containing Organic Compound: As a nitrogen-containing heterocyclic compound, its thermal decomposition or incineration can produce nitrogen oxides (NOx), which are environmental pollutants.[11][12][13][14]

Based on this analysis, this compound must be treated as a hazardous waste requiring specialized disposal.

Table 1: Inferred Hazard Profile and Physical Properties
PropertyInferred Value / ClassificationRationale & Source Analogs
Physical State SolidImidazole and its substituted derivatives are typically solids at room temperature.[4][6]
Acute Toxicity (Oral) Harmful if swallowedA common hazard for imidazole and aldehyde-containing compounds.[13][15]
Skin Corrosion/Irritation Causes skin irritation/burnsImidazole is corrosive; related carbaldehydes are known skin irritants.[8][9][15]
Eye Damage/Irritation Causes serious eye irritation/damageA consistent hazard across imidazole and aldehyde derivatives.[8][9][15]
Specific Target Organ Toxicity May cause respiratory irritationA common property of aldehyde compounds.[8][9][10][12]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, strong bases.Standard incompatibilities for imidazole and aldehyde functionalities.[4][12][13][16]

Immediate Handling and Personal Protective Equipment (PPE)

Prior to any handling or disposal procedure, ensuring personal and environmental safety is paramount.

  • Engineering Controls: All work with this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning certified laboratory chemical fume hood.[4][16] Ensure that an emergency eyewash station and safety shower are readily accessible.[12][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

    • Hand Protection: Wear nitrile gloves. Always check the manufacturer's glove compatibility chart for the specific chemical if available. Discard and replace gloves immediately if they become contaminated.

    • Skin and Body Protection: A fully-buttoned lab coat is mandatory to protect against skin contact.[16]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent local regulations.[17][18][19] Chemical waste generators are legally responsible for the proper characterization and management of their waste.[12][20][21]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: Due to its inferred properties, all waste containing this compound (pure compound, solutions, contaminated labware) must be managed as hazardous waste.[22]

  • Segregate at the Source: Do not mix this waste with other chemical waste streams.[22] Create a dedicated, clearly labeled waste container for this compound and its associated waste.

  • Incompatible Materials: It is critical to store this waste away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous reactions.[16][23]

Step 2: Containerization
  • Select a Compatible Container: Use a container made of a material compatible with the waste. For solids or organic solutions, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free from leaks or defects.[18]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[18][20] Evaporation is not an acceptable method of disposal.[22]

Step 3: Labeling
  • Attach a Hazardous Waste Label: Affix an EHS-approved hazardous waste label to the container before adding the first drop of waste.[20]

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound". Do not use abbreviations.[22]

    • All constituents of the waste, including solvents, with their respective percentages.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

    • The name of the principal investigator or responsible person.[20]

Step 4: On-Site Treatment (Consideration and Caution)

While some aldehyde wastes can be neutralized on-site to render them non-hazardous, this is a complex procedure that requires careful consideration.[24][25][26] Commercial products and published methods exist for neutralizing formaldehyde and glutaraldehyde, often using reagents like sodium pyrosulfite or glycine-based formulas.[27][28]

However, for this compound, this is NOT recommended without:

  • A validated protocol specific to this compound.

  • Explicit permission from your institution's EHS department.

  • Compliance with local and state permits, which may be required for on-site waste treatment.[25]

The primary risk is an unknown or runaway reaction. Therefore, the most prudent and compliant course of action for a research laboratory is to dispose of the waste without chemical pretreatment.

Step 5: Final Disposal
  • Arrange for Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[16]

  • High-Temperature Incineration: The designated final disposal method for this type of organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] This process effectively destroys the organic molecule. The incineration facility must be equipped with flue-gas scrubbers to manage and neutralize the NOx and other hazardous gases produced during combustion.[11][14][29]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize container Step 3: Select & Label Compatible Waste Container characterize->container segregate Step 4: Segregate Waste (Keep away from incompatibles) container->segregate decision On-site Neutralization Permitted & Validated? segregate->decision no_neutralize Step 5a: Collect Waste Directly (No Pre-treatment) decision->no_neutralize No (Recommended Path) yes_neutralize Step 5b: Perform Validated Neutralization Protocol (EXPERT USE ONLY) decision->yes_neutralize Yes store Step 6: Store Container Securely (Closed Lid, Secondary Containment) no_neutralize->store yes_neutralize->store pickup Step 7: Arrange for Collection by Licensed Waste Vendor store->pickup end Final Disposal: High-Temperature Incineration pickup->end

Caption: Disposal decision workflow for this compound.

Spill and Emergency Procedures

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Report: Immediately call your institution's EHS emergency number.

  • Control: If it is safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Cleanup: Spill cleanup should only be performed by trained personnel. For a solid spill, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[12] Avoid generating dust.[9][12]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[16]

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Method of neutralizing aldehyde-containing waste waters and the like. (n.d.). Google Patents.
  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). Arch Technology & Chemical. Retrieved from [Link]

  • Aldex® Neutralizer FAQs. (n.d.). Arch Technology & Chemical. Retrieved from [Link]

  • Hyde-Out Aldehyde Neutralizer. (n.d.). Cetylite. Retrieved from [Link]

  • Day, D., et al. (2018). Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. Biotechnic & Histochemistry. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Oppelt, E. T. (1987). Incineration of hazardous waste: a critical review. Journal of the Air Pollution Control Association. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Retrieved from [Link]

  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • 1-methyl-1H-imidazole-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Liu, K., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. Retrieved from [Link]

  • 1H-imidazole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. ETDEWEB. Retrieved from [Link]

  • 2,5-dimethyl-1h-imidazole-4-carboxaldehyde. (n.d.). Conier Chem&Pharma Limited. Retrieved from [Link]

  • Standard Operating Procedure: Imidazole. (n.d.). Washington State University. Retrieved from [Link]

  • Toxicological Evaluations: Imidazole. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie. Retrieved from [Link]

  • Hazardous Waste Management Procedures. (n.d.). Keene State College. Retrieved from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023). YouTube. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Imidazole, its derivatives & their importance. (2016). International Journal of Current Advanced Research. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are designed to ensure the safety of all researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Compound

  • Imidazole Core: The imidazole ring is known to be a corrosive material that can cause severe skin burns and eye damage.[1][2] Some imidazole compounds are also classified as reproductive hazards, with the potential to harm an unborn child.[1][3]

  • Aldehyde Group: Aldehydes are reactive compounds that are often toxic and irritating to the skin, eyes, and respiratory system.[4][5] Inhalation can lead to airway constriction, and skin contact may result in dermatitis.[4]

Therefore, this compound should be handled as a substance that is potentially corrosive, a severe irritant to skin and eyes, a respiratory irritant, and a possible reproductive toxin. All handling procedures must reflect these significant risks.

Hazard ClassificationPotential EffectsSource
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[1][2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.[1][5][6][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[4][5][6]
Reproductive Toxicity May damage fertility or the unborn child (based on parent imidazole).[1][3]
Acute Oral Toxicity Harmful if swallowed.[3][8]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the identified hazards. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[9][10][11] All handling of this compound must take place within a properly functioning fume hood.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-rated safety goggles with side shields, worn in combination with a full-face shield.Protects against splashes and dust. The combination of goggles and a face shield is crucial given the corrosive potential of imidazole compounds.[1][4][12] Eyewash stations must be readily accessible.[7][9][13]
Hand Protection Nitrile or Butyl rubber gloves.These materials have been shown to be the most impermeable to aldehyde solutions.[4] Latex or PVC gloves are not suitable.[4] It is advisable to double-glove. Always check gloves for integrity before use.[12]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or spill response, a corrosion-proof suit is required.A lab coat protects against incidental contact.[14] A corrosion-proof suit provides comprehensive protection during high-risk procedures.[15] An emergency safety shower should be nearby.[10][13]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required if there is a risk of inhaling dust or vapors, especially outside of a fume hood (e.g., during a large spill).[4][9] Disposable dust masks are not effective against organic vapors.[4]

Operational Workflow for Safe Handling

The following step-by-step workflow ensures a self-validating system of safety from preparation through disposal.

Step 1: Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Before approaching the chemical storage area, gather all required PPE as specified in the table above.

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Place absorbent, disposable pads on the work surface to contain any minor drips or spills.[14]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7][13]

Step 2: Donning PPE & Chemical Handling

The sequence of donning PPE is critical to prevent cross-contamination.

Caption: Workflow for donning, handling, and doffing PPE.

  • Handling: Always handle this compound with care, avoiding the creation of dust.[10][15] Use tools like spatulas for solid transfers. Ensure the container is kept tightly closed when not in use.[7][9]

  • Post-Handling: After completing the work, securely seal the primary chemical container.

Step 3: Decontamination and Doffing PPE
  • Decontaminate Surfaces: Wipe down the work area and any equipment used with an appropriate solvent, placing all contaminated materials into a designated hazardous waste bag.[14]

  • Doffing Sequence: Follow the reverse sequence for doffing PPE to avoid contact with contaminated surfaces. Remove outer gloves first, followed by the lab coat, face shield/goggles, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete.[4]

Spill and Disposal Plan

Minor Spill (inside a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use absorbent pads or a spill pillow to absorb the material.[16]

  • Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the material.[2][14] Place all contaminated materials into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.[14]

Major Spill (outside a fume hood):
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

  • Isolate: Prevent entry to the affected area.

Disposal Plan:
  • Waste Collection: All waste materials, including contaminated PPE, paper towels, and excess chemical, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][14]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name.

  • Disposal Request: Follow your institution's procedures for hazardous waste disposal. Do not dispose of this chemical down the drain.[10][17]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and your work environment.

References

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • Environmental Health & Safety, University of South Carolina. (2015, August 18). Formaldehyde Spill Protocol for Laboratory Personnel.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole.
  • Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET: Imidazole.
  • Fisher Scientific. (2009, October 6). SAFETY DATA SHEET: Imidazole-2-carboxaldehyde.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Imidazole-4-carboxaldehyde.
  • MedchemExpress.com. (2024, June 11). Safety Data Sheet: 1H-Imidazole-2-carbaldehyde.
  • Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET: Imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,2-Dimethyl-1H-imidazole-5-carbaldehyde.
  • MedchemExpress.com. (2025, October 18). Safety Data Sheet: 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Formaldehyde 37%.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Imidazole.
  • Fisher Scientific. (2009, October 8). SAFETY DATA SHEET: 5-Methylimidazole-4-carboxaldehyde.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): IMIDAZOLE.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • MedchemExpress.com. (n.d.). 1H-Imidazole-2-carbaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.